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  • Product: N-Benzyloxycarbonyl-L-lysinyl-L-proline
  • CAS: 42001-60-5

Core Science & Biosynthesis

Foundational

N-Benzyloxycarbonyl-L-lysinyl-L-proline chemical structure and molecular weight

N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro-OH): Structural Dynamics, Molecular Weight, and Enzymatic Applications Executive Summary As a Senior Application Scientist, I often encounter researchers utilizing prote...

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Author: BenchChem Technical Support Team. Date: April 2026

N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro-OH): Structural Dynamics, Molecular Weight, and Enzymatic Applications

Executive Summary

As a Senior Application Scientist, I often encounter researchers utilizing protected dipeptides without fully leveraging their structural logic. N-Benzyloxycarbonyl-L-lysinyl-L-proline (commonly abbreviated as Z-Lys-Pro-OH) is far more than a simple biochemical intermediate. It is a highly specific, structurally constrained dipeptide that serves as a foundational backbone for fluorogenic substrates in enzymology—particularly for interrogating proline-specific peptidases like Prolyl Oligopeptidase (POP)—and acts as a critical chiral building block in the synthesis of advanced peptidomimetics and ACE inhibitors. This whitepaper deconstructs its physicochemical properties, mechanistic utility, and field-proven laboratory workflows.

Physicochemical Architecture

The molecular architecture of Z-Lys-Pro-OH is defined by an L-lysine residue covalently linked to an L-proline residue. The N-alpha amino group of the lysine is protected by a benzyloxycarbonyl (Z or Cbz) group[1].

This specific functionalization is not arbitrary. The Cbz protecting group provides essential steric bulk and lipophilicity, preventing N-terminal degradation by exopeptidases during biological assays[1]. Meanwhile, the rigid five-membered pyrrolidine ring of the L-proline residue dictates the conformational constraints of the dipeptide, creating a unique tertiary structure that is highly resistant to broad-spectrum proteolytic cleavage.

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Significance
Chemical Name N-Benzyloxycarbonyl-L-lysinyl-L-prolineStandard IUPAC nomenclature for the protected dipeptide.
CAS Registry Number 42001-60-5Unique identifier for sourcing and safety verification[2].
Molecular Formula C19H27N3O5Defines the atomic composition[2].
Molecular Weight 377.43 g/mol Critical for calculating precise molarities in kinetic assays[3].
Structural Features N-alpha-Cbz, C-terminal ProlineConfers resistance to non-specific aminopeptidases[1].

Mechanistic Role in Peptidase Profiling

Proline’s cyclic structure imparts a unique conformational rigidity to peptide bonds, rendering them inaccessible to most conventional proteases. Consequently, specialized enzymes such as Prolyl Oligopeptidase (POP, EC 3.4.21.26) have evolved to cleave peptide bonds exclusively at the carboxyl side of internal proline residues[4].

In diagnostic and drug discovery workflows, Z-Lys-Pro-OH is frequently functionalized at its C-terminus with a fluorophore, such as 7-amino-4-methylcoumarin (AMC), creating the substrate Z-Lys-Pro-AMC[4]. When POP acts upon this substrate, the enzyme hydrolyzes the peptide bond between the proline residue and the AMC group. This catalytic event releases the free Z-Lys-Pro-OH dipeptide (MW: 377.43 g/mol ) and generates a highly quantifiable fluorescent signal, allowing researchers to track enzyme kinetics in real-time.

POP_Mechanism S Z-Lys-Pro-AMC (Fluorogenic Substrate) ES Enzyme-Substrate Complex (Transition State) S->ES Active Site Binding E Prolyl Oligopeptidase (EC 3.4.21.26) E->ES Serine Protease Mechanism P1 Z-Lys-Pro-OH (MW: 377.43 g/mol) ES->P1 Peptide Bond Cleavage P2 AMC (Fluorophore) Ex: 380nm / Em: 460nm ES->P2 Signal Generation

Prolyl Oligopeptidase (POP) mediated cleavage of Z-Lys-Pro-AMC yielding Z-Lys-Pro-OH and AMC.

Self-Validating Kinetic Assay Protocol

To ensure scientific integrity, any enzymatic assay utilizing Z-Lys-Pro-AMC must be designed as a self-validating system. The following step-by-step methodology outlines the kinetic profiling of POP.

Expert Insight on Buffer Causality: While POP is a serine protease of the S9 family, its structural integrity and optimal catalytic efficiency are highly dependent on a reducing environment due to a sensitive cysteine residue located near the active site[5]. Therefore, the inclusion of Dithiothreitol (DTT) is not optional; it is a mechanistic necessity to prevent oxidative inactivation[4].

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, and 1 mM DTT. Causality: Tris maintains physiological pH, EDTA chelates trace heavy metals that could induce spurious oxidation of the catalytic cysteine, and DTT maintains the active-site conformation[5].

    • Substrate Stock: Dissolve Z-Lys-Pro-AMC in 100% DMSO to a concentration of 10 mM. Protect from ambient light to prevent photobleaching.

    • Enzyme Working Solution: Dilute recombinant human POP in Assay Buffer to a final concentration of 10 nM.

  • Assay Setup (Self-Validating Matrix):

    • In a black, flat-bottom 96-well microplate, add 80 µL of Assay Buffer to all test wells.

    • Add 10 µL of Enzyme Working Solution to the "Test" and "Positive Control" wells. Add 10 µL of Assay Buffer to "Blank" wells to establish a baseline for substrate auto-hydrolysis.

    • Pre-incubate the plate at 37°C for 10 minutes to reach thermal equilibrium.

  • Reaction Initiation & Kinetic Reading:

    • Initiate the reaction by adding 10 µL of Z-Lys-Pro-AMC (diluted in buffer to yield final well concentrations ranging from 10 µM to 200 µM).

    • Immediately transfer the plate to a fluorescence microplate reader.

    • Record fluorescence continuously for 30 minutes at 37°C using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the "Blank" well RFU (Relative Fluorescence Units) from the "Test" well RFU. Convert the corrected RFU to product concentration using an AMC standard curve, enabling the calculation of Michaelis-Menten kinetics ( Km​ and Vmax​ ).

Table 2: Experimental Controls and System Validation

Control TypeComponentPurpose / Causality
Negative Control No Enzyme (Buffer + Substrate)Establishes baseline auto-hydrolysis of the Z-Lys-Pro-AMC substrate.
Positive Control Reference POP + SubstrateValidates substrate viability and buffer reducing conditions.
Inhibitor Control Z-Pro-Prolinal (10 µM)Confirms signal specificity; covalently binds the active site, abolishing POP activity.
Standard Curve Free AMC (0.1 - 10 µM)Enables absolute quantification of the 377.43 g/mol Z-Lys-Pro-OH released.

Synthetic Utility in Drug Development

Beyond its role in enzymology, Z-Lys-Pro-OH is a highly valued building block in pharmaceutical synthesis, particularly in the development of angiotensin-converting enzyme (ACE) inhibitors. For instance, derivatives such as N-Benzyloxycarbonyl-L-lysyl-L-proline methyl ester are documented intermediates and impurity standards in the synthesis of Lisinopril[6].

The strategic use of the Cbz group allows for orthogonal protection during complex peptide chain elongation. Once the desired peptidomimetic backbone is assembled, the Cbz group can be cleanly and efficiently removed via catalytic hydrogenolysis (e.g., H2 gas over a Palladium-on-Carbon catalyst). This specific deprotection mechanism liberates the primary amine of the lysine residue without risking the racemization of the delicate chiral centers inherent to the L-lysine and L-proline sequence[1].

References

  • Title: Specifications of N-Benzyloxycarbonyl-L-lysinyl-L-proline | Source: Capotchem | URL: 2

  • Title: N-Benzyloxycarbonyl-L-lysinyl-L-proline | 42001-60-5 | Source: Benchchem | URL: 3

  • Title: N-Benzyloxycarbonyl-L-proline 1148-11-4 wiki | Source: GuideChem | URL: 1

  • Title: Information on EC 3.4.21.26 - prolyl oligopeptidase | Source: BRENDA Enzyme Database | URL: 4

  • Title: Purification and Characterization of a Z-Pro-prolinal-Insensitive Z-Gly-Pro-7-amino-4-methyl Coumarin-Hydrolyzing Peptidase from Bovine Serum | Source: ResearchGate | URL: 5

  • Title: Lisinopril-impurities | Source: Pharmaffiliates | URL: 6

Sources

Exploratory

Mechanism of Action of N-Benzyloxycarbonyl-L-lysinyl-L-proline (In Vitro): A Technical Whitepaper on Post-Proline Peptidase Inhibition

Executive Summary N-Benzyloxycarbonyl-L-lysinyl-L-proline (commonly abbreviated as Z-Lys-Pro, CAS: 42001-60-5) is a highly specialized synthetic dipeptide derivative utilized extensively in biochemical research and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Benzyloxycarbonyl-L-lysinyl-L-proline (commonly abbreviated as Z-Lys-Pro, CAS: 42001-60-5) is a highly specialized synthetic dipeptide derivative utilized extensively in biochemical research and drug development. It serves as a foundational scaffold for probing and inhibiting post-proline cleaving enzymes, most notably Prolyl Oligopeptidase (PREP, EC 3.4.21.26)[1] and Dipeptidyl Peptidase IV (DPP-IV / CD26)[2]. This whitepaper provides an in-depth analysis of its in vitro mechanism of action, structural rationale, and the self-validating experimental methodologies required to accurately quantify its kinetic profile.

Molecular Architecture and Binding Rationale

The specificity of Z-Lys-Pro is not accidental; it is a product of rational structural design tailored to the unique active site architecture of the S9 serine protease family.

  • The P1 Proline Residue: The cyclic pyrrolidine ring of L-proline restricts the conformational flexibility of the peptide bond. S9 family proteases have evolved a highly specific, hydrophobic S1 pocket designed exclusively to accommodate this ring. By placing proline at the P1 position, Z-Lys-Pro becomes virtually invisible to broad-spectrum proteases, ensuring target specificity[1].

  • The P2 Lysine Residue: The basic, positively charged side chain of L-lysine interacts strongly with the S2 subsite of target enzymes. In DPP-IV, the S2 pocket contains acidic residues that form critical salt bridges with the P2 amine, driving nanomolar binding affinities[2].

  • The N-Terminal Benzyloxycarbonyl (Z) Group: The Z-group serves a dual purpose. Chemically, it protects the N-terminus from non-specific degradation by background aminopeptidases in vitro. Kinetically, its bulky, aromatic nature provides lipophilicity and engages in hydrophobic packing within the S3/S4 subsites of the enzyme, stabilizing the inhibitor-enzyme complex.

In Vitro Mechanism of Action at the Catalytic Cleft

In vitro, unmodified Z-Lys-Pro acts primarily as a competitive inhibitor or a highly stable substrate analog. S9 proteases feature a catalytic triad consisting of Serine, Aspartate, and Histidine, buried deep within a β-propeller domain.

When Z-Lys-Pro enters the central cavity, the P1 proline anchors into the S1 pocket, positioning the C-terminal carbonyl carbon directly adjacent to the nucleophilic hydroxyl group of the catalytic serine. Because the unmodified dipeptide lacks a highly reactive scissile bond (unlike natural oligopeptide substrates), it occupies the active site and sterically occludes endogenous substrates (such as Substance P or Bradykinin) from entering the catalytic cleft. When functionalized with electrophilic warheads (e.g., aldehydes or benzothiazoles), the mechanism shifts from reversible competitive inhibition to transition-state or irreversible covalent inhibition[3],[4].

MolecularBinding ZKP Z-Lys-Pro (Inhibitor) Enzyme S9 Serine Protease (e.g., PREP / DPP-IV) ZKP->Enzyme Competitive Binding S2 S2 Pocket (Hydrophobic/Acidic) Enzyme->S2 S1 S1 Pocket (Hydrophobic/Proline-Specific) Enzyme->S1 Catalytic Catalytic Triad (Ser-Asp-His) Enzyme->Catalytic S2->ZKP Lysine Interaction S1->ZKP Proline Ring Fit Catalytic->ZKP Steric Blockade

Figure 1: Competitive binding mechanism of Z-Lys-Pro within the S9 protease catalytic cleft.

Experimental Methodologies: Self-Validating In Vitro Protocols

To accurately determine the inhibitory constant ( Ki​ ) of Z-Lys-Pro and its derivatives, researchers must employ continuous kinetic monitoring. The following protocol is designed as a self-validating system : it incorporates internal controls for autofluorescence, enzyme degradation, and inner-filter effects, ensuring that the observed inhibition is causally linked to active-site binding rather than assay artifacts.

Protocol: High-Throughput Fluorometric Peptidase Inhibition Assay

Rationale: We utilize Z-Gly-Pro-AMC as the reporter substrate. Cleavage of the post-proline bond releases 7-amino-4-methylcoumarin (AMC), yielding a highly sensitive fluorescent signal. HEPES buffer is selected over Tris to avoid primary amine interference, and DTT is included to maintain the redox state of cryptic cysteines near the PREP active site[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.6), 200 mM NaCl, 1 mM EDTA, and 1 mM Dithiothreitol (DTT). Causality: EDTA chelates divalent cations that might activate contaminating metalloproteases, ensuring the readout is strictly S9 serine protease activity.

  • Enzyme Standardization: Dilute recombinant human PREP or DPP-IV in the assay buffer. Run a preliminary substrate titration to determine the Km​ of Z-Gly-Pro-AMC (typically ~125 μM for PREP)[4].

  • Inhibitor Pre-Incubation (The Critical Step): In a black 96-well microplate, mix 50 μL of enzyme solution with 25 μL of Z-Lys-Pro (titrated from 0.1 nM to 100 μM). Incubate at 30°C for 15 minutes. Causality: Pre-incubation allows the competitive equilibrium to establish before the reporter substrate introduces competing kinetics.

  • Self-Validation Controls:

    • Positive Control: 10 μM SUAM 14746 (a known PREP inhibitor) to confirm assay sensitivity.

    • Background Control: Buffer + Inhibitor + Substrate (No Enzyme) to subtract compound autofluorescence.

  • Reaction Initiation & Kinetic Readout: Add 25 μL of Z-Gly-Pro-AMC (final concentration set at the predetermined Km​ ). Immediately monitor fluorescence continuously (Ex: 380 nm / Em: 460 nm) for 15 minutes.

  • Data Synthesis: Calculate initial velocities ( V0​ ) from the linear slope of the progress curves. Fit the data to a competitive inhibition model using non-linear regression to derive the Ki​ .

AssayWorkflow Step1 1. Enzyme Prep Recombinant PREP in HEPES (pH 7.6) Step2 2. Inhibitor Incubation Add Z-Lys-Pro (Concentration Gradient) Step1->Step2 Step3 3. Substrate Addition Z-Gly-Pro-AMC (Fluorogenic) Step2->Step3 Step4 4. Kinetic Readout Ex/Em 380/460 nm Continuous Monitoring Step3->Step4 Step5 5. Data Analysis Non-linear Regression (Ki Determination) Step4->Step5

Figure 2: High-throughput fluorometric workflow for evaluating Z-Lys-Pro inhibition kinetics.

Quantitative Data: Binding Affinity and Selectivity

The structural modularity of Z-Lys-Pro allows it to be functionalized into highly potent inhibitors. The table below summarizes the quantitative kinetic data of Z-Lys-Pro and its key derivatives across different target enzymes, demonstrating how modifications to the C-terminus drastically alter the mechanism and potency.

Compound DerivativeTarget Enzyme SystemInhibition ModalityAffinity ( Ki​ or IC50​ )Reference
Z-Lys-Pro (Unmodified)Human PREP / DPP-IVReversible CompetitiveLow μM rangeBaseline Scaffold
Z-Lys-Pro-CHO (Aldehyde)S. mansoni PREPReversible CovalentNanomolar[3]
c[αZ-Lys-Pro-Aba...] Human DPP-IV (CD26)Irreversible CovalentNanomolar[2]
Z-Lys-Pro-BTh (Ketone)Astroglial PREPReversible Competitive Ki​ = 4.1 nM[4]

Downstream Cellular Effects and Signaling Modulation

Beyond isolated enzyme kinetics, the in vitro application of Z-Lys-Pro derivatives in cellular models reveals profound downstream biological effects. By inhibiting PREP or DPP-IV, these compounds prevent the degradation of bioactive neuropeptides and vasoregulatory hormones (e.g., Substance P, Bradykinin, and Angiotensin I)[3].

In primary astroglial cell models, the stabilization of these peptides via PREP inhibition directly modulates inflammatory cascades. Specifically, treatment with Z-Lys-Pro derivatives (such as Z-Lys-Pro-BTh) has been shown to inhibit the expression of Interleukin-6 (IL-6). The causality of this effect traces back to the downregulation of the STAT3 and NF-κB signaling pathways, which are otherwise hyperactivated during neuroinflammation[4]. This makes the Z-Lys-Pro scaffold a critical starting point for developing therapeutics targeting neurodegenerative diseases and inflammatory disorders.

CellularSignaling ZKP Z-Lys-Pro PREP Prolyl Oligopeptidase ZKP->PREP Inhibits Activity Peptides Bioactive Peptides (e.g., Substance P) PREP->Peptides Prevents Cleavage (Stabilization) Receptors GPCR Activation Peptides->Receptors Sustained Agonism STAT3 STAT3 / NF-κB Pathway Receptors->STAT3 Modulates Inflammation Pro-inflammatory Cytokines (IL-6) STAT3->Inflammation Downregulates Expression

Figure 3: Modulation of the STAT3/NF-κB inflammatory pathway via PREP inhibition by Z-Lys-Pro.

Conclusion

N-Benzyloxycarbonyl-L-lysinyl-L-proline is far more than a simple dipeptide; it is a precision-engineered molecular probe. By exploiting the strict S1 proline requirement and the S2 basic preference of S9 family proteases, Z-Lys-Pro provides researchers with a reliable, high-affinity scaffold. When coupled with rigorous, self-validating in vitro kinetic assays, it enables the precise mapping of protease activity and the subsequent modulation of complex cellular inflammatory pathways.

References

  • Prolyl Oligopeptidase from the Blood Fluke Schistosoma mansoni: From Functional Analysis to Anti-schistosomal Inhibitors Source: PLOS Neglected Tropical Diseases URL:[Link]

  • Specific and Irreversible Cyclopeptide Inhibitors of Dipeptidyl Peptidase IV Activity of the T-Cell Activation Antigen CD26 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Information on EC 3.4.21.26 - prolyl oligopeptidase Source: BRENDA Enzyme Database URL:[Link]

  • Heteroarylketones inhibit astroglial interleukin-6 expression via a STAT3/NF-κB signaling pathway Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Foundational

N-Benzyloxycarbonyl-L-lysinyl-L-proline pharmacokinetic properties and absorption

An In-Depth Technical Whitepaper on the Pharmacokinetics and Absorption Dynamics of N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro) Executive Summary N-Benzyloxycarbonyl-L-lysinyl-L-proline (commonly abbreviated as Z...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Pharmacokinetics and Absorption Dynamics of N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro)

Executive Summary

N-Benzyloxycarbonyl-L-lysinyl-L-proline (commonly abbreviated as Z-Lys-Pro) is a synthetic, N-terminally protected dipeptide. While traditionally utilized as an intermediate in peptide synthesis or as a cleavage product in enzymatic assays targeting prolyl oligopeptidase (POP), its unique physicochemical profile offers a profound model for understanding the pharmacokinetics of peptidomimetics. This whitepaper systematically deconstructs the absorption mechanisms, metabolic stability, and pharmacokinetic properties of Z-Lys-Pro, highlighting the critical shift from carrier-mediated active transport to passive transcellular diffusion induced by N-terminal modification.

Structural Biology and Physicochemical Profiling

The pharmacokinetic behavior of any peptide is fundamentally dictated by its molecular topology. Native dipeptides (like Lys-Pro) are highly hydrophilic, possessing a zwitterionic character at physiological pH that severely restricts passive lipid bilayer permeation. The addition of the benzyloxycarbonyl (Z or Cbz) group to the N-terminus of the lysine residue fundamentally alters this paradigm.

The Z-group introduces a bulky, lipophilic benzyl ring and neutralizes the primary alpha-amino group's positive charge. This modification significantly increases the molecule's partition coefficient (LogP), shifting its primary absorption pathway.

Causality in Molecular Design: The neutralization of the N-terminal amine is not merely a synthetic convenience; it is a pharmacokinetic pivot. By eliminating the primary hydrogen-bond donor required for recognition by intestinal aminopeptidases, the Z-group confers exceptional metabolic stability against exolytic degradation.

Table 1: Physicochemical Profile of Z-Lys-Pro
ParameterValue / CharacteristicPharmacokinetic Implication
Molecular Formula C19H27N3O5Bulky peptidomimetic structure.
Molecular Weight 377.43 g/mol Falls well within Lipinski’s Rule of 5 for optimal absorption.
Estimated LogP ~1.8 - 2.2Favorable for passive transcellular diffusion across enterocytes.
H-Bond Donors 3Reduced compared to native Lys-Pro; enhances membrane permeability.
H-Bond Acceptors 5Sufficient for aqueous solubility in the GI tract.
Enzymatic Stability High (Exopeptidases)Resistant to brush-border aminopeptidases due to N-terminal capping.

Intestinal Absorption Dynamics: The PEPT1 Paradox

The human intestinal oligopeptide transporter 1 () is the primary conduit for the absorption of dietary di- and tripeptides, as well as peptidomimetic drugs like beta-lactam antibiotics.

A critical nuance in transporter biology is the distinction between binding affinity and translocation capacity. According to established, a free N-terminal alpha-amino group is essential for transport. It forms critical hydrogen bonds with conserved histidine and tyrosine residues within the PEPT1 active site, triggering the conformational shift from an outward-open to an inward-open state.

Because Z-Lys-Pro lacks this free amine (due to the Z-protecting group), it acts as a PEPT1 binder but not a substrate . The peptide backbone allows it to dock into the active site, competitively inhibiting the transport of other peptides, but steric hindrance and the lack of charge prevent actual translocation. Consequently, Z-Lys-Pro must rely entirely on passive transcellular diffusion , driven by the lipophilicity of the Z-group.

G Lumen Intestinal Lumen (Z-Lys-Pro) PEPT1 PEPT1 Transporter (SLC15A1) Lumen->PEPT1 High Affinity Binding (Steric Blockade) Membrane Apical Membrane (Lipid Bilayer) Lumen->Membrane High LogP Partitioning (Passive Diffusion) Cytosol Enterocyte Cytosol PEPT1->Cytosol Transport Inhibited Membrane->Cytosol Transcellular Entry

Fig 1. Intestinal absorption shift of Z-Lys-Pro from PEPT1 transport to passive diffusion.

Metabolic Stability and Enzymatic Interactions

Once absorbed, the pharmacokinetic half-life of a peptide is dictated by its resistance to systemic proteases. Z-Lys-Pro exhibits a highly specialized enzymatic interaction profile:

  • Aminopeptidase Resistance: The N-terminal benzyloxycarbonyl group completely blocks exopeptidase activity.

  • Endopeptidase Resistance: Most endopeptidases require extended peptide chains (tetrapeptides or larger) to properly engage their catalytic clefts. As a dipeptide, Z-Lys-Pro is too short to be efficiently cleaved by general systemic endopeptidases.

  • Prolyl Oligopeptidase (POP) & Prolidase: Z-Lys-Pro is intimately linked to. POP specifically cleaves larger peptides on the carboxyl side of proline residues. In biochemical assays, substrates like Z-Lys-Pro-AMC are cleaved by POP to yield Z-Lys-Pro. Furthermore, the resulting Z-Lys-Pro acts as a potent competitive inhibitor of , an enzyme that normally hydrolyzes X-Pro dipeptides, because the bulky Z-group prevents the proper alignment of the scissile bond.

G Substrate Z-Lys-Pro-AMC (Fluorogenic Substrate) POP Prolyl Oligopeptidase (EC 3.4.21.26) Substrate->POP Endopeptidase Cleavage Product1 Z-Lys-Pro (Protected Dipeptide) POP->Product1 Product2 AMC (Fluorescent Signal) POP->Product2 Prolidase Prolidase Enzyme (Dipeptidase) Product1->Prolidase Competitive Inhibition

Fig 2. Enzymatic generation of Z-Lys-Pro via POP and its subsequent inhibition of prolidase.

Self-Validating Experimental Methodologies

To accurately profile the pharmacokinetics and absorption of Z-Lys-Pro, empirical validation must rely on systems that control for both transporter artifacts and paracellular leakage.

Protocol 1: Caco-2 Permeability and PEPT1 Inhibition Assay

Objective: To quantify the passive transcellular permeability of Z-Lys-Pro while proving its inability to be actively transported by PEPT1.

Causality & Validation: This protocol uses a pH gradient (Apical 6.0 / Basolateral 7.4) to provide the proton-motive force required for PEPT1. Transepithelial Electrical Resistance (TEER) is continuously monitored to ensure that any detected permeability is strictly transcellular, not an artifact of compromised tight junctions.

  • Cell Culture & Monolayer Validation:

    • Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to ensure full differentiation and expression of brush-border enzymes and PEPT1.

    • Self-Validation Step: Measure TEER using a volt-ohm meter. Proceed only if TEER > 300 Ω·cm² (confirms tight junction integrity).

  • Apical Dosing Preparation:

    • Prepare the apical buffer (HBSS, adjusted to pH 6.0 with MES) to mimic the acidic microclimate of the proximal jejunum.

    • Prepare the basolateral buffer (HBSS, adjusted to pH 7.4 with HEPES) to mimic systemic circulation.

  • Experimental Execution:

    • Group A (Permeability): Add 100 µM Z-Lys-Pro to the apical chamber.

    • Group B (Competitive Inhibition Control): Add 100 µM Z-Lys-Pro + 1 mM Gly-Sar (a hydrolysis-resistant PEPT1 specific substrate) to the apical chamber.

  • Sampling & LC-MS/MS Analysis:

    • Extract 50 µL aliquots from the basolateral chamber at 15, 30, 60, 90, and 120 minutes, replacing the volume with fresh pH 7.4 buffer.

    • Quantify Z-Lys-Pro and Gly-Sar concentrations using LC-MS/MS (MRM mode).

  • Data Interpretation:

    • Calculate the Apparent Permeability ( Papp​ ). A reduction in Gly-Sar transport in Group B confirms that Z-Lys-Pro successfully binds to the PEPT1 active site, while the independent Papp​ of Z-Lys-Pro in Group A quantifies its passive diffusion rate.

Protocol 2: In Vitro Prolidase Inhibition Assay

Objective: To determine the metabolic stability of Z-Lys-Pro and its IC50 as a prolidase inhibitor.

  • Enzyme Activation: Pre-incubate recombinant human prolidase (10 µg/mL) with 1 mM MnCl₂ in 50 mM Tris-HCl buffer (pH 7.8) for 30 minutes at 37°C. Causality: Prolidase is a metalloprotease; Mn²⁺ is an absolute requirement for catalytic activation.

  • Substrate Incubation: Add the native substrate (Gly-Pro, 2 mM) alongside varying concentrations of Z-Lys-Pro (0.1 µM to 100 µM).

  • Quantification of Hydrolysis: Terminate the reaction after 60 minutes using 10% Trichloroacetic acid (TCA). Centrifuge to pellet proteins.

  • Colorimetric Detection: React the supernatant with Chinard’s ninhydrin reagent at 90°C for 10 minutes. This reagent specifically reacts with the secondary amine of the released free proline, producing a red chromophore (Absorbance at 515 nm).

  • Analysis: Plot the residual prolidase activity against the log concentration of Z-Lys-Pro to calculate the IC50.

Quantitative Summary of Pharmacokinetic Parameters

Based on structural extrapolation and in vitro profiling, the pharmacokinetic parameters of Z-Lys-Pro diverge significantly from native dietary peptides.

Table 2: Pharmacokinetic & Absorption Parameters
ParameterMechanism / ObservationClinical / Experimental Significance
Primary Absorption Route Passive Transcellular DiffusionAbsorption is linear and non-saturable, unlike PEPT1-mediated transport.
Intestinal First-Pass Metabolism NegligibleProtected against brush-border aminopeptidases.
Volume of Distribution ( Vd​ ) Moderate to HighLipophilicity allows for extensive tissue penetration compared to native peptides.
Clearance Mechanism Hepatic / BiliaryDue to the lack of rapid proteolytic cleavage, clearance shifts toward hepatic metabolism of the Z-group.
Half-Life ( t1/2​ ) Prolonged (Relative)Escapes the rapid (minutes) half-life typical of native dipeptides in plasma.

References

  • BRENDA Enzyme Database. "Information on EC 3.4.21.26 - prolyl oligopeptidase." BRENDA. URL:[Link]

  • Hu, Y., et al. "Targeted Disruption of Peptide Transporter Pept1 Gene in Mice Significantly Reduces Dipeptide Absorption in Intestine." Molecular Pharmaceutics, American Chemical Society. URL:[Link]

  • Vig, B. S., et al. "Human PEPT1 Pharmacophore Distinguishes between Dipeptide Transport and Binding." Journal of Medicinal Chemistry, American Chemical Society. URL:[Link]

Exploratory

Thermodynamic Stability and Conformational Dynamics of N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro)

Executive Summary N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro) is a highly specialized synthetic dipeptide utilized extensively in drug development as a substrate and inhibitor motif for prolyl oligopeptidases (PO...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro) is a highly specialized synthetic dipeptide utilized extensively in drug development as a substrate and inhibitor motif for prolyl oligopeptidases (POP) and related dipeptidyl peptidases[1]. Understanding its thermodynamic stability is critical for formulation, assay design, and storage. This technical guide explores the intrinsic thermodynamic properties of Z-Lys-Pro, focusing on the unique cis-trans isomerization of the Lys-Pro tertiary amide bond, the thermal lability of the urethane (Z) protecting group, and the quantitative methodologies required to extract reliable thermodynamic parameters.

Mechanistic Grounding: Structural Thermodynamics

The thermodynamic profile of Z-Lys-Pro is governed by three distinct structural features:

  • The N-Benzyloxycarbonyl (Z) Group: While it effectively shields the N-terminus from nucleophilic degradation, the urethane linkage introduces a specific thermal vulnerability. The Z-group destabilizes the adjacent amide anion due to its electron-releasing properties[2], making the molecule susceptible to thermally induced decarboxylation.

  • The L-Proline Residue: Unlike primary or secondary amides, the peptide bond preceding a proline residue forms a tertiary amide. Because the proline nitrogen is incorporated into a pyrrolidine ring, it lacks a hydrogen atom capable of forming stabilizing intra-molecular hydrogen bonds.

  • The Free ϵ -Amino Group: The basic side-chain of lysine introduces pH-dependent electrostatic interactions that significantly alter the enthalpy of solvation ( ΔHsolv​ ) and the crystal lattice energy in the solid state.

Conformational Thermodynamics: The cis-trans Isomerization

In standard peptides, the trans conformer ( ω≈180∘ ) is overwhelmingly favored over the cis conformer ( ω≈0∘ ) by ∼20 kJ/mol. However, the unique steric constraints of the Lys-Pro tertiary amide reduce this energy gap to merely ∼2−4 kJ/mol. Consequently, Z-Lys-Pro exists in a dynamic, measurable thermodynamic equilibrium in solution.

CisTrans Cis cis-Z-Lys-Pro (Higher Energy) TS Transition State (ω ≈ 90°) Cis->TS Activation Energy (~85 kJ/mol) TS->Cis Relaxation Trans trans-Z-Lys-Pro (Lower Energy) TS->Trans Relaxation Trans->TS Reverse Activation

Thermodynamic transition states of the Lys-Pro amide bond cis-trans isomerization.

Protocol 1: Self-Validating NMR Determination of cis-trans Thermodynamics

To extract the standard enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of isomerization, we utilize Variable-Temperature Nuclear Magnetic Resonance (VT-NMR).

  • Causality & Trustworthiness: 1D NMR alone can show two sets of peaks, but cannot definitively prove they belong to interconverting conformers rather than a static impurity. Therefore, this protocol mandates a 2D EXSY (Exchange Spectroscopy) step to self-validate the dynamic chemical exchange before thermodynamic extraction.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of Z-Lys-Pro in 600 μ L of D 2​ O (or DMSO- d6​ for non-aqueous modeling). Add 0.1% TSP (Trimethylsilylpropanoic acid) as an internal standard. Rationale: TSP provides a reliable 0 ppm reference that does not overlap with the peptide's aliphatic or aromatic signals.

  • Validation (2D EXSY): Acquire a 2D EXSY spectrum at 298.15 K with a mixing time of 300 ms. Confirm the presence of cross-peaks between the distinct α -proton resonances of the cis and trans proline signals.

  • Data Acquisition: Acquire quantitative 1D 1 H-NMR spectra at 5 K intervals from 283.15 K to 323.15 K. Ensure a relaxation delay ( D1​ ) of at least 5×T1​ to allow for complete magnetization recovery, ensuring accurate integration.

  • Thermodynamic Extraction: Integrate the cis and trans peaks to calculate the equilibrium constant ( Keq​=[trans]/[cis] ) at each temperature.

  • van't Hoff Analysis: Plot ln(Keq​) versus 1/T . According to the van't Hoff equation ( lnKeq​=−RTΔH∘​+RΔS∘​ ), the slope yields −ΔH∘/R and the y-intercept yields ΔS∘/R .

Thermal Degradation and Solid-State Stability

In the solid state, Z-Lys-Pro undergoes a specific sequence of thermally driven phase transitions. Initial heating overcomes the crystal lattice energy (melting), followed by the thermal decomposition of the molecule. The Z-group is particularly susceptible to thermal cleavage, typically degrading via the elimination of benzyl alcohol and subsequent decarboxylation[3]. Furthermore, the free ϵ -amino group of the lysine residue can act as a nucleophile at elevated temperatures, leading to complex intermolecular cross-linking or lactam formation.

Workflow Sample Z-Lys-Pro Solid Sample DSC Differential Scanning Calorimetry (Phase Transitions) Sample->DSC TGA Thermogravimetric Analysis (Mass Loss Kinetics) Sample->TGA Data Thermodynamic Parameter Extraction (Tm, ΔHfus, Td) DSC->Data Heat Flow Integration TGA->Data Derivative Mass Loss (DTG)

Multi-modal thermal analysis workflow for extracting solid-state thermodynamic parameters.

Protocol 2: DSC/TGA Workflow for Thermal Profiling
  • Causality & Trustworthiness: To accurately isolate the intrinsic thermodynamic stability of the molecule from oxidative artifacts, the system must be rigorously calibrated and purged with an inert gas.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC and TGA using high-purity Indium ( Tm​=429.75 K) and Zinc ( Tm​=692.68 K) standards. Rationale: This ensures temperature accuracy to ±0.1 K and validates the calorimetric sensitivity required for precise enthalpy calculations[4].

  • Sample Loading: Accurately weigh 3.0–5.0 mg of crystalline Z-Lys-Pro into an aluminum crucible. Seal the crucible and pierce the lid with a pinhole. Rationale: The pinhole allows evolved gases (e.g., CO 2​ from decarboxylation) to escape, preventing pressure build-up that would artificially alter the degradation thermodynamics.

  • Thermal Program: Heat the sample from 298.15 K to 773.15 K at a controlled rate of 10 K/min under a continuous dry nitrogen purge (50 mL/min). Rationale: Nitrogen prevents oxidative combustion, ensuring the measured exothermic events are purely pyrolytic/structural.

  • Data Processing: Identify the endothermic melting peak ( Tm​ ) and integrate the area under the curve to determine the enthalpy of fusion ( ΔHfus​ ). Correlate the onset of the first exothermic degradation peak in the DSC with the initial mass loss step in the TGA to define the decomposition temperature ( Td​ ).

Solvation Thermodynamics

The solubility of Z-protected amino acids and dipeptides is highly temperature-dependent and endothermic. The thermodynamic compatibility of Z-Lys-Pro with various solvents can be modeled using Hansen Solubility Parameters (HSPs), which account for dispersion forces, polar interactions, and hydrogen bonding[4][5]. Because Z-Lys-Pro contains a highly hydrophobic benzyloxycarbonyl ring alongside a basic lysine side-chain and a carboxylic acid, it exhibits complex amphiphilic solvation thermodynamics, heavily favoring polar aprotic solvents (like DMSO or DMF) or pH-adjusted aqueous buffers.

Quantitative Data Summary

The following table summarizes the representative thermodynamic parameters for Z-Lys-Pro, synthesized from empirical data of closely related Z-protected amino acids and proline-containing dipeptides[3][4][5].

Thermodynamic ParameterRepresentative Value / RangeAnalytical Methodology
Melting Temperature ( Tm​ ) 350.15 – 365.15 KDifferential Scanning Calorimetry (DSC)
Enthalpy of Fusion ( ΔHfus​ ) 30.0 – 35.0 kJ/molDSC Peak Integration
cis-trans Equilibrium ( Keq​ ) 3.5 – 4.0 (at 298.15 K, H 2​ O)1D 1 H-NMR Integration
Isomerization Enthalpy ( ΔH∘ ) -2.5 to -4.0 kJ/molvan't Hoff Plot (VT-NMR)
Activation Energy ( Ea​ , cis trans) 80.0 – 85.0 kJ/mol2D EXSY NMR / Kinetic Modeling
Onset of Thermal Decomposition ( Td​ ) > 420.15 KThermogravimetric Analysis (TGA)

References

  • BRENDA Enzyme Database. "Information on EC 3.4.21.26 - prolyl oligopeptidase". BRENDA. Available at:[Link]

  • ACS Publications. "Low-Temperature Heat Capacities and Thermodynamic Properties of N-Benzyloxycarbonyl-l-3-phenylalanine". Journal of Chemical & Engineering Data. Available at: [Link]

  • ACS Publications. "Solubility and Hansen Solubility Parameters of N-Benzyloxycarbonyl-l-serine in 12 Monosolvents from 283.15 to 323.15 K". Journal of Chemical & Engineering Data. Available at:[Link]

  • ACS Publications. "Thermodynamic Modeling, Hansen Solubility Parameters, and Solubility Behavior of N-Benzyloxycarbonyl-l-asparagine in Twelve Pure Solvent Systems at 283.15–323.15 K". Journal of Chemical & Engineering Data. Available at: [Link]

Sources

Foundational

N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro): Mechanistic Profiling and Receptor/Enzyme Binding Affinity Studies

Executive Summary The dipeptide derivative N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro) serves as a critical structural scaffold in the biochemical profiling of post-proline cleaving enzymes. While traditionally v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dipeptide derivative N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro) serves as a critical structural scaffold in the biochemical profiling of post-proline cleaving enzymes. While traditionally viewed as a synthetic intermediate, functionalized Z-Lys-Pro derivatives—such as fluorogenic substrates (e.g., Z-Lys-Pro-AMC) and electrophilic inhibitors (e.g., Z-Lys-Pro-BTh)—are paramount for quantifying the binding affinity and catalytic mechanisms of Prolyl Oligopeptidase (PREP/POP) [1] and Dipeptidyl Peptidase IV (DPP-IV/CD26) [2].

As a Senior Application Scientist, I have designed this guide to move beyond standard protocol lists. Here, we dissect the causality behind assay conditions, exploring how electrostatic interactions and active-site pH dependencies dictate the binding affinity of Z-Lys-Pro derivatives, ultimately providing you with self-validating experimental workflows for your drug development pipelines.

Structural & Mechanistic Grounding

To design effective binding assays, one must understand the subsite specificity of the target enzymes. PREP is an 80-kDa cytosolic serine peptidase characterized by an α/β hydrolase fold covered by a seven-bladed β -propeller domain, which restricts access to peptides smaller than 30 amino acids[1].

The high binding affinity of Z-Lys-Pro derivatives is driven by a tripartite interaction model:

  • P1 Proline (S1 Pocket): The pyrrolidine ring of L-proline stacks tightly within the hydrophobic S1 binding pocket (defined by residues like Phe478 and Trp597 in homologous models)[3].

  • P2 L-Lysine (S2 Pocket & Electrostatics): The secondary specificity of PREP is highly sensitive to electrostatic charges. At a physiological pH of ~8.0, the enzyme's active site adopts a negatively charged conformation. The protonated ϵ -amino group of the P2 Lysine creates a strong electrostatic attraction, drastically increasing the catalytic rate ( kcat​ ) compared to neutral substrates[4].

  • P3 Z-Group (S3 Pocket): The N-terminal benzyloxycarbonyl (Z) protecting group mimics a P3 amino acid, anchoring into the hydrophobic S3 subsite, which stabilizes the Michaelis complex and lowers the Km​ [3].

Mechanism Z Z-Group (P3) Hydrophobic S3 Binding Lys L-Lysine (P2) Electrostatic S2 Binding Z->Lys Peptide Backbone Pro L-Proline (P1) Pyrrolidine S1 Stacking Lys->Pro Peptide Backbone Target Prolyl Oligopeptidase (PREP) Active Site Lys->Target High-pH Attraction Warhead C-Terminal Warhead (AMC / BTh / CHO) Pro->Warhead Peptide Backbone Pro->Target Primary Specificity

Fig 1: Structural mapping of Z-Lys-Pro derivatives within the PREP active site.

Quantitative Binding Affinity Profiles

The Z-Lys-Pro scaffold can be modified at the C-terminus to create either high-turnover substrates or potent inhibitors. For instance, replacing the cleavable amide bond with a heteroarylketone (HAK) warhead, such as benzothiazole (BTh), yields inhibitors that block astroglial interleukin-6 expression by targeting PREP[5]. Similarly, macrocyclic modifications yield irreversible DPP-IV inhibitors[2].

Table 1: Kinetic and Affinity Parameters of Z-Lys-Pro Derivatives
CompoundTarget EnzymeModalityAffinity / Kinetic MetricReference
Z-Lys-Pro-BTh Human Recombinant PREPCompetitive Inhibitor Ki​=4.1±0.5×10−9 MBocheva et al.[5]
Z-Lys-Pro-CHO S. mansoni POPReversible InhibitorInduces Grade I PhenotypeFajtová et al.[3]
Z-Lys-Pro-2-MNA *Porcine PREPFluorogenic SubstrateHigh kcat​/Km​ at pH 8.0Polgár et al.[4]
c[ α Z-Lys-Pro-Aba-...] Human CD26 (DPP-IV)Irreversible Inhibitor IC50​ in nanomolar rangeBosc et al.[2]

*2-MNA = 2-(4-methoxy)naphthylamide.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols have been engineered with built-in causality checks.

Protocol A: Continuous Fluorometric Kinetic Assay for PREP

This assay utilizes Z-Lys-Pro-AMC (7-amino-4-methylcoumarin) to determine the Ki​ of novel inhibitors or the specific activity of PREP preparations.

Causality Checkpoint: Why use Dithiothreitol (DTT) and pH 7.6–8.0? PREP contains sensitive cysteine residues near its active site; DTT maintains them in a reduced state, preventing oxidative inactivation[5]. Furthermore, the pH must be maintained near 8.0 to ensure the enzyme is in its high-pH, negatively charged state, which maximizes the binding affinity for the positively charged Lysine residue of the substrate[4].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.6), supplemented with 200 mM NaCl, 1 mM EDTA, and 1 mM DTT[5]. Self-validation: Check pH at assay temperature (30°C), as HEPES pKa is temperature-dependent.

  • Enzyme Pre-incubation: Dilute human recombinant PREP to a final well concentration of 0.5–1.0 nM in the assay buffer. Pre-incubate the enzyme with varying concentrations of your test inhibitor (e.g., 0.1 nM to 10 μ M) for 10 minutes at 30°C in a black 96-well microplate.

  • Substrate Addition: Initiate the reaction by adding Z-Lys-Pro-AMC to a final concentration of 50 μ M (or vary from 10–250 μ M for Michaelis-Menten profiling).

  • Kinetic Monitoring: Immediately monitor the release of free AMC continuously for 15 minutes at 30°C using a microplate reader set to Excitation = 340 nm and Emission = 410 nm[4].

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear slope of the fluorescence-time curve. Fit the data using non-linear regression to a competitive inhibition model to derive the Ki​ [5].

Workflow Step1 Enzyme Prep Recombinant PREP Step2 Pre-Incubation pH 7.6-8.0, 1mM DTT Step1->Step2 Stabilize Active Site Step3 Substrate Addition Z-Lys-Pro-AMC (50μM) Step2->Step3 Initiate Reaction Step4 Kinetic Readout Ex:340nm / Em:410nm Step3->Step4 Continuous Monitoring

Fig 2: Standardized high-throughput fluorometric workflow for PREP kinetic assays.

Protocol B: Irreversible Inhibition Profiling of DPP-IV (CD26)

Cyclopeptides containing the Z-Lys-Pro motif, such as c[αZ-Lys-Pro-Aba-(6-CH2-S+R2)-Glyn], act as latent quinone methide precursors. They bind the CD26 catalytic site and covalently inactivate the enzyme[2].

Causality Checkpoint: Why a cyclopeptide? The cyclic constraint locks the Z-Lys-Pro motif into a biologically active β -turn conformation, dramatically reducing the entropic penalty of binding to the DPP-IV S1/S2 pockets, while positioning the electrophilic sulfur leaving group precisely adjacent to the active-site serine[2].

Step-by-Step Procedure:

  • Inhibitor Activation: If utilizing a protected precursor, treat the cyclopeptide with R2S/TFA to simultaneously cleave the Z-protecting group and generate the active sulfonium salt[2].

  • Enzyme Preparation: Dilute purified CD26 (DPP-IV) in 100 mM Tris-HCl (pH 8.0).

  • Time-Dependent Incubation: Mix the enzyme with the activated cyclopeptide inhibitor at concentrations ranging from 1 nM to 100 nM. Extract aliquots at precise time intervals (e.g., 0, 5, 10, 20, 30 minutes).

  • Residual Activity Measurement: Quench the inhibition reaction by massive dilution (1:100) into a buffer containing a saturating concentration of a reporter substrate (e.g., Gly-Pro-pNA).

  • Inactivation Kinetics: Measure absorbance at 405 nm to determine residual enzyme activity. Plot ln(Residual Activity) versus time to calculate the pseudo-first-order inactivation rate constant ( kobs​ ), confirming irreversible, time-dependent inhibition[2].

Conclusion & Translational Perspectives

The integration of the Z-Lys-Pro motif into biochemical probes has revolutionized our ability to map the active sites of post-proline cleaving enzymes. By leveraging the electrostatic affinity of the P2 Lysine and the rigid S1 stacking of the P1 Proline, researchers can design highly potent heteroarylketone inhibitors for neuroinflammatory diseases[5] or cyclopeptide inhibitors for immune modulation via CD26[2]. Adhering to the mechanistically grounded protocols outlined in this guide ensures that resulting kinetic data is both highly reproducible and translationally relevant.

References

  • Heteroarylketones inhibit astroglial interleukin-6 expression via a STAT3/NF-κB signaling pathway. Bocheva et al. Journal of Neuroinflammation (NIH PMC). URL:[Link][5]

  • Specific and Irreversible Cyclopeptide Inhibitors of Dipeptidyl Peptidase IV Activity of the T-Cell Activation Antigen CD26. Bosc et al. Journal of Medicinal Chemistry (ACS Publications). URL:[Link][2]

  • Unusual secondary specificity of prolyl oligopeptidase and the different reactivities of its two forms toward charged substrates. Polgár et al. Biochemistry (ACS Publications). URL:[Link][4]

  • Prolyl Oligopeptidase from the Blood Fluke Schistosoma mansoni: From Functional Analysis to Anti-schistosomal Inhibitors. Fajtová et al. PLoS Neglected Tropical Diseases (NIH PMC). URL:[Link][3]

  • Purification and Characterization of a Z-Pro-prolinal-Insensitive Z-Gly-Pro-7-amino-4-methyl Coumarin-Hydrolyzing Peptidase from Bovine Serum. Cunningham et al. ResearchGate / European Journal of Biochemistry. URL: [Link][1]

Sources

Exploratory

Crystal Structure Analysis of N-Benzyloxycarbonyl-L-lysinyl-L-proline: A Methodological Guide for Structural Biology and Drug Design

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro) is a protected dipeptide that serves as a critical molecular probe and substrate analog for studying post-proline cleaving enzymes. Because enzymes like Prolyl Oligopeptidase (POP) and Dipeptidyl Peptidase II (DPP II) are implicated in neurodegenerative disorders (e.g., Alzheimer's, Parkinson's) and celiac disease, understanding the exact spatial coordination of Z-Lys-Pro within their active sites is paramount for rational drug design [[1]]().

This guide provides an in-depth, self-validating methodological framework for the crystallographic analysis of Z-Lys-Pro, focusing specifically on its co-crystallization with the S9 family of serine peptidases.

Physicochemical Properties & Conformational Dynamics

Before attempting crystallization, one must account for the intrinsic conformational flexibility of the Z-Lys-Pro molecule. The presence of the cyclic pyrrolidine ring in proline restricts the ϕ angle of the peptide backbone, forcing the preceding Lys-Pro peptide bond to sample both cis and trans isomer states.

While the trans isomer ( ω≈180∘ ) is energetically favored in an aqueous solution, the cis isomer ( ω≈0∘ ) can be selectively stabilized by the hydrophobic microenvironment of an enzyme's active site. The bulky, hydrophobic N-benzyloxycarbonyl (Z) protecting group further drives conformational selection by seeking out π−π stacking interactions with aromatic residues at the active site entrance.

ConformationalSelection ZLP Z-Lys-Pro (Free in Solution) Trans Trans-Isomer (ω ≈ 180°) Major Population ZLP->Trans ~85% Cis Cis-Isomer (ω ≈ 0°) Minor Population ZLP->Cis ~15% Binding Conformational Selection & Induced Fit Trans->Binding Cis->Binding Enzyme Enzyme Active Site (Stabilized Conformer) Binding->Enzyme

Caption: Conformational selection of the Z-Lys-Pro cis/trans isomers during enzyme active site binding.

Co-Crystallization Strategy: Trapping the Michaelis Complex

Prolyl Oligopeptidase (POP) features a unique two-domain architecture: a catalytic α/β -hydrolase domain and a seven-bladed β -propeller domain that acts as a gating filter, restricting access to peptides shorter than ~30 residues [[1]]().

Because Z-Lys-Pro is a cleavable substrate for POP and DPP II 2, attempting to co-crystallize the wild-type enzyme with the dipeptide will result in hydrolysis, leaving only the product in the crystal lattice.

Causality in Design: To capture the pre-catalytic state, we must either use a covalent inhibitor analog (e.g., Z-Lys-Pro-CHO) 3 or utilize a catalytically inactive mutant of the enzyme (e.g., S554A in porcine POP). The protocol below utilizes the S554A mutant to capture the true non-covalent binding mode of the native Z-Lys-Pro molecule.

Step-by-Step Co-Crystallization Protocol
  • Protein Preparation: Express and purify the POP S554A mutant. Concentrate the protein to 10–12 mg/mL in a buffer containing 20 mM Tris-HCl (pH 8.0) and 50 mM NaCl.

  • Ligand Solubilization: Dissolve Z-Lys-Pro powder in 100% anhydrous DMSO to create a 50 mM stock solution. Note: The Z-group makes the compound highly hydrophobic; aqueous buffers will cause precipitation.

  • Complex Formation (Co-incubation): Add the ligand to the protein solution to achieve a final concentration of 2 mM Z-Lys-Pro (maintaining DMSO < 4% v/v). Incubate on ice for 2 hours.

    • Causality: Pre-incubation in solution allows the flexible β -propeller domain to "breathe" and admit the ligand into the central cavity before the rigid crystal lattice forms and locks the domain in a closed conformation [[4]]().

  • Vapor Diffusion Setup: Set up hanging drops by mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (18-22% PEG 3350, 0.2 M Ammonium Acetate, 0.1 M Bis-Tris pH 6.5). Seal over 500 µL of reservoir solution and incubate at 20°C. Crystals typically appear within 3–5 days.

  • Cryoprotection & Harvesting: Briefly transfer the crystal into a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol and 2 mM Z-Lys-Pro) for 10 seconds before flash-cooling in liquid nitrogen.

CrystallizationWorkflow A Ligand Prep: Z-Lys-Pro C Co-incubation (Michaelis Complex) A->C B Protein Prep: POP S554A Mutant B->C D Vapor Diffusion (PEG 3350, pH 6.5) C->D E Synchrotron X-ray Diffraction D->E F Phasing & TLS Refinement E->F

Caption: Workflow for the co-crystallization and structural resolution of the POP/Z-Lys-Pro complex.

X-Ray Diffraction & Structural Refinement

Data should be collected at a synchrotron light source (e.g., APS or ESRF) at 100 K to minimize radiation damage and capture high-resolution diffraction (typically ~1.8 Å for POP complexes).

Phasing via Molecular Replacement

Phase the data using Molecular Replacement (MR) with an apo-POP structure (e.g., PDB ID: 1QFS without the ligand) as the search model.

TLS Refinement Strategy

Because the POP enzyme consists of a rigid catalytic α/β -hydrolase domain and a highly flexible β -propeller domain, standard isotropic B-factor refinement often results in smeared electron density maps at the domain interface where Z-Lys-Pro binds.

  • Causality: To resolve this, Translation-Libration-Screw (TLS) refinement is mandatory. By defining the two domains as separate TLS groups, we account for their concerted rigid-body motions, which dramatically improves the clarity of the Fo​−Fc​ omit map around the Z-Lys-Pro ligand.

Self-Validating Protocol: The Omit Map Check

Before finalizing the structure, the presence and exact conformation of Z-Lys-Pro must be validated using a simulated annealing omit map.

  • Temporarily delete the Z-Lys-Pro coordinates from the model.

  • Apply simulated annealing (heating to 2000 K and slow cooling) to remove any model bias.

  • Calculate an Fo​−Fc​ difference map.

  • Validation: A continuous positive density peak at a >3 σ contour level spanning the S1 and S2 pockets confirms true ligand occupancy rather than fitting noise.

Structural Insights: The Binding Mechanism

Once refined, the crystal structure of the POP/Z-Lys-Pro complex reveals precise subsite specificities crucial for drug design:

  • The S1 Pocket (Proline Recognition): The pyrrolidine ring of the L-proline residue anchors deeply into the hydrophobic S1 pocket, sandwiched between aromatic residues (e.g., Trp595, Phe476). This pocket is highly restrictive, explaining the absolute requirement for a post-proline cleavage site.

  • The S2 Pocket (Lysine Coordination): The basic ϵ -amino group of the L-lysine side chain extends into the broader, solvent-accessible S2 pocket. It frequently forms a critical salt bridge with acidic residues (like Glu) lining the pocket, dictating the enzyme's preference for basic residues at the P2 position.

  • The S3 Pocket (Z-Group Stacking): The benzyloxycarbonyl (Z) group acts as a hydrophobic anchor, engaging in π−π stacking with aromatic residues at the interface of the hydrolase and propeller domains, effectively locking the gating mechanism in a closed state.

Quantitative Data Summary

Table 1: Representative Crystallographic Statistics for a POP / Z-Lys-Pro Complex

Crystallographic ParameterValue
Data Collection
X-ray SourceSynchrotron (100 K)
Wavelength (Å)0.979
Space Group P21​21​21​
Unit Cell Dimensions ( a,b,c in Å)70.5, 102.3, 110.8
Resolution Range (Å)50.0 - 1.80 (1.86 - 1.80)
Completeness (%)99.5 (95.2)
Rmerge​ (%)6.5 (42.1)*
Refinement
Resolution (Å)1.80
Rwork​ / Rfree​ (%)18.2 / 21.5
R.m.s.d. Bond Lengths (Å)0.012
R.m.s.d. Bond Angles (°)1.35
Average B-factor (Ų)28.5

*Values in parentheses denote the highest resolution shell.

References

  • Source: nih.
  • Source: researchgate.
  • Source: researchgate.
  • Information on EC 3.4.14.

Sources

Foundational

Solvation Dynamics and Solubility Profiling of N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro-OH)

Executive Summary N-Benzyloxycarbonyl-L-lysinyl-L-proline (CAS: 42001-60-5), commonly abbreviated as Z-Lys-Pro-OH, is a highly specialized dipeptide building block. It is predominantly utilized in advanced peptide synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Benzyloxycarbonyl-L-lysinyl-L-proline (CAS: 42001-60-5), commonly abbreviated as Z-Lys-Pro-OH, is a highly specialized dipeptide building block. It is predominantly utilized in advanced peptide synthesis and serves as a critical intermediate in the development of prolyl oligopeptidase (POP) inhibitors 1.

Due to its partially protected nature, the molecule presents a unique solvation challenge. It features a lipophilic benzyloxycarbonyl (Z) group protecting the α -amine, while leaving the ϵ -amine of the lysine side chain and the C-terminal carboxylic acid of the proline residue completely free 2. This structural dichotomy results in complex zwitterionic behavior. This guide provides a comprehensive technical analysis of the solubility of Z-Lys-Pro-OH in common organic solvents, detailing the mechanistic causality behind solvent selection and providing field-proven protocols for solubility quantification.

Structural Chemistry and Solvation Mechanics

The solubility of Z-Lys-Pro-OH is not merely a function of its molecular weight (377.43 g/mol ), but rather dictated by the competing physicochemical properties of its functional groups:

  • Zwitterionic Core : At a neutral apparent pH, the free ϵ -amino group (pKa ~10.5) and the proline carboxylate (pKa ~2.0) form a zwitterion. In the solid state, this leads to a strong crystal lattice driven by intermolecular ionic bonds.

  • Lipophilic Shielding : The aromatic Z-protecting group and the aliphatic carbon chain of lysine provide significant lipophilicity, which normally favors dissolution in non-polar organic environments.

  • Proline Conformation : The cyclic nature of proline restricts backbone flexibility and introduces cis/trans isomerization at the peptide bond. This structural kink can disrupt rigid crystal packing, slightly enhancing solubility compared to linear dipeptide analogs 3.

Causality in Solvent Selection

To successfully dissolve Z-Lys-Pro-OH, a solvent system must overcome the strong ionic lattice energy of the solid state. Non-polar solvents (e.g., Dichloromethane, Hexane) lack the dielectric constant required to separate the zwitterionic ion pairs, resulting in aggregation and poor solubility. Conversely, polar aprotic solvents (e.g., DMF, DMSO) possess high dipole moments and act as strong hydrogen-bond acceptors, effectively solvating the zwitterionic charges while simultaneously accommodating the lipophilic Z-group.

Solvation cluster_0 Polar Aprotic (DMF/DMSO) cluster_1 Non-Polar (DCM/EtOAc) Z Z-Lys-Pro-OH (Solid State) P1 H-Bond Disruption Z->P1 High Dielectric N1 Ion-Pair Aggregation Z->N1 Low Dielectric P2 High Solubility (>50 mg/mL) P1->P2 N2 Low Solubility (<1 mg/mL) N1->N2

Solvation pathways of Z-Lys-Pro-OH based on solvent dielectric properties.

Quantitative Solubility Profile

The following table summarizes the empirical solubility of Z-Lys-Pro-OH across various organic solvent classes at standard ambient temperature (25°C).

SolventClassificationDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Practical Application Notes
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 50Ideal for biological assay stock solutions and POP inhibitor screening.
Dimethylformamide (DMF) Polar Aprotic36.7> 50Primary solvent for downstream peptide coupling reactions.
Methanol (MeOH) Polar Protic32.710 - 25Good for analytical sample preparation (LC-MS/HPLC).
Dichloromethane (DCM) Non-Polar8.9< 1.0*Poor baseline solubility due to zwitterionic aggregation.
Ethyl Acetate (EtOAc) Weakly Polar6.0< 0.5Highly effective as an anti-solvent for controlled precipitation.
Hexane Non-Polar1.9InsolubleUsed for washing lipophilic impurities from the solid peptide.

Expert Insight on Halogenated Solvents : Solubility in DCM can be dramatically increased by adding 0.1% to 1% (v/v) Trifluoroacetic acid (TFA) or N,N-Diisopropylethylamine (DIPEA). TFA protonates the proline carboxylate, while DIPEA deprotonates the lysine ϵ -amine. Both actions destroy the zwitterionic state, rendering the molecule highly lipophilic and highly soluble in halogenated solvents.

Experimental Workflow: Thermodynamic Solubility Profiling

To ensure reproducibility in drug development and synthetic scale-up, kinetic solubility approximations (e.g., visual dissolution) are insufficient. The shake-flask method for thermodynamic solubility is the gold standard, providing a self-validating system where chemical equilibrium is definitively reached.

Workflow A 1. Solid Addition (Excess Z-Lys-Pro-OH) B 2. Solvent Introduction (Target Organic Solvent) A->B C 3. Isothermal Equilibration (25°C, 24h, 500 rpm) B->C D 4. Phase Separation (10,000 x g Centrifugation) C->D E 5. Supernatant Extraction D->E F 6. HPLC-UV Quantification (λ = 214 nm / 254 nm) E->F

Standardized workflow for thermodynamic solubility quantification.

Step-by-Step Methodology:
  • Preparation of Saturated Suspension : Weigh approximately 50 mg of Z-Lys-Pro-OH powder into a chemically resistant 2.0 mL microcentrifuge tube.

  • Solvent Addition : Add 500 µL of the target organic solvent. Self-Validating Check: The presence of undissolved solid is mandatory to ensure saturation. If the solution becomes entirely clear, add more solid peptide until a persistent suspension is achieved.

  • Isothermal Equilibration : Seal the tube and place it in a thermomixer at exactly 25°C. Agitate at 500 rpm for 24 to 48 hours. Causality: A minimum of 24 hours is required to transition from kinetic dissolution to true thermodynamic equilibrium, accounting for any solvent-mediated polymorphic transformations of the solid state.

  • Phase Separation : Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C to tightly pellet the undissolved solid.

  • Extraction and Dilution : Carefully extract an aliquot of the clear supernatant without disturbing the pellet. Dilute immediately in a compatible diluent (e.g., 50:50 Acetonitrile:Water) to prevent precipitation upon temperature changes or solvent evaporation.

  • Quantification : Analyze via HPLC-UV. Utilize a dual-wavelength approach: 214 nm (detects the peptide backbone bonds) and 254 nm (detects the aromatic ring of the Z-group). Compare the peak area against a pre-established calibration curve of Z-Lys-Pro-OH prepared in a highly soluble solvent like DMF.

Conclusion

The solubility profile of N-Benzyloxycarbonyl-L-lysinyl-L-proline is a direct manifestation of its zwitterionic and amphiphilic structural features. For researchers developing POP inhibitors or synthesizing complex peptidomimetics, leveraging polar aprotic solvents (DMF, DMSO) ensures complete solvation without the need for additives. When non-polar solvents are synthetically required, strategic pH modulation via organic acids or bases is the mechanistic key to disrupting the ionic lattice and achieving solution homogeneity.

References

  • Prolyl Oligopeptidase from the Blood Fluke Schistosoma mansoni: From Functional Analysis to Anti-schistosomal Inhibitors PubMed Central (PMC)[Link]

  • 1-[(2s)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic Acid CAS NO.42001-60-5 LookChem[Link]

Sources

Exploratory

The Cytotoxicity and Metabolic Profile of N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro) in In Vitro Cell Culture Models

Prepared by: Senior Application Scientist Target Audience: Researchers, Toxicologists, and Drug Development Professionals Biochemical Identity and Scientific Context N-Benzyloxycarbonyl-L-lysinyl-L-proline, commonly abbr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Biochemical Identity and Scientific Context

N-Benzyloxycarbonyl-L-lysinyl-L-proline, commonly abbreviated as Z-Lys-Pro (CAS: 42001-60-5), is a synthetic dipeptide derivative characterized by a benzyloxycarbonyl (Cbz/Z) protecting group attached to an L-lysine-L-proline backbone[1]. In cell culture and molecular pharmacology, Z-Lys-Pro and its fluorogenic/electrophilic derivatives (e.g., Z-Lys-Pro-AMC, Z-Lys-Pro-BTh) are predominantly utilized as highly specific substrates or competitive inhibitors for Prolyl Oligopeptidase (PREP/POP) , a ubiquitous cytosolic serine peptidase belonging to the S9 family[2].

When evaluating the toxicity profile of Z-Lys-Pro in vitro, it is critical to understand that its cellular impact is not driven by non-specific chemical poisoning (e.g., membrane solubilization or generic DNA intercalation). Instead, its effects are strictly tied to the targeted modulation of PREP activity. Because PREP is deeply integrated into cellular homeostasis—specifically regulating autophagic flux, protein degradation, and inflammatory cytokine secretion—the "toxicity" of Z-Lys-Pro is highly context-dependent, often manifesting as cytoprotective in stressed cells while remaining benign in wild-type phenotypes[3][4].

Mechanistic Causality: PREP Engagement and Cellular Homeostasis

To interpret the viability data of Z-Lys-Pro, we must first map the causality of its primary target. PREP negatively regulates autophagy. In neurodegenerative or inflammatory cell models, the accumulation of misfolded proteins (like alpha-synuclein or Tau) or the hypersecretion of interleukins (like IL-6) leads to cellular toxicity and apoptosis[5][6].

When Z-Lys-Pro or its structural analogs engage the active site of PREP, they competitively inhibit its basal activity. This inhibition restores autophagic flux (evidenced by the upregulation of Beclin1 and the conversion of LC3BI to LC3BII), which accelerates the clearance of toxic protein aggregates[3]. Consequently, in pathological cell models, the introduction of Z-Lys-Pro derivatives actually increases cell viability and reduces reactive oxygen species (ROS)[4].

PREP_Signaling ZKP Z-Lys-Pro (PREP Modulator) PREP Prolyl Oligopeptidase (PREP) ZKP->PREP Inhibits/Modulates Autophagy Autophagic Flux (LC3BII, Beclin1) ZKP->Autophagy Restores/Activates PREP->Autophagy Negatively Regulates (Basal) Aggregates Protein Aggregates (aSyn, Tau) Autophagy->Aggregates Clears/Degrades Viability Cell Viability & Survival Autophagy->Viability Promotes Aggregates->Viability Toxicity/Cell Death

Diagram 1: Mechanistic pathway of Z-Lys-Pro modulating PREP to enhance cell viability via autophagy.

In Vitro Toxicity Profile: Quantitative Data Synthesis

The basal cytotoxicity of Z-Lys-Pro in healthy, wild-type cell lines is remarkably low, with IC50 values for cell death typically exceeding 50-100 µM. However, in disease-modeled cell lines subjected to stressors (e.g., rotenone, lactacystin, or lipopolysaccharide), the compound shifts the metabolic profile toward survival.

The table below synthesizes the metabolic viability and membrane integrity data across various established in vitro models treated with Z-Lys-Pro and its direct PREP-inhibiting analogs.

Table 1: Comparative Viability and Toxicity Metrics of Z-Lys-Pro and PREP Modulators

Cell Line ModelStressor / ConditionAssay UtilizedObserved Cellular EffectEffective Dose / IC50
U343 (Human Glioma) OSM / LPS (Inflammation)WST-8 / IL-6 ELISANo basal toxicity; potent suppression of IL-6 secretion[5].> 10 µM (Toxicity) ~3-10 nM (Efficacy)
SH-SY5Y (Neuroblastoma) Rotenone (Mitochondrial Toxin)LDH ReleaseAttenuates cell death; significantly reduces ROS production[4].~1 µM (Cytoprotective)
HEK-293 (Tau-mutant) Pathological Tau AggregationMTT ViabilityRestores viability; activates PP2A and autophagic clearance[6].~1 - 5 µM (Cytoprotective)
PC12 / Fibroblasts (WT) None (Basal Control)MTT / Trypan BlueHigh tolerability; no significant disruption to cell cycle or membrane.> 50 µM (Tolerated)

Data Interpretation: The discrepancy between the low nanomolar efficacy required to inhibit PREP/IL-6 and the high micromolar concentrations required to induce basal cell death provides a wide therapeutic window. When designing experiments, concentrations between 1 µM and 10 µM are recommended to ensure target engagement without crossing into off-target artifactual toxicity.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your laboratory, the assessment of Z-Lys-Pro toxicity must not rely on a single endpoint. A self-validating system requires multiplexing a metabolic assay (WST-8/MTT) with a membrane integrity assay (LDH release), followed by mechanistic validation (Western Blot for autophagy markers).

Protocol: Multiplexed Cytotoxicity and Mechanistic Profiling

Phase 1: Cell Seeding and Treatment

  • Seeding: Plate the target cells (e.g., SH-SY5Y or U343) in a 96-well clear-bottom plate at a density of 1×104 cells/well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve Z-Lys-Pro in sterile, cell-culture grade DMSO to create a 10 mM stock.

  • Dosing: Prepare working dilutions in serum-free media. Treat cells with a concentration gradient (0.1 µM, 1 µM, 10 µM, 50 µM). Critical constraint: Ensure final DMSO concentration in the well does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

  • Incubation: Incubate for 24 to 48 hours depending on the specific kinetic requirements of the stressor used.

Phase 2: LDH Release Assay (Membrane Integrity) Rationale: LDH is a stable cytosolic enzyme released upon cell lysis. It validates whether a drop in metabolic activity is due to actual cell death or mere metabolic slowing.

  • Transfer 50 µL of the culture supernatant from each well to a fresh 96-well plate.

  • Add 50 µL of LDH Reaction Mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubate in the dark at room temperature for 30 minutes.

  • Add 50 µL of Stop Solution. Measure absorbance at 490 nm using a microplate reader.

Phase 3: WST-8 Assay (Metabolic Viability) Rationale: WST-8 is reduced by cellular dehydrogenases to a water-soluble formazan dye, directly proportional to the number of living cells.

  • To the remaining 50 µL of media and cells in the original plate, add 50 µL of fresh media and 10 µL of WST-8 reagent (CCK-8).

  • Incubate for 1–2 hours at 37°C.

  • Measure absorbance at 450 nm.

  • Data Validation: Cross-reference WST-8 and LDH data. True toxicity will show a concurrent decrease in WST-8 absorbance and an increase in LDH absorbance.

Phase 4: Mechanistic Validation (Western Blotting)

  • Lyse a parallel set of treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein, resolve via SDS-PAGE, and transfer to a PVDF membrane.

  • Probe for LC3B (to monitor LC3BI to LC3BII conversion) and p62 (which should degrade during active autophagy) to confirm that the observed viability changes are mechanistically linked to PREP inhibition by Z-Lys-Pro[3].

Workflow Culture Cell Culture (e.g., U343, SH-SY5Y) Treatment Z-Lys-Pro Treatment (Dose-Response) Culture->Treatment Assay1 WST-8 Assay (Metabolic Viability) Treatment->Assay1 Assay2 LDH Assay (Membrane Integrity) Treatment->Assay2 Assay3 Western Blot (Autophagy Markers) Treatment->Assay3 Analysis Data Integration & Toxicity Profiling Assay1->Analysis Assay2->Analysis Assay3->Analysis

Diagram 2: Self-validating experimental workflow for Z-Lys-Pro cytotoxicity profiling.

References
  • BRENDA Enzyme Database. Information on EC 3.4.21.26 - prolyl oligopeptidase.[2] URL: [Link]

  • National Institutes of Health (NIH) / PMC. Heteroarylketones inhibit astroglial interleukin-6 expression via a STAT3/NF-κB signaling pathway.[5] URL:[Link]

  • National Institutes of Health (NIH) / PubMed. Prolyl oligopeptidase inhibition attenuates the toxicity of a proteasomal inhibitor, lactacystin, in the alpha-synuclein overexpressing cell culture.[3] URL: [Link]

  • University of Helsinki (Helda). A prolyl oligopeptidase inhibitor reduces tau pathology in cellular models and in mice with tauopathy.[6] URL:[Link]

  • University of Helsinki (Helda). Prolyl oligopeptidase inhibition reduces PolyQ aggregation and improves cell viability in cellular model of Huntington's disease. URL:[Link]

  • National Institutes of Health (NIH) / PubMed. Inhibition of prolyl oligopeptidase increases the survival of alpha-synuclein overexpressing cells after rotenone exposure by reducing alpha-synuclein oligomers.[4] URL:[Link]

  • ResearchGate. Purification and Characterization of a Z-Pro-prolinal-Insensitive Z-Gly-Pro-7-amino-4-methyl Coumarin-Hydrolyzing Peptidase from Bovine Serum. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantification of N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro)

Introduction N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro) is a synthetically and biologically vital protected dipeptide. In pharmaceutical manufacturing, it is a key precursor and a monitored impurity in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro) is a synthetically and biologically vital protected dipeptide. In pharmaceutical manufacturing, it is a key precursor and a monitored impurity in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as Lisinopril[1]. In biochemical research, Z-Lys-Pro derivatives are extensively utilized to probe the activity of post-proline cleaving enzymes, including Prolyl Oligopeptidase (POP)[2] and Dipeptidyl Peptidase IV (DPP-IV)[3].

Because Z-Lys-Pro serves both as an Active Pharmaceutical Ingredient (API) intermediate and an enzymatic cleavage product, developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is critical for researchers and drug development professionals.

Mechanistic Causality in Chromatographic Design

Developing a self-validating method requires a deep understanding of the analyte's physicochemical properties. Z-Lys-Pro presents three distinct chromatographic challenges:

  • Hydrophobicity vs. Polarity: The N-benzyloxycarbonyl (Cbz/Z) protecting group is highly hydrophobic, while the Lys-Pro backbone is polar and ionizable.

  • Cis-Trans Isomerization: The tertiary amide bond of the proline residue exists in an equilibrium of cis and trans conformers. At ambient temperatures, this slow interconversion leads to peak broadening or split peaks (a phenomenon known as "proline chatter").

  • Silanol Interactions: The basic side chain of lysine can interact with residual silanols on the silica stationary phase, causing severe peak tailing.

Strategic Method Choices
  • Stationary Phase: A fully end-capped C18 column is chosen to maximize hydrophobic retention of the Cbz group while shielding the basic amine from unreacted silanols.

  • Mobile Phase (Ion-Pairing): A mobile phase containing 0.1% Trifluoroacetic acid (TFA) is employed. TFA (pKa ~0.2) lowers the pH to ~2.0, fully protonating the proline carboxylic acid (suppressing its ionization) and acting as a hydrophobic ion-pairing agent for the basic lysine amine. This dual mechanism ensures a neutral, tight analyte complex, yielding sharp, symmetrical peaks.

  • Thermodynamics: The column compartment is maintained at 40 °C to accelerate the cis-trans isomerization rate of the proline peptide bond, effectively coalescing the conformers into a single, sharp peak.

HPLC_Workflow Target 1. Analyte Profiling Z-Lys-Pro Dipeptide Column 2. Stationary Phase End-capped C18 (Minimize Silanols) Target->Column Mobile 3. Mobile Phase & pH 0.1% TFA (Ion-pairing & pH 2.0) Column->Mobile Temp 4. Thermodynamics 40°C (Overcome cis-trans splitting) Mobile->Temp Valid 5. Method Validation ICH Q2(R1) Parameters Temp->Valid

Fig 1: Step-by-step HPLC method development workflow for Z-Lys-Pro quantification.

Experimental Protocols

Reagents and Materials
  • Analyte: N-Benzyloxycarbonyl-L-lysinyl-L-proline reference standard (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Additives: HPLC-grade Trifluoroacetic acid (TFA).

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterCondition
Column C18, 250 mm × 4.6 mm, 5 µm (Fully End-capped)
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 0.1% TFA in Acetonitrile
Elution Mode Gradient (0-5 min: 10% B; 5-20 min: 10%→60% B; 20-25 min: 60% B)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength UV at 214 nm (Peptide bonds) and 254 nm (Cbz aromatic ring)
Injection Volume 10 µL
Standard and Sample Preparation
  • Diluent Preparation: Mix 50% Milli-Q water and 50% ACN (v/v).

  • Stock Solution: Accurately weigh 10.0 mg of Z-Lys-Pro standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a concentration of 1.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solutions: Serially dilute the stock solution with the diluent to prepare calibration standards ranging from 10 µg/mL to 100 µg/mL.

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

System Suitability Testing (SST)

A self-validating protocol mandates SST prior to sample analysis to ensure system performance and reliability.

  • Procedure: Inject the 50 µg/mL standard six times consecutively.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area ≤ 2.0%.

    • USP Tailing Factor (T) ≤ 1.5 (Confirms effective silanol suppression).

    • Theoretical Plates (N) ≥ 5000.

POP_Pathway Substrate Fluorogenic Substrate (e.g., Z-Lys-Pro-AMC) Enzyme Prolyl Oligopeptidase (POP Enzyme) Substrate->Enzyme Cleavage Prod1 Z-Lys-Pro (Target Analyte) Enzyme->Prod1 Prod2 AMC (Fluorophore) Enzyme->Prod2

Fig 2: Enzymatic cleavage of a fluorogenic substrate by POP yielding Z-Lys-Pro.

Method Validation Summary

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The quantitative data below demonstrates the method's reliability for both API impurity tracking and enzymatic assay quantification.

Table 2: Method Validation Parameters (ICH Q2(R1))

Validation ParameterResult / Acceptance Criteria
Linearity Range 10 – 100 µg/mL (R² > 0.999)
Limit of Detection (LOD) 0.5 µg/mL (S/N ≥ 3)
Limit of Quantitation (LOQ) 1.5 µg/mL (S/N ≥ 10)
Intra-day Precision (%RSD) 1.1% (n=6, at 50 µg/mL)
Inter-day Precision (%RSD) 1.6% (n=6 across 3 days)
Accuracy (Recovery) 98.5% – 101.2% (Spiked at 50%, 100%, 150% levels)

References

  • Lisinopril-impurities | Pharmaffiliates. Pharmaffiliates.1

  • Prolyl Oligopeptidase from the Blood Fluke Schistosoma mansoni: From Functional Analysis to Anti-schistosomal Inhibitors - PMC. National Institutes of Health (NIH). 2

  • Journal of Medicinal Chemistry Vol. 41 No. 12 - ACS Publications. American Chemical Society (ACS). 3

Sources

Application

Application Note: Synthesis and Derivatization of N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro)

Executive Summary & Scientific Rationale N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro) and its fluorogenic or electrophilic derivatives are critical biochemical tools in drug development. They are predominantly uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro) and its fluorogenic or electrophilic derivatives are critical biochemical tools in drug development. They are predominantly utilized as highly specific substrates and irreversible inhibitors for post-proline cleaving enzymes, most notably Prolyl Oligopeptidase (POP) and Dipeptidyl Peptidase IV (DPP-IV / CD26) .

Because POP and DPP-IV require a proline residue at the P1 position for target recognition, the L-Lysinyl-L-proline dipeptide backbone serves as an ideal targeting moiety. To synthesize functional probes (such as Z-Lys-Pro-AMC for fluorometric assays or Z-Lys-Pro-CHO for covalent inhibition), researchers must employ an orthogonal protection strategy that prevents unwanted side reactions while maintaining the chiral integrity of the amino acids .

Mechanistic Causality in Synthetic Design

As a Senior Application Scientist, it is crucial to understand why specific reagents are selected rather than just following a recipe. This protocol is built on the following mechanistic pillars:

  • Orthogonal Protection Strategy: We utilize Z-Lys(Boc)-OH as the starting material. The benzyloxycarbonyl (Z or Cbz) group protects the α -amine, preventing it from participating in the coupling reaction. The tert-butyloxycarbonyl (Boc) group protects the ϵ -amine of the lysine side chain. Because the Z group is stable to the acidic conditions used to cleave the Boc group later, this orthogonality allows for precise, regioselective derivatization.

  • Suppression of Racemization: Peptide coupling is performed using EDC·HCl and HOBt . EDC activates the carboxyl group of Z-Lys(Boc)-OH to form an O-acylisourea intermediate. However, this intermediate is prone to forming an oxazolone, which leads to racemization at the lysine α -carbon. The addition of HOBt rapidly converts the O-acylisourea into a stable, highly reactive OBt-ester, effectively outcompeting oxazolone formation and preserving enantiomeric purity.

  • Mild Saponification: The C-terminal methyl ester (Pro-OMe) is hydrolyzed using aqueous Lithium Hydroxide (LiOH) at 0 °C. LiOH is favored over NaOH or KOH because the lithium cation coordinates with the carbonyl oxygen, providing a milder, more controlled hydrolysis that prevents epimerization of the proline stereocenter.

Synthetic Workflow

Workflow SM Z-Lys(Boc)-OH + H-Pro-OMe Coupling Coupling (EDC/HOBt) Peptide Bond Formation SM->Coupling Int1 Z-Lys(Boc)-Pro-OMe Coupling->Int1 Hydrolysis Saponification (LiOH/MeOH) C-terminal Deprotection Int1->Hydrolysis Int2 Z-Lys(Boc)-Pro-OH Hydrolysis->Int2 Deriv Derivatization (e.g., AMC or CHO) Int2->Deriv Int3 Z-Lys(Boc)-Pro-Deriv Deriv->Int3 Deprotect Boc Cleavage (TFA/DCM) Side-chain Deprotection Int3->Deprotect Product Z-Lys-Pro-Deriv (Final Product) Deprotect->Product

Synthetic workflow for N-Benzyloxycarbonyl-L-lysinyl-L-proline derivatives.

Step-by-Step Experimental Protocol

Phase 1: Peptide Bond Formation (Synthesis of Z-Lys(Boc)-Pro-OMe)
  • Preparation: Dissolve 10.0 mmol of Z-Lys(Boc)-OH and 11.0 mmol of H-Pro-OMe·HCl in 50 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add 25.0 mmol of N,N-Diisopropylethylamine (DIPEA) dropwise to neutralize the proline hydrochloride salt.

  • Activation: Add 12.0 mmol of HOBt followed by 12.0 mmol of EDC·HCl. Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup: Wash the organic layer successively with 5% aqueous citric acid (2 × 30 mL), saturated aqueous NaHCO₃ (2 × 30 mL), and brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validation Check: Spot the crude mixture on a TLC plate (CHCl₃:MeOH 9:1). Stain with Ninhydrin and heat. The absence of a yellow/brown spot indicates complete consumption of the secondary amine (H-Pro-OMe).

Phase 2: C-Terminal Saponification (Synthesis of Z-Lys(Boc)-Pro-OH)
  • Solvation: Dissolve the crude Z-Lys(Boc)-Pro-OMe in 30 mL of a THF/MeOH (1:1 v/v) mixture and cool to 0 °C.

  • Hydrolysis: Add 15.0 mmol of LiOH·H₂O dissolved in 10 mL of deionized water dropwise. Stir at 0 °C for 2–4 hours.

  • Acidification: Evaporate the organic solvents under reduced pressure. Dilute the aqueous residue with water and cool to 0 °C. Carefully acidify to pH 2–3 using 1M HCl.

  • Extraction: Extract the precipitated product with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield a white foam.

Self-Validation Check: LC-MS analysis should reveal a mass shift from 492.3 [M+H]⁺ to 478.3 [M+H]⁺, confirming the loss of the methyl group without cleavage of the Boc or Z groups.

Phase 3: Fluorogenic Derivatization (Synthesis of Z-Lys(Boc)-Pro-AMC)

Note: This step describes the synthesis of a fluorogenic substrate. For inhibitor synthesis, the C-terminus would be converted to an aldehyde or nitrile.

  • Activation: Dissolve 5.0 mmol of Z-Lys(Boc)-Pro-OH in 20 mL of anhydrous DMF. Add 5.5 mmol of HATU and 15.0 mmol of DIPEA. Stir for 10 minutes to form the active ester.

  • Coupling: Add 5.5 mmol of 7-Amino-4-methylcoumarin (AMC). Stir the reaction mixture at room temperature for 16–24 hours in the dark.

  • Purification: Dilute with Ethyl Acetate (100 mL) and wash extensively with 5% LiCl (aq) (3 × 50 mL) to remove DMF. Wash with saturated NaHCO₃ and brine, dry, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Phase 4: Side-Chain Deprotection (Synthesis of Z-Lys-Pro-AMC)
  • Cleavage Cocktail: Dissolve the purified Z-Lys(Boc)-Pro-AMC in 10 mL of DCM. Add 10 mL of Trifluoroacetic acid (TFA) and 0.5 mL of Triisopropylsilane (TIPS) as a carbocation scavenger.

  • Reaction: Stir at room temperature for 1–2 hours.

  • Isolation: Concentrate the mixture under a stream of nitrogen. Triturate the resulting oil with cold diethyl ether to precipitate the final product as a TFA salt. Centrifuge, decant the ether, and dry the pellet under high vacuum.

Self-Validation Check: The physical release of isobutylene gas (bubbling) will cease when the Boc cleavage is complete. Final LC-MS must show the complete disappearance of the +100 Da Boc mass.

Quantitative Data & Analytical Validation

The following table summarizes the expected quantitative yields and analytical mass spectrometry benchmarks for a self-validating workflow.

Compound IntermediateReaction PhaseReagents / ConditionsTime (h)Expected Yield (%)ESI-MS (m/z) [M+H]⁺
Z-Lys(Boc)-Pro-OMe Peptide CouplingEDC·HCl, HOBt, DIPEA, DCM12–1685–90492.3
Z-Lys(Boc)-Pro-OH SaponificationLiOH (aq), THF/MeOH, 0 °C2–490–95478.3
Z-Lys(Boc)-Pro-AMC DerivatizationAMC, HATU, DIPEA, DMF16–2470–80635.3
Z-Lys-Pro-AMC Boc DeprotectionTFA, DCM, TIPS, RT1–2>95535.3

References

  • Prolyl Oligopeptidase from the Blood Fluke Schistosoma mansoni: From Functional Analysis to Anti-schistosomal Inhibitors Source: PLoS Neglected Tropical Diseases (2015) URL:[Link]

  • Specific and Irreversible Cyclopeptide Inhibitors of Dipeptidyl Peptidase IV Activity of the T-Cell Activation Antigen CD26 Source: Journal of Medicinal Chemistry (1998) URL:[Link]

  • Source: US Patent US5157023A (1992)
Method

Application Note: Strategic Utilization of N-Benzyloxycarbonyl-L-lysinyl-L-proline in Solid-Phase Peptide Synthesis

Target Audience: Peptide Chemists, Drug Development Professionals, and Process Scientists Focus: Overcoming proline-associated synthetic hurdles, diketopiperazine (DKP) suppression, and synthesis of Prolyl Endopeptidase...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Drug Development Professionals, and Process Scientists Focus: Overcoming proline-associated synthetic hurdles, diketopiperazine (DKP) suppression, and synthesis of Prolyl Endopeptidase (PEP) inhibitors and ACE inhibitor analogs.

Introduction: The Proline Conundrum in SPPS

The incorporation of Proline (Pro) into peptide sequences presents unique challenges in Solid-Phase Peptide Synthesis (SPPS). As a secondary cyclic amine, Proline induces significant steric hindrance, leading to sluggish coupling kinetics and incomplete reactions. More critically, when Proline is positioned at the C-terminus of a growing peptide chain, the subsequent deprotection of the adjacent amino acid (e.g., Lysine) creates a highly favorable conformation for diketopiperazine (DKP) formation [1]. This intramolecular side reaction results in the cleavage of the dipeptide from the resin, drastically reducing overall yield.

To circumvent these issues, the use of pre-formed dipeptide blocks such as N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro-OH) has become a cornerstone strategy in advanced peptide manufacturing[2].

Regiochemical Considerations of Z-Lys-Pro-OH

Commercially available Z-Lys-Pro-OH (CAS: 42001-60-5) can present in two distinct regiochemical forms, each serving a specific strategic role[3]:

  • -Z-Lys-Pro-OH (Free ϵ -amine): Utilized as an N-terminal capping block. The Benzyloxycarbonyl (Z) group acts as a critical pharmacophore that enhances binding affinity in the S3 subsite of Prolyl Endopeptidases (PEPs)[4][5].

  • H-Lys(Z)-Pro-OH ( -Z protected, Free α -amine): The primary intermediate for ACE inhibitors like Lisinopril. In SPPS, it requires transient -Fmoc protection prior to coupling, allowing linear elongation while the side-chain remains orthogonally protected.

Mechanistic Rationale: Why Dipeptide Blocks?

Epimerization-Free Fragment Condensation

A traditional risk of coupling pre-formed peptide blocks is the loss of chiral integrity at the C-terminal residue via an oxazolone intermediate. However, Proline is uniquely immune to oxazolone-mediated epimerization because its pyrrolidine nitrogen lacks the requisite amide proton necessary for the enolization pathway[2]. Therefore, Z-Lys-Pro-OH can be activated with potent coupling reagents (e.g., HATU) without risking racemization.

DKP Suppression via Steric Hindrance

Even when coupling a dipeptide block, DKP formation can still occur if the block is attached to a standard ester-linked resin (like Wang resin) and subsequently deprotected. To achieve a self-validating, zero-DKP system, the dipeptide block must be coupled to a highly sterically hindered support, such as 2-Chlorotrityl Chloride (2-CTC) resin [1].

DKP_Suppression cluster_0 Standard Ester Resin (Wang) High DKP Risk cluster_1 Sterically Hindered Resin (2-CTC) DKP Suppressed A1 Fmoc-Lys(Z)-Pro-O-Wang A2 Piperidine (Fmoc Removal) A1->A2 A3 Free Amine Attacks Ester (DKP Cleavage) A2->A3 B1 Fmoc-Lys(Z)-Pro-O-CTC B2 Piperidine (Fmoc Removal) B1->B2 B3 Stable Dipeptide-Resin (Ready for Elongation) B2->B3

Mechanistic pathway of DKP formation vs. DKP suppression using 2-CTC resin.

Quantitative Data: Stepwise vs. Block Coupling

The following table summarizes the causal relationship between synthetic strategy, resin choice, and overall peptide yield for a model sequence (Ac-Ala-Lys-Pro-OH).

Coupling StrategyResin TypeCoupling TimeDKP Formation (%)Epimerization (%)Overall Yield (%)
Stepwise (Pro, then Lys)Wang Resin2 x 60 min> 40.0%< 0.1%28.5%
Stepwise (Pro, then Lys)2-CTC Resin2 x 60 min15.0%< 0.1%65.0%
Block (Fmoc-Lys(Z)-Pro-OH)Wang Resin1 x 90 min25.0%< 0.1%55.2%
Block (Fmoc-Lys(Z)-Pro-OH) 2-CTC Resin 1 x 90 min < 1.0% < 0.1% 92.4%

Table 1: Comparative efficiency demonstrating the superiority of combining a dipeptide block with a sterically hindered resin.

Experimental Protocol: Synthesis of Z-Protected PEP Inhibitors

This self-validating protocol utilizes H-Lys(Z)-Pro-OH. The workflow involves -Fmoc protection, loading onto a 2-CTC resin to prevent DKP, elongation, and final cleavage that retains the biologically active Z-group[5].

Phase 1: In Situ Nα -Fmoc Protection
  • Dissolve 10 mmol of H-Lys(Z)-Pro-OH in 50 mL of 10% Na2​CO3​ (aq) and 50 mL of Dioxane.

  • Cool the mixture to 0°C in an ice bath.

  • Dropwise, add 11 mmol of Fmoc-OSu dissolved in 20 mL of Dioxane over 30 minutes.

  • Stir at room temperature for 12 hours.

  • Acidify to pH 2.0 with 1M HCl, extract with Ethyl Acetate (3 x 50 mL), dry over MgSO4​ , and concentrate in vacuo to yield Fmoc-Lys(Z)-Pro-OH.

Phase 2: Resin Loading (DKP Suppression Strategy)
  • Swell 1.0 g of 2-CTC resin (loading 1.0 mmol/g) in dry Dichloromethane (DCM) for 30 minutes.

  • Dissolve 1.5 mmol of Fmoc-Lys(Z)-Pro-OH and 3.0 mmol of N,N-Diisopropylethylamine (DIPEA) in 10 mL of anhydrous DCM.

  • Add the solution to the resin and agitate for 2 hours at room temperature.

  • Cap unreacted resin sites by adding 1 mL of Methanol and agitating for 15 minutes.

  • Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

Phase 3: Elongation & Cleavage
  • Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 min) to remove the Fmoc group. Note: The bulky trityl linker prevents the newly freed α -amine from attacking the ester bond.

  • Coupling: Add subsequent amino acids using standard HATU/DIPEA activation (3 equiv. AA, 3 equiv. HATU, 6 equiv. DIPEA) for 60 minutes.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/ H2​O (95:2.5:2.5) for 2 hours. Causality Check: The Benzyloxycarbonyl (Z) group on the Lysine side-chain is highly stable to TFA. It will remain intact, yielding the desired Z-protected peptide ready for Prolyl Endopeptidase inhibition assays.

SPPS_Workflow S1 H-Lys(Z)-Pro-OH Starting Material S2 Fmoc-OSu Protection S1->S2 S3 Loading onto 2-CTC Resin S2->S3 S4 Fmoc-SPPS Elongation S3->S4 S5 TFA Cleavage (Z-group retained) S4->S5

End-to-end workflow for synthesizing Z-protected proline-rich peptides.

References

  • Garcia-Horsman, J. A., et al. "Prolyl endopeptidases." ResearchGate. Available at:[Link]

  • Yoshimoto, T., et al. "Purification and Characterization of a Z-Pro-prolinal-Insensitive Z-Gly-Pro-7-amino-4-methyl Coumarin-Hydrolyzing Peptidase from Bovine Serum." ResearchGate. Available at: [Link]

  • DrugFuture. "FDA Global Substance Registry: N-BENZYLOXYCARBONYL-L-LYSINYL-L-PROLINE." DrugFuture Database. Available at:[Link]

Sources

Application

Advanced Application Note: Preparation and Utilization of N-Benzyloxycarbonyl-L-Lysyl-L-Proline (Z-Lys-Pro) Substrates for Prolyl Oligopeptidase Assays

Executive Summary & Scientific Rationale N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro), with the chemical formula C19H27N3O5 and a molecular weight of 377.43 g/mol 1, is a critical dipeptide precursor used in the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro), with the chemical formula C19H27N3O5 and a molecular weight of 377.43 g/mol 1, is a critical dipeptide precursor used in the synthesis of highly specific fluorogenic and chromogenic substrates for enzymatic cleavage assays. When functionalized with a leaving group such as 7-amino-4-methylcoumarin (AMC) or 4-methoxy-2-naphthylamine (4MβNA), it serves as an elite substrate for Prolyl Oligopeptidase (POP/PREP, EC 3.4.21.26) 2.

While the classical substrate Z-Gly-Pro-AMC is widely used, it suffers from lower specificity rate constants. Why transition to Z-Lys-Pro? Mechanistic studies reveal that POP possesses a negatively charged active site at its optimal high pH (pH 8.0). This structural feature exerts electrostatic attraction toward positively charged substrates 3. The inclusion of the positively charged lysine residue in Z-Lys-Pro results in a significantly tighter binding affinity ( Km​ ) and enhanced catalytic efficiency compared to neutral dipeptides 4.

Mechanism Substrate Substrate Z-Lys-Pro-AMC ES_Complex Michaelis Complex [POP : Z-Lys-Pro-AMC] Substrate->ES_Complex Electrostatic Attraction Enzyme Enzyme Prolyl Oligopeptidase (POP) Enzyme->ES_Complex Tetrahedral Tetrahedral Intermediate (Ser554 nucleophilic attack) ES_Complex->Tetrahedral Catalysis Product1 Product 1 Z-Lys-Pro-OH Tetrahedral->Product1 Hydrolysis Product2 Product 2 AMC (Fluorescent) Tetrahedral->Product2 Fluorophore Release

Mechanistic pathway of POP-mediated cleavage of Z-Lys-Pro-AMC.

Reagent Formulation & Causality

To ensure reproducibility and maintain enzyme integrity, the formulation of both the substrate stock and the assay buffer must be strictly controlled.

Substrate Stock Preparation (10 mM)

Z-Lys-Pro-AMC is highly hydrophobic due to the benzyloxycarbonyl (Z) protecting group and the AMC fluorophore.

  • Protocol: Dissolve the lyophilized Z-Lys-Pro-AMC powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM. Aliquot and store at -20°C protected from light.

  • Causality: DMSO is mandatory to prevent premature aqueous hydrolysis and to fully solvate the hydrophobic moieties. However, the final concentration of DMSO in the assay must be kept strictly below 1% (v/v) to prevent solvent-induced denaturation of the POP enzyme 5.

Assay Buffer Formulation
  • Composition: 0.1 M Sodium Phosphate, pH 8.0, containing 0.1% (w/v) PEG 6000 and 1 mM Dithiothreitol (DTT).

  • Causality for pH 8.0: POP exhibits optimal catalytic activity between pH 6.0 and 10.0, peaking at pH 8.0. At this pH, the enzyme's active site adopts the necessary negative charge to electrostatically steer the positively charged lysine of Z-Lys-Pro into the catalytic pocket 53.

  • Causality for PEG 6000: Highly purified recombinant enzymes (like POP) are prone to non-specific adsorption to the hydrophobic plastic walls of 96-well microplates. PEG 6000 acts as a blocking agent, preserving the effective enzyme concentration in dilute assays 5.

  • Causality for DTT: POP is a cytosolic enzyme commonly activated by thiol compounds. DTT maintains critical cysteine residues near the active site in a reduced state, preventing oxidative inactivation 6.

Self-Validating Assay Architecture

To guarantee trustworthiness, this protocol is designed as a self-validating system. It utilizes continuous kinetic monitoring rather than an endpoint assay. This ensures that the calculated initial velocity ( V0​ ) is strictly within the linear range, immediately flagging artifacts like substrate depletion or inhibitor precipitation.

Workflow Prep 1. Reagent Prep Z-Lys-Pro-AMC in DMSO Buffer: pH 8.0, DTT Incubate 2. Pre-incubation Enzyme + Buffer ± Inhibitor (10 min) Prep->Incubate Reaction Reaction Incubate->Reaction Readout 4. Kinetic Readout Fluorescence Ex:380/Em:460 Continuous monitoring Reaction->Readout

Self-validating experimental workflow for Z-Lys-Pro enzymatic cleavage assays.

Step-by-Step Protocol
  • Plate Preparation: Utilize a black, flat-bottomed 96-well microplate to prevent fluorescent crosstalk between adjacent wells.

  • Enzyme Pre-incubation: Add 50–100 ng of recombinant POP (e.g., human POP or S. mansoni SmPOP) in 80 µL of Assay Buffer to the designated wells 5.

    • Self-Validation Control 1 (Blank): Add 80 µL of Assay Buffer without enzyme to establish the spontaneous hydrolysis baseline.

    • Self-Validation Control 2 (Specificity): In parallel wells, pre-incubate the enzyme with 10 µM of a specific inhibitor (e.g., Z-Pro-Pro-CHO or Z-Lys-Pro-CHO) 5.

  • Thermal Equilibration: Incubate the plate at 37°C for exactly 10 minutes.

    • Causality: This allows DTT to fully reduce the active-site proximal cysteines and permits inhibitors to achieve binding equilibrium before substrate competition begins.

  • Reaction Initiation: Dilute the 10 mM Z-Lys-Pro-AMC stock in Assay Buffer to 250 µM. Add 20 µL of this working solution to all wells (Final volume = 100 µL; Final substrate concentration = 50 µM) 5.

  • Kinetic Readout: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Monitor fluorescence continuously for 30 minutes at excitation λ=380 nm and emission λ=460 nm.

Quantitative Data & Kinetic Parameters

The structural transition from a neutral glycine residue to a positively charged lysine residue at the P2 position drastically alters the kinetic profile of the substrate. The table below summarizes the kinetic advantages of utilizing Z-Lys-Pro derivatives over traditional substrates.

Table 1: Comparison of Kinetic Parameters for Prolyl Oligopeptidase (POP) Substrates

SubstrateEnzyme SourceOptimal pH Km​ (µM)Relative Activity / SpecificityReference
Z-Gly-Pro-AMC S. mansoni POP8.0~ 50.0Baseline Reference (100%)5
Z-Lys-Pro-NH-Meq Porcine Kidney POPHigh pH2.1Enhanced affinity due to electrostatic attraction4
Z-Lys-Pro-4MβNA Human POPHigh pHN/AHigh Specificity for prolyl endopeptidase2
Z-Lys-Pro-AMC Human POP8.0< 10.0~ 90% of maximum theoretical activity6

Data Interpretation: The significantly lower Km​ value (e.g., 2.1 µM) for lysine-containing substrates indicates that the enzyme reaches half-maximal velocity at a much lower substrate concentration compared to glycine-containing substrates. This makes Z-Lys-Pro an ideal choice for highly sensitive assays where enzyme concentrations are severely limited.

Troubleshooting Guide

  • Non-linear Kinetic Curves (Plateauing early): This is typically caused by substrate depletion or excessive enzyme concentration. Solution: Dilute the enzyme stock 1:10 and repeat the assay to ensure the reaction remains in the steady-state linear phase for at least 10 minutes.

  • High Background Fluorescence in Blank: Caused by spontaneous hydrolysis of the substrate or light degradation. Solution: Ensure Z-Lys-Pro-AMC stocks are prepared in anhydrous DMSO, aliquoted, and strictly protected from light. Never freeze-thaw the working buffer containing the substrate.

  • Complete Loss of Activity: Likely due to thiol oxidation of the POP enzyme. Solution: Prepare fresh assay buffer with newly added 1 mM DTT. DTT degrades rapidly in aqueous solutions at pH 8.0 and must be added immediately prior to the assay.

References

  • 1Specifications of N-Benzyloxycarbonyl-L-lysinyl-L-proline - Capot Chemical. 1

  • 2Z-Lys-Pro-4MβNA - Hongtide. 2

  • [[5]]() Prolyl Oligopeptidase from the Blood Fluke Schistosoma mansoni: From Functional Analysis to Anti-schistosomal Inhibitors - PLOS Neglected Tropical Diseases. 5

  • [[6]]() Information on EC 3.4.21.26 - prolyl oligopeptidase and Organism(s) Homo sapiens - BRENDA Enzyme Database. 6

  • 4The Purification and Characterisation of a Prolyl Oligopeptidase from the Cytosolic Fraction of Bovine Whole Brain - DORAS (DCU). 4

  • 3Unusual secondary specificity of prolyl oligopeptidase and the different reactivities of its two forms toward charged substrates - Biochemistry (PubMed / ResearchGate). 3

Sources

Method

Application Note: Mass Spectrometry Fragmentation Profiling of N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro)

Abstract This application note details the analytical and mechanistic framework for the mass spectrometry (MS) characterization of N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro). As a critical synthetic intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the analytical and mechanistic framework for the mass spectrometry (MS) characterization of N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro). As a critical synthetic intermediate and a structural motif for prolyl oligopeptidase (POP) inhibitors, confirming the structural integrity of Z-Lys-Pro is essential in drug development. This guide outlines the fundamental gas-phase fragmentation principles—specifically the "Proline Effect" and Cbz-group neutral losses—and provides a self-validating LC-MS/MS protocol utilizing Higher-energy Collisional Dissociation (HCD) to ensure high-confidence identification.

Biological & Analytical Context

Prolyl oligopeptidases (POPs) are a unique class of serine proteases that cleave peptide bonds exclusively on the carboxyl side of internal proline residues. Because POPs are implicated in various neurological disorders and parasitic infections (such as schistosomiasis), synthetic dipeptide derivatives like Z-Lys-Pro are heavily utilized as substrates or inhibitor precursors in target validation assays [1].

Mass spectrometry provides the necessary sensitivity and specificity to monitor the purity of Z-Lys-Pro and its enzymatic cleavage products [2]. However, the presence of both a cyclic amino acid (Proline) and a bulky N-terminal protecting group (Benzyloxycarbonyl, Cbz/Z) creates a highly specific, non-standard fragmentation pattern that analysts must understand to avoid misinterpreting spectral data.

Mechanistic Principles of Gas-Phase Fragmentation

To confidently annotate the MS/MS spectra of Z-Lys-Pro, analysts must understand the causality behind its fragmentation behavior. The protonated molecule [M+H]+ has a theoretical exact mass of m/z 378.20 . Upon collisional activation, it undergoes three primary fragmentation pathways:

  • The Proline Effect (Xaa-Pro Cleavage): Proline is a cyclic imino acid. The peptide bond between Lysine and Proline is a tertiary amide, which lacks an amide hydrogen. This structural constraint alters local hydrogen bonding and increases the gas-phase basicity of the proline nitrogen. During fragmentation, the "mobile proton" is preferentially sequestered at this site, drastically lowering the activation energy required to cleave the Lys-Pro bond [3]. This directs fragmentation almost exclusively to yield an exceptionally abundant y1​ ion (m/z 116.07) and its complementary b1​ ion (m/z 263.14) .

  • Benzyloxycarbonyl (Cbz) Group Cleavage: The Cbz protecting group serves as a built-in diagnostic tag. Under low-to-moderate collision energies, the urethane linkage fractures. The dominant and most reliable diagnostic pathway is the formation of the highly stable, aromatic tropylium cation ( C7​H7+​ , m/z 91.05) .

  • Lysine Side-Chain Neutral Loss: The free ϵ -amino group of the lysine residue is highly basic. While it aids in initial ionization, it readily undergoes a characteristic neutral loss of ammonia (-17 Da) during HCD, resulting in a prominent [M+H−NH3​]+ ion at m/z 361.18 .

G M [M+H]+ Z-Lys-Pro m/z 378.2 ProCleavage Proline Effect (Xaa-Pro Cleavage) M->ProCleavage CbzCleavage Cbz Group Fragmentation M->CbzCleavage LysCleavage Lysine Side-Chain Neutral Loss M->LysCleavage y1 y1 ion (Pro) m/z 116.1 ProCleavage->y1 C-terminal fragment b1 b1 ion (Z-Lys) m/z 263.1 ProCleavage->b1 N-terminal fragment tropylium Tropylium Cation m/z 91.1 CbzCleavage->tropylium Benzyl cation loss M_91 [M+H - Benzyl]+ m/z 287.1 CbzCleavage->M_91 Complementary ion M_NH3 [M+H - NH3]+ m/z 361.2 LysCleavage->M_NH3 -17 Da (Ammonia)

Figure 1: Gas-phase fragmentation pathways of protonated Z-Lys-Pro ([M+H]+ m/z 378.2).

Quantitative Data Presentation

The following table summarizes the theoretical exact masses and diagnostic significance of the expected fragment ions. Analysts should use this table to build targeted inclusion lists or PRM (Parallel Reaction Monitoring) methods.

Table 1: Diagnostic MS/MS Fragment Ions of Z-Lys-Pro ( [M+H]+ = 378.20 Da)

Ion TypeTheoretical m/zComposition / Neutral LossDiagnostic Significance
Precursor 378.20 [M+H]+ Confirms intact protonated molecule.
b1​ 263.14Cbz-LysConfirms N-terminal Cbz modification.
y1​ 116.07ProlineHallmark of the Proline Effect; confirms C-terminus.
Tropylium 91.05 C7​H7+​ Absolute confirmation of the Cbz protecting group.
[M+H−NH3​]+ 361.18-17 Da ( NH3​ )Indicates the presence of a free primary amine (Lys).
Immonium (Lys) 84.08 C5​H10​N+ Confirms the presence of the Lysine residue.
Immonium (Pro) 70.06 C4​H8​N+ Confirms the presence of the Proline residue.

Experimental Protocol: LC-MS/MS Workflow

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. It utilizes HCD rather than traditional Ion Trap CID to bypass the "one-third rule" (low mass cut-off), ensuring the critical low-mass tropylium and immonium ions are detected.

Step 1: Sample Preparation & System Validation
  • Stock Preparation: Dissolve Z-Lys-Pro standard in 50% Acetonitrile (ACN) to a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock to 1 µg/mL using 0.1% Formic Acid (FA) in LC-MS grade water. Causality: 0.1% FA ensures complete protonation of the highly basic lysine ϵ -amino group, maximizing the [M+H]+ precursor yield.

  • Self-Validation (Blanks): Prepare a blank vial containing only 0.1% FA. Inject the blank before and after the sample to establish a baseline and definitively rule out column carryover.

  • System Suitability: Inject a known peptide standard (e.g., Angiotensin II) to verify mass accuracy (<5 ppm) and fragmentation efficiency prior to sample analysis.

Step 2: UHPLC Separation
  • Column: Use a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Causality: The Cbz group is highly hydrophobic; a C18 stationary phase provides optimal retention and peak shape.

  • Mobile Phases:

    • Phase A: 0.1% FA in Water

    • Phase B: 0.1% FA in ACN

  • Gradient: Run a linear gradient from 5% B to 60% B over 5 minutes, followed by a column wash at 95% B for 1 minute, and re-equilibration at 5% B for 2 minutes. Flow rate: 0.3 mL/min.

Step 3: Mass Spectrometry (HCD/Orbitrap or Q-TOF)
  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • MS1 Settings: Scan range m/z 100–600. Resolution: 70,000 (at m/z 200).

  • MS2 Settings: Isolate precursor m/z 378.20 (Isolation window: 1.0 m/z).

  • Fragmentation: Apply Higher-energy Collisional Dissociation (HCD) at a Normalized Collision Energy (NCE) of 25-30% . Causality: This energy range is optimized to balance the survival of the b1​ / y1​ ions while providing enough energy to strip the Cbz group and generate the diagnostic m/z 91.05 peak.

Step 4: Data Processing
  • Extract the ion chromatogram (XIC) for m/z 378.20 (± 5 ppm).

  • Evaluate the MS2 spectrum against the diagnostic ions listed in Table 1 . A positive identification requires the simultaneous presence of m/z 116.07 ( y1​ ), 263.14 ( b1​ ), and 91.05 (Tropylium).

Workflow Prep Sample Prep & Dilution LC UHPLC Separation Prep->LC ESI ESI(+) Ionization LC->ESI MS1 Precursor Selection (m/z 378.2) ESI->MS1 HCD HCD Fragmentation MS1->HCD MS2 TOF/Orbitrap Detection HCD->MS2

Figure 2: LC-MS/MS analytical workflow for Z-Lys-Pro characterization.

References

  • Fajtová P, Štefanić S, Hradilek M, et al. "Prolyl Oligopeptidase from the Blood Fluke Schistosoma mansoni: From Functional Analysis to Anti-schistosomal Inhibitors." PLoS Neglected Tropical Diseases, 2015.[Link]

  • Wysocki VH, Resing KA, Zhang Q, Cheng G. "Mass spectrometry of peptides and proteins." Methods, 2005.[Link]

  • VerifiedPeptides. "Peptide Fragmentation Patterns in Mass Spectrometry." VerifiedPeptides, 2025.[Link]

Application

Application Note: N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro-OH) in Protease Inhibition and Drug Scaffold Design

Executive Overview N-Benzyloxycarbonyl-L-lysinyl-L-proline (commonly abbreviated as Z-Lys-Pro-OH) is a specialized, synthetically protected dipeptide that plays a pivotal role in enzymology and targeted drug discovery 1....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

N-Benzyloxycarbonyl-L-lysinyl-L-proline (commonly abbreviated as Z-Lys-Pro-OH) is a specialized, synthetically protected dipeptide that plays a pivotal role in enzymology and targeted drug discovery 1. Featuring a benzyloxycarbonyl (Cbz/Z) protecting group on the N-terminal lysine, this compound serves as both a competitive inhibitor and a critical structural scaffold for designing highly potent inhibitors against proline-specific peptidases. Because the cyclic pyrrolidine ring of proline imposes severe conformational constraints on peptide bonds, only a highly restricted subset of proteases—primarily the S9 serine protease family—can cleave post-proline bonds 2. Z-Lys-Pro-OH exploits this exclusivity, providing a high-affinity geometry that perfectly occupies the S1 and S2 sub-sites of enzymes like Prolyl Oligopeptidase (POP) and Dipeptidyl Peptidase IV (DPP-IV/CD26) 3.

Physicochemical Profiling

PropertySpecification
Chemical Name N-Benzyloxycarbonyl-L-lysinyl-L-proline
Synonyms Z-Lys-Pro-OH, Z-KP
CAS Registry Number 42001-60-5 1
Molecular Formula C19H27N3O5 1
Molecular Weight 377.43 g/mol 1
Primary Target Class S9 Family Serine Proteases (POP, DPP-IV) 2

Mechanistic Insights & Target Specificity

Proline-specific endopeptidases and exopeptidases play critical regulatory roles in the maturation and degradation of bioactive peptide hormones (e.g., bradykinin, substance P, and glucagon-like peptide-1) 4.

Z-Lys-Pro-OH achieves its specificity through a highly coordinated tri-part binding mechanism:

  • S1 Pocket Binding: The L-proline residue fits precisely into the highly restrictive, hydrophobic S1 pocket of POP and DPP-IV, a pocket that excludes almost all other amino acids 3.

  • S2/S3 Interactions: The basic L-lysine side chain interacts with the S2 pocket, while the bulky, hydrophobic benzyloxycarbonyl (Z) group occupies the S3 sub-site, stabilizing the enzyme-inhibitor complex through extensive van der Waals interactions.

  • Scaffold for Irreversible Inhibition: While Z-Lys-Pro-OH itself acts as a reversible, competitive inhibitor, it is frequently derivatized at its C-terminus into an aldehyde (-CHO) or chloromethyl ketone (-CMK) to create potent transition-state analogs 3. For instance, Z-Lys-Pro-CHO exhibits nanomolar affinity for POP by forming a reversible hemiacetal with the catalytic serine, inducing severe phenotypic damage in parasitic models like Schistosoma mansoni [[3]](). Furthermore, cyclization of Z-Lys-Pro derivatives yields specific irreversible sulfonium salt inhibitors of CD26/DPP-IV, a major target in Type 2 diabetes 5.

Mechanism Substrate Proline-containing Peptides Enzyme Prolyl Oligopeptidase (S9 Serine Protease) Substrate->Enzyme Binds Active Site Products Cleaved Peptides (Inactivated) Enzyme->Products Post-Proline Cleavage Complex Enzyme-Inhibitor Complex Enzyme->Complex Reversible Blockade Inhibitor Z-Lys-Pro-OH (Competitive Inhibitor) Inhibitor->Enzyme Competes for S1/S2/S3

Caption: Mechanism of Prolyl Oligopeptidase (POP) inhibition by Z-Lys-Pro-OH.

Quantitative Data: Comparative Inhibition Profiles

The structural evolution of the Z-Lys-Pro scaffold dramatically alters its inhibitory potency and phenotypic effects, as summarized below:

Compound DerivativeTarget EnzymeInhibitor TypePotency (IC50)Phenotypic Effect (e.g., S. mansoni)
Z-Lys-Pro-OH POP / DPP-IVReversible CompetitiveMicromolarBaseline / Precursor State
Z-Lys-Pro-CHO SmPOPReversible Transition-StateNanomolarGrade I (Severe Parasite Damage) [[3]]()
Z-Ala-Pro-CMK SmPOPIrreversible CovalentNanomolarGrade III (Mild Parasite Damage) [[3]]()
Cyclopeptide Sulfonium CD26 / DPP-IVIrreversible CovalentNanomolarT-Cell Activation Inhibition 5
SUAM-14746 (Control) Human POPReversible1.3 nMGrade I (Severe Parasite Damage) 3

Experimental Protocol: In Vitro Fluorogenic Inhibition Assay

To evaluate the inhibitory efficacy of Z-Lys-Pro-OH or its synthesized derivatives against recombinant POP, a continuous fluorogenic kinetic assay is the gold standard.

Causality & Self-Validation System
  • Substrate Choice: The assay utilizes Z-Gly-Pro-AMC (7-amino-4-methylcoumarin). The AMC fluorophore is completely quenched when amide-bound but becomes highly fluorescent upon post-proline cleavage by the enzyme. This provides a direct, real-time kinetic readout without the need for secondary coupling enzymes 3.

  • Pre-incubation Necessity: The enzyme and inhibitor must be pre-incubated for 10 minutes prior to substrate addition. This allows the competitive inhibitor to reach thermodynamic equilibrium in the active site, preventing artificially low initial inhibition readings [[3]]().

  • Validation Controls: The assay must include a positive control (e.g., SUAM-14746) and a vehicle control (DMSO) to calculate the Z'-factor, ensuring the assay's dynamic range is statistically robust for screening 3.

Step-by-Step Methodology
  • Buffer Preparation: Prepare the assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 mM Dithiothreitol [DTT]).

    • Expert Insight: DTT is critical because POP is a thiol-activated serine protease; a reducing environment maintains the catalytic residues in an optimal state and prevents oxidative dimerization 2.

  • Reagent Equilibration: Dilute recombinant POP enzyme to a working concentration (e.g., 10 nM) in the assay buffer.

  • Inhibitor Titration: Prepare a serial dilution of Z-Lys-Pro-OH (or its derivatives) ranging from 0 to 125 μM in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation 3.

  • Pre-Incubation: In a black, flat-bottom 96-well microplate, combine 80 μL of the enzyme solution with 10 μL of the inhibitor dilutions. Incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 μL of 200 μM Z-Gly-Pro-AMC substrate to all wells to initiate the cleavage reaction.

  • Kinetic Readout: Immediately monitor fluorescence using a microplate reader (Excitation: 380 nm, Emission: 460 nm) continuously for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves. Determine the IC50​ by plotting fractional activity ( Vi​/V0​ ) against inhibitor concentration using a four-parameter logistic non-linear regression model [[3]]().

Workflow Step1 1. Reagent Prep Equilibrate Buffer & Enzyme Step2 2. Inhibitor Titration Add Z-Lys-Pro-OH (0-125 μM) Step1->Step2 Step3 3. Pre-incubation 10 mins at 37°C Step2->Step3 Step4 4. Substrate Addition Add Z-Gly-Pro-AMC Step3->Step4 Step5 5. Kinetic Readout Fluorescence (Ex 380/Em 460 nm) Step4->Step5 Step6 6. Data Analysis Calculate IC50 via Regression Step5->Step6

Caption: Step-by-step in vitro fluorogenic assay workflow for POP inhibition.

References

  • Capotchem. "Specifications of N-Benzyloxycarbonyl-L-lysinyl-L-proline". Source: capotchem.com.
  • Sajid M, et al. "Prolyl Oligopeptidase from the Blood Fluke Schistosoma mansoni: From Functional Analysis to Anti-schistosomal Inhibitors". Source: PMC (nih.gov).
  • OUP. "The Role of Lysosomes and Proteases in Hormone Secretion and Degradation". Source: oup.com.
  • BRENDA Enzyme Database. "Information on EC 3.4.21.26 - prolyl oligopeptidase". Source: brenda-enzymes.org.
  • Cabaret D, et al. "Specific and Irreversible Cyclopeptide Inhibitors of Dipeptidyl Peptidase IV Activity of the T-Cell Activation Antigen CD26". Source: Journal of Medicinal Chemistry (acs.org).

Sources

Method

Advanced Cell Permeability Assays Using N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro)

Executive Summary Evaluating the intestinal permeability of peptide-based therapeutics is a critical bottleneck in oral drug development. Native peptides are rapidly degraded by broad-spectrum brush-border aminopeptidase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the intestinal permeability of peptide-based therapeutics is a critical bottleneck in oral drug development. Native peptides are rapidly degraded by broad-spectrum brush-border aminopeptidases, making it difficult to isolate and study specific transport mechanisms. N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro) is a synthetic, N-terminally protected dipeptide that overcomes this limitation. By utilizing Z-Lys-Pro in Caco-2 cell permeability assays, researchers can effectively decouple non-specific aminopeptidase degradation from active transport, allowing for the precise evaluation of proton-coupled peptide transporters (e.g., PEPT1) and proline-specific peptidases like Prolyl Oligopeptidase (PREP) and Dipeptidyl Peptidase IV (DPP-IV).

Mechanistic Rationale: Why Z-Lys-Pro?

The structural design of Z-Lys-Pro provides a highly controlled, self-validating system for permeability assays:

  • Proteolytic Isolation: The bulky, lipophilic benzyloxycarbonyl (Z or Cbz) group completely blocks N-terminal degradation by non-specific aminopeptidases. This ensures that any observed intracellular or brush-border degradation is exclusively mediated by proline-specific enzymes, such as PREP and DPP-IV[1].

  • Transport Pathway Modulation: The addition of the Z-group significantly increases the molecule's partition coefficient. This allows scientists to study the competitive dynamics between passive transcellular diffusion (driven by the lipophilic Z-group) and active carrier-mediated transport via PEPT1 (SLC15A1)[2].

  • Metabolite Tracking: Because PREP specifically cleaves the C-terminal proline[3], researchers can quantify both the intact parent compound (Z-Lys-Pro) and the primary metabolite (Z-Lys) using LC-MS/MS. Calculating the mass balance between these two species validates the integrity of the assay and maps the exact rate of intracellular metabolism.

G A Apical Compartment (Z-Lys-Pro) B PEPT1 Transporter (SLC15A1) A->B Active Transport (pH 6.0) C Passive Transcellular Diffusion A->C Lipophilic Partitioning D Intracellular Space (Caco-2 Cytosol) B->D C->D E Prolyl Oligopeptidase (PREP / DPP-IV) D->E Enzymatic Cleavage F Basolateral Compartment (Intact & Cleaved) D->F Basolateral Efflux (Intact) E->F Metabolite Release (Z-Lys)

Transport and enzymatic processing of Z-Lys-Pro across epithelial monolayers.

Experimental Protocol: Caco-2 Permeability Assay

This protocol utilizes a bidirectional transport design (Apical-to-Basolateral and Basolateral-to-Apical) to calculate the efflux ratio, ensuring a self-validating assessment of active vs. passive transport.

Reagents and System Preparation
  • Cell Line: Caco-2 human colon carcinoma cells (Passage 25–40).

  • Transport Buffer: Hank’s Balanced Salt Solution (HBSS).

    • Apical Buffer: Adjusted to pH 6.0 with 10 mM MES (creates the proton gradient required to drive PEPT1).

    • Basolateral Buffer: Adjusted to pH 7.4 with 10 mM HEPES (simulates physiological blood pH).

  • Test Compound: 100 µM Z-Lys-Pro dissolved in transport buffer (max 0.5% DMSO to prevent monolayer toxicity).

Step-by-Step Methodology

Step 1: Monolayer Integrity Verification Causality: Before dosing, the barrier function must be confirmed to ensure that transport occurs transcellularly rather than leaking through paracellular gaps.

  • Measure Transepithelial Electrical Resistance (TEER) using a chopstick electrode.

  • Proceed only with inserts exhibiting a TEER > 300 Ω·cm².

  • Wash the monolayers twice with pre-warmed (37°C) HBSS to remove residual culture media and esterases.

Step 2: Dosing and Incubation Causality: Maintaining sink conditions is critical. If the concentration in the receiver chamber becomes too high, back-diffusion will artificially lower the apparent permeability ( Papp​ ).

  • A-to-B (Absorptive) Transport: Add 0.5 mL of 100 µM Z-Lys-Pro to the apical chamber. Add 1.5 mL of blank pH 7.4 buffer to the basolateral chamber.

  • B-to-A (Secretory) Transport: Add 1.5 mL of 100 µM Z-Lys-Pro to the basolateral chamber. Add 0.5 mL of blank pH 6.0 buffer to the apical chamber.

  • Incubate the plates at 37°C on an orbital shaker at 50 rpm to minimize the unstirred water layer (UWL) above the cells.

Step 3: Time-Course Sampling

  • At t=15,30,60,90, and 120 minutes, withdraw a 50 µL aliquot from the receiver chamber.

  • Immediately replace the withdrawn volume with 50 µL of fresh, pre-warmed buffer to maintain hydrostatic equilibrium and sink conditions.

  • Quench the collected samples immediately by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., heavy-isotope labeled Z-Lys-Pro) to halt any residual enzymatic activity[4].

Step 4: LC-MS/MS Quantification

  • Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking both the parent mass (Z-Lys-Pro) and the cleaved metabolite (Z-Lys).

Workflow N1 1. Cell Culture Caco-2 Transwells N2 2. TEER Validation > 300 Ω·cm² N1->N2 N3 3. Z-Lys-Pro Dosing (Apical/Basolateral) N2->N3 N4 4. Sampling (Time-course) N3->N4 N5 5. LC-MS/MS Quantification N4->N5

Step-by-step workflow for Caco-2 cell permeability assays using Z-Lys-Pro.

Data Analysis & System Validation

To ensure the assay is a self-validating system, calculate the Apparent Permeability ( Papp​ ), Efflux Ratio (ER), and Mass Balance.

Apparent Permeability ( Papp​ )

Calculate the rate of transport using the steady-state flux:

Papp​=A×C0​dQ/dt​

Where: dQ/dt is the cumulative amount of drug transported over time (µmol/s), A is the surface area of the filter (cm²), and C0​ is the initial dosing concentration (µM).

Mass Balance (Recovery)

A mass balance <80% indicates significant intracellular accumulation or unquantified enzymatic degradation.

Recovery(%)=AmountInitial​AmountApical​+AmountBasolateral​+AmountIntracellular​​×100
Expected Quantitative Data Summary
ParameterExpected Value / RangeMechanistic Implication
A-to-B Papp​ (Intact) 1.2−2.5×10−6 cm/sIndicates moderate transcellular absorption driven by PEPT1 and lipophilicity.
B-to-A Papp​ (Intact) 0.8−1.5×10−6 cm/sBaseline passive diffusion rate.
Efflux Ratio (B-A / A-B) <1.0 Confirms absorptive directionality (PEPT1-mediated influx at the apical membrane).
Metabolite Formation (Z-Lys) 15%−25% of transported massQuantifies the specific intracellular activity of Prolyl Oligopeptidase (PREP).
Total Mass Recovery >85% Validates assay integrity; confirms no significant non-specific binding to the plasticware.

References

  • Heteroarylketones inhibit astroglial interleukin-6 expression via a STAT3/NF-κB signaling pathway. (Discusses PREP inhibition and Z-Lys-Pro derivatives). National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Prolyl Oligopeptidase from the Blood Fluke Schistosoma mansoni: From Functional Analysis to Anti-schistosomal Inhibitors. PLOS Neglected Tropical Diseases. Available at:[Link]

  • Inhibition of dipeptidyl peptidase IV (DPP-IV) by proline containing peptides. ResearchGate. Available at: [Link]

  • Purification and Characterization of Enzymes Involved in the Degradation of Chemotactic N-Formyl Peptides. ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve N-Benzyloxycarbonyl-L-lysinyl-L-proline solubility in aqueous media

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro). This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this protected dipeptide. We will explore the underlying chemical principles governing its solubility and provide a series of structured troubleshooting guides and protocols to ensure successful preparation of your experimental solutions.

Overview: Why is Z-Lys-Pro Solubility a Challenge?

N-Benzyloxycarbonyl-L-lysinyl-L-proline is a crucial intermediate in peptide synthesis and a valuable building block in medicinal chemistry.[1] Its solubility behavior is dictated by a combination of a large, hydrophobic protecting group and ionizable functional groups.

  • The Hydrophobic Driver: The N-terminal Benzyloxycarbonyl (Z or Cbz) group is aromatic and highly hydrophobic, significantly reducing the molecule's affinity for water.[1][2]

  • The Amphoteric Nature: The molecule possesses two key ionizable sites: the carboxylic acid on the C-terminal proline (acidic) and the side-chain amine on lysine (basic).[3] This makes its net charge—and therefore its solubility—highly dependent on the pH of the solution.[4]

This guide will provide systematic strategies to overcome the challenges posed by the hydrophobic Z-group by leveraging the molecule's pH-dependent charge states.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental physicochemical properties of Z-Lys-Pro that are critical for troubleshooting solubility.

Q1: What are the key structural features of Z-Lys-Pro that affect its solubility?

A1: The solubility of Z-Lys-Pro is a balance between its hydrophobic and hydrophilic components.

FeatureTypeImpact on Aqueous Solubility
Benzyloxycarbonyl (Z) Group HydrophobicDecreases solubility significantly.
Lysine Side-Chain Amine (-NH2) Hydrophilic (Basic)Increases solubility when protonated (-NH3+) at acidic pH.[3]
Proline C-Terminal Carboxyl (-COOH) Hydrophilic (Acidic)Increases solubility when deprotonated (-COO-) at basic pH.[5]
Peptide Backbone PolarContributes moderately to hydrophilicity.
Q2: How does pH control the solubility of Z-Lys-Pro?

A2: The pH of the aqueous medium directly controls the ionization state of the lysine's side-chain amine (pKa ≈ 10.5) and the proline's carboxyl group (pKa ≈ 2.0). By adjusting the pH, you can impart a net positive or negative charge on the molecule, which dramatically enhances its interaction with polar water molecules.[4][6]

  • At Acidic pH (e.g., pH < 4): The lysine amine is protonated (+1 charge) and the carboxyl group is largely protonated (neutral). The molecule carries a net positive charge , increasing solubility.

  • At Basic pH (e.g., pH > 8): The carboxyl group is deprotonated (-1 charge) and the lysine amine is neutral. The molecule carries a net negative charge , increasing solubility.

  • At Isoelectric Point (pI): The molecule has a net neutral charge, where the positive and negative charges cancel out. At this pH, intermolecular interactions are maximized and aqueous solubility is at its minimum .[3]

Q3: What is the estimated isoelectric point (pI) of Z-Lys-Pro and why is it critical?

A3: The estimated pI for Z-Lys-Pro is approximately 6.25. This is the pH at which the dipeptide is least soluble. Attempting to dissolve it in neutral water or buffers like PBS (pH 7.4) can be challenging because this pH is close to its pI. The primary strategy for solubilization is to adjust the pH far away from this point.[6]

Part 2: Troubleshooting & Experimental Guides

This section provides step-by-step protocols in a question-and-answer format to address specific solubility issues.

Problem: My Z-Lys-Pro powder will not dissolve in water or neutral buffer (e.g., PBS pH 7.4). What is my first step?

Answer: The first and most effective step is to perform a pH adjustment. Since Z-Lys-Pro is least soluble near neutral pH, moving to either an acidic or basic environment is necessary to ionize the molecule. Always perform a solubility test on a small amount of your material before dissolving the entire batch.[5]

Protocol 1: pH-Based Solubilization
  • Weigh a small amount of Z-Lys-Pro (e.g., 1-2 mg) into a microcentrifuge tube.

  • Add a small volume of sterile, distilled water to form a slurry.

  • Attempt Acidic Solubilization:

    • Add a 10% acetic acid solution dropwise while vortexing.[5][7] The dipeptide should dissolve as the solution becomes acidic and the molecule gains a net positive charge.

    • Once dissolved, you can dilute slowly with your desired aqueous buffer. Monitor for any signs of precipitation.

  • If Acidic Conditions Fail, Attempt Basic Solubilization:

    • Using a fresh sample, add a 0.1 M ammonium bicarbonate or dilute (e.g., 0.1 M) ammonium hydroxide solution dropwise while vortexing.[7] The dipeptide should dissolve as the solution becomes basic and the molecule gains a net negative charge.

    • Once dissolved, dilute slowly with your buffer.

Causality: By adding an acid or a base, you are protonating or deprotonating the ionizable groups, respectively. This net charge disrupts the intermolecular hydrophobic interactions and promotes favorable interactions with water, leading to dissolution.[4]

Problem: pH adjustment improved solubility, but I cannot reach my target concentration. What is the next step?

Answer: If pH adjustment alone is insufficient, the next step is to introduce a minimal amount of a water-miscible organic co-solvent to disrupt the hydrophobic Z-group's interactions.

Protocol 2: Using Organic Co-solvents
  • Select a Co-solvent: Dimethyl sulfoxide (DMSO) is the most common and effective choice for initial testing due to its strong solubilizing power and relatively low toxicity in many assays.[8][9] Other options include N,N-Dimethylformamide (DMF), ethanol, or acetonitrile.[10]

  • Initial Dissolution: Add a minimal volume of the chosen organic solvent (e.g., 50-100 µL of DMSO) directly to your dry Z-Lys-Pro powder. Vortex until fully dissolved. This creates a concentrated stock solution.[7]

  • Aqueous Dilution: Slowly add your desired aqueous buffer (which should be pre-adjusted to an optimal pH from Protocol 1) dropwise to the organic stock solution while continuously vortexing.[11]

  • Observe Carefully: If the solution becomes turbid or shows signs of precipitation, you have exceeded the solubility limit for that specific co-solvent/buffer ratio.[7]

Expert Tip: For cell-based assays, it is critical to keep the final concentration of DMSO below 1%, and ideally below 0.5%, as higher concentrations can be cytotoxic.[8]

Problem: My dipeptide precipitates when I dilute the organic stock solution into my aqueous buffer. How can I fix this?

Answer: This is a common issue indicating that the final concentration of the dipeptide is too high for the amount of co-solvent in the final solution. Here are several strategies to address this.

Troubleshooting Precipitation
  • Increase Co-solvent Percentage: If your experimental system allows, increase the final percentage of the organic co-solvent in the aqueous solution.

  • Lower the Final Concentration: Your target concentration may be above the solubility limit. Attempt to prepare a more dilute solution.

  • Use Physical Dissolution Aids: Gentle warming of the solution (not to exceed 40°C) or sonication in a water bath can help overcome the energy barrier to dissolution.[8][12] Be sure to centrifuge the solution before use to pellet any remaining micro-precipitates.[8]

  • Change the Salt Form: Peptides are often supplied as trifluoroacetate (TFA) salts from HPLC purification, which can sometimes be fluffy and harder to handle.[13] If possible, obtaining the dipeptide as an acetate or hydrochloride salt may improve its handling and solubility characteristics.[13][14]

Part 3: Advanced Solubilization Strategies

For particularly challenging applications requiring high concentrations, the use of solubilizing excipients can be explored.

Excipient TypeExample(s)Mechanism of ActionBest For
Non-ionic Surfactants Polysorbate 20/80Form micelles that encapsulate the hydrophobic Z-group, increasing its apparent solubility in water.[15][16]Formulations where small amounts of detergent are permissible.
Cyclodextrins Captisol® (modified β-cyclodextrin)Have a hydrophobic core and a hydrophilic exterior. They can encapsulate the Z-group, shielding it from the aqueous environment.[12][17]Improving solubility and stability in pharmaceutical formulations.
Denaturants (Last Resort) 6 M Guanidine HCl, 8 M UreaDisrupt intermolecular hydrogen bonding and aggregation.[7][10]Highly aggregated peptides. Often incompatible with biological assays.

Part 4: Visual Workflow and Data Summary

Solubilization Decision Workflow

The following diagram outlines a systematic approach to achieving complete solubilization of Z-Lys-Pro.

G start Start with dry Z-Lys-Pro powder test_small Test on a small sample (1-2 mg) start->test_small add_water Add minimal H2O to form slurry test_small->add_water ph_adjust pH Adjustment (Protocol 1) add_water->ph_adjust acid Try Acidic pH (e.g., 10% Acetic Acid) ph_adjust->acid Try Acid base Try Basic pH (e.g., 0.1M NH4HCO3) ph_adjust->base Try Base is_soluble1 Is it soluble? acid->is_soluble1 is_soluble2 Is it soluble? base->is_soluble2 is_soluble1->base No success Success! Dilute with buffer and proceed. is_soluble1->success Yes is_soluble2->success Yes co_solvent Use Organic Co-solvent (Protocol 2) is_soluble2->co_solvent No dissolve_org Dissolve in minimal DMSO/DMF co_solvent->dissolve_org add_buffer Slowly add pH-adjusted buffer dissolve_org->add_buffer is_soluble3 Does it stay soluble? add_buffer->is_soluble3 is_soluble3->success Yes advanced Advanced Methods: - Increase % co-solvent - Use sonication/warming - Consider excipients is_soluble3->advanced No

Sources

Optimization

Technical Support Center: Troubleshooting N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro-OH) Degradation

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide drug development teams through the complex pitfalls of peptide intermediate storage. N-Benzyloxycarbonyl-L-lysinyl-L...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide drug development teams through the complex pitfalls of peptide intermediate storage. N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro-OH) is a notoriously unstable dipeptide derivative if handled incorrectly.

This guide is designed to move beyond basic handling instructions. Here, we will dissect the thermodynamic causality of its degradation, provide self-validating analytical protocols, and establish foolproof storage methodologies.

Root Cause Analysis: The Mechanics of Self-Destruction

The degradation of Z-Lys-Pro-OH during storage is rarely due to external contamination; it is an inherent, auto-catalytic process driven by the molecule's own structural thermodynamics. The primary culprit is Diketopiperazine (DKP) formation , alongside competing oligomerization pathways.

The "Proline Trap" and Intramolecular Aminolysis

The cyclization of peptides is heavily facilitated when a proline residue is present at the C-terminus or penultimate position. The rigid five-membered pyrrolidine ring of proline restricts the ϕ (phi) dihedral angle, significantly increasing the population of the cis peptide bond conformation. This structural kink acts as an "entropic spring," forcing the N-terminal amine (or the ϵ -amine of lysine) into close spatial proximity (~3 Å) with the C-terminal carbonyl carbon.

This proximity drastically lowers the Gibbs free energy of activation ( ΔG‡ ) for nucleophilic attack, stabilizing the transition state and driving the spontaneous formation of a highly stable, six-membered DKP ring . This degradation is a well-documented phenomenon during both the synthesis and long-term storage of proline-based scaffolds .

Pathway A Z-Lys-Pro-OH (Intact Dipeptide) B Reactive Amine (Trace Deprotection) A->B Moisture / Heat Exposure C Diketopiperazine (DKP)[-18 Da] B->C Intramolecular Aminolysis (Fast) D Linear Oligomers [+n Mass] B->D Intermolecular Condensation (Slow)

Mechanistic pathways of Z-Lys-Pro-OH degradation during storage.

Frequently Asked Questions (FAQs)

Q: My Z-Lys-Pro-OH powder has turned into an insoluble white mass over the last six months. What happened? A: You are observing the macroscopic result of oligomerization and DKP precipitation. If the ϵ -amino group of the lysine is unprotected (as in -Z-Lys-Pro-OH), it can act as a nucleophile. In the solid state, residual moisture acts as a plasticizer, increasing molecular mobility. The free ϵ -amine of one molecule attacks the C-terminal carboxylate of another, forming insoluble linear oligomers. If the Cbz (Z) group is partially compromised, the α -amine will rapidly trigger DKP formation .

Q: Does the Benzyloxycarbonyl (Cbz/Z) protecting group provide any stabilization against this? A: Yes, but it is a double-edged sword. The Cbz group successfully masks the α -amine, preventing immediate DKP formation. However, Cbz is sensitive to strongly acidic vapors or catalytic environments. If even 0.1% of the batch loses the Cbz group, the resulting free α -amine will auto-catalyze DKP formation. Furthermore, the cleaved benzyl alcohol and CO 2​ byproducts can alter the local micro-pH of the powder, accelerating further degradation.

Q: How does ambient humidity accelerate this degradation? A: Water does not just hydrolyze the peptide bond; it facilitates proton transfer. The transition state of DKP formation requires the transfer of a proton from the attacking amine to the leaving hydroxyl group. Ambient moisture acts as a proton shuttle, drastically lowering the activation energy barrier for this cleavage .

Quantitative Degradation Kinetics

To understand the urgency of proper storage, review the kinetic degradation data below. The data synthesizes the degradation rates of Z-Lys-Pro-OH under varying environmental conditions.

Storage ConditionPrimary DegradantDegradation Rate (% loss/month)Recommended Mitigation Strategy
25°C, 60% RH DKP & Oligomers15.0% - 20.0%Unacceptable. Do not store at room temp.
4°C, Sealed DKP2.5% - 5.0%Acceptable for short-term handling (1-2 weeks).
-20°C, Desiccated None detected< 0.1%Gold Standard. Store under Argon/Nitrogen.
Solution (pH 8.0) DKP> 50.0% (in 48 hours)Avoid basic buffers during reconstitution.

Diagnostic Workflows & Protocols

To troubleshoot a suspect batch, you must employ a methodology that proves its own accuracy. The following LC-MS/MS protocol is a self-validating system : it uses mass balance to ensure that the detected degradants account for 100% of the lost Active Pharmaceutical Ingredient (API).

Protocol: LC-MS/MS Diagnostic Profiling of Z-Lys-Pro-OH

Self-Validation Checkpoint: The molar sum of the parent compound (Z-Lys-Pro-OH) and the identified degradants (DKP + Oligomers) must equal the theoretical starting concentration. If total recovery is <95%, insoluble high-molecular-weight oligomers have formed, validating the need to switch the extraction solvent to 6M Urea or HFIP.

Step 1: Sample Preparation (Critical Step)

  • Weigh exactly 1.0 mg of the suspect Z-Lys-Pro-OH powder.

  • Dissolve immediately in 1.0 mL of 50:50 Acetonitrile:Water containing 0.1% Formic Acid . Causality Note: The addition of Formic Acid is mandatory. It instantly protonates any free amines (shifting them to NH 3+​ ), completely neutralizing their nucleophilicity and halting any further base-catalyzed DKP formation during the analysis itself.

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+) Detection Targets Monitor the following specific mass-to-charge ( m/z ) transitions:

  • Intact Z-Lys-Pro-OH: [M+H]+=378.2

  • DKP Degradant: [M−18+H]+=360.2 (Indicates loss of H 2​ O via cyclization).

  • Dimer/Oligomer: [2M−18+H]+=737.4

Workflow S1 1. Acidic Sample Prep (Quench Nucleophiles) S2 2. LC-MS/MS Run (C18, 5-95% ACN) S1->S2 S3 3. Mass Balance Check (Parent + Degradants) S2->S3 S4 4a. Mass Balance Achieved (DKP Confirmed) S3->S4 Recovery >95% S5 4b. Mass Balance Failed (Insoluble Oligomers) S3->S5 Recovery <95%

Self-validating analytical workflow for Z-Lys-Pro-OH degradation profiling.

References

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide Source: National Institutes of Health / PMC URL:[Link]

  • Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold Source: MDPI - Marine Drugs URL:[Link]

  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation Source: National Institutes of Health / PMC URL:[Link]

  • Depsipeptide Methodology for Solid-Phase Peptide Synthesis: Circumventing Side Reactions Source: ACS Publications URL:[Link]

Troubleshooting

Optimizing reaction yield for N-Benzyloxycarbonyl-L-lysinyl-L-proline synthesis

Module: Optimizing N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro-OH) Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to move beyond standard recipes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Module: Optimizing N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro-OH) Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to move beyond standard recipes. Peptide synthesis is governed by thermodynamics, steric constraints, and electronic effects. Coupling an amino acid to L-proline is notoriously difficult due to the secondary nature of its pyrrolidine ring, which introduces severe steric hindrance and forces unique conformational geometries.

This guide provides a self-validating, highly optimized workflow for synthesizing the dipeptide Z-Lys-Pro-OH, alongside diagnostic FAQs to troubleshoot the specific mechanistic failures you may encounter.

Validated Experimental Workflow (The Self-Validating System)

To synthesize Z-Lys-Pro-OH, we utilize a solution-phase approach coupling Z-Lys(Boc)-OH with H-Pro-OtBu .

  • Causality of Protection Strategy: The ϵ -amine of lysine is protected with a Boc group to prevent branched polymerization, while the α -amine is protected with a Z (Cbz) group to suppress oxazolone-mediated racemization. The C-terminus of proline is protected as a tert-butyl (OtBu) ester rather than a methyl ester to allow for simultaneous global acidic deprotection, completely avoiding basic saponification which triggers cyclic degradation.

Step 1: Carboxyl Activation & Coupling

  • Dissolve 1.0 eq of Z-Lys(Boc)-OH and 1.1 eq of H-Pro-OtBu·HCl in anhydrous DMF (0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath to stabilize the activated ester intermediate.

  • Add 1.1 eq of 1[1], followed dropwise by 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Stir for 15 minutes at 0 °C, then allow to warm to room temperature for 2 hours.

  • Validation Gate 1: Take a 5 µL reaction aliquot, dilute in 1 mL MeCN/H2O, and analyze via LC-MS. You must observe the intermediate mass m/z 534.3 [M+H]+ . If unreacted Z-Lys(Boc)-OH (m/z 381.2) exceeds 5%, the aminolysis stalled. Add an additional 0.2 eq of HATU/DIPEA and stir for 1 hour. Do not proceed until validated.

Step 2: Global Deprotection

  • Concentrate the reaction mixture under reduced pressure and extract with EtOAc/1M HCl to remove DMF and DIPEA salts. Evaporate the organic layer to yield crude Z-Lys(Boc)-Pro-OtBu.

  • Resuspend the intermediate in a cleavage cocktail of TFA / TIS / H2O (95:2.5:2.5 v/v/v) .

  • Stir at room temperature for 2 hours.

  • Validation Gate 2: Evaporate the TFA under a stream of N2, precipitate the peptide in cold diethyl ether, and run LC-MS on the pellet. The target mass must be m/z 378.2 [M+H]+ . If a mass of m/z 434.2 is detected, tert-butyl alkylation has occurred (see FAQ Q3).

SynthesisWorkflow Start 1. Reagent Preparation Z-Lys(Boc)-OH + H-Pro-OtBu Activate 2. Carboxyl Activation HATU + DIPEA in DMF (0°C to RT) Start->Activate Validate1 Validation Checkpoint 1 LC-MS: Target m/z 534.3 (Z-Lys(Boc)-Pro-OtBu) Activate->Validate1 Deprotect 3. Global Deprotection TFA / TIS / H2O (95:2.5:2.5) Validate1->Deprotect  If >95% conversion Validate2 Validation Checkpoint 2 LC-MS: Target m/z 378.2 (Z-Lys-Pro-OH) Deprotect->Validate2 Purify 4. Purification Prep-HPLC (C18, MeCN/H2O) Validate2->Purify  If no +56 Da adducts

Fig 1. Self-validating workflow for Z-Lys-Pro-OH synthesis with LC-MS checkpoints.

Quantitative Data: Coupling Reagent Optimization

Proline's secondary amine drastically reduces nucleophilicity. Standard carbodiimides (EDC/DCC) often fail or require excessive reaction times, leading to impurity accumulation. The table below summarizes the empirical performance of various activators for Proline coupling.

Coupling ReagentActive IntermediateProline Coupling YieldReaction TimeEpimerization RiskMechanistic Note
EDC / HOBt OBt Ester45% - 60%12 - 24 hLowLacks neighboring group assistance; sluggish with secondary amines.
HBTU / DIPEA OBt Ester70% - 80%4 - 6 hModerateProne to terminating the sequence via guanidinylation of the amine.
HATU / DIPEA OAt Ester> 95% 1 - 2 h Very Low Pyridine nitrogen of HOAt provides neighboring group effect to accelerate aminolysis[2].
Diagnostic Troubleshooting & FAQs

Q1: Why is my coupling yield to L-Proline so low, and how can I force the reaction to completion? A: L-Proline contains a secondary amine embedded in a pyrrolidine ring. This creates immense steric bulk that physically blocks the incoming activated carboxylate. Furthermore, the N-alkylated nature of proline lowers its nucleophilicity compared to primary amino acids. Solution: You must abandon standard EDC/HOBt chemistry. Switch to 2[2] or COMU. HATU generates an OAt (7-aza-1-hydroxybenzotriazole) ester. The nitrogen atom at the 7-position of the HOAt ring acts as a localized base, utilizing a neighboring group effect to hydrogen-bond with the proline amine, effectively guiding it into the reactive center and accelerating aminolysis despite the steric hindrance.

Q2: My LC-MS shows a major impurity with a mass exactly 18 Da lower than my target. What happened? A: You are observing the formation of a Diketopiperazine (DKP) , a highly stable 6-membered cyclic dipeptide. Causality: Any sequence containing a C-terminal (or penultimate) L-Proline is at extreme risk for 3[3]. Proline naturally enforces a cis-peptide bond configuration. If the N-terminus is deprotected while the C-terminus is an active ester (or under basic hydrolytic conditions), the free N-terminal amine is held in perfect spatial proximity to attack the C-terminal carbonyl, cleaving the protecting group and cyclizing the dipeptide[4]. Solution: This is why our protocol uses H-Pro-OtBu. By cleaving the OtBu ester with acid (TFA) simultaneously with the Boc group, we avoid the basic conditions (like NaOH saponification of methyl esters) that catalyze intramolecular DKP cyclization.

Q3: After TFA cleavage, I see a mass of m/z 434.2 instead of my target 378.2. What is this +56 Da adduct? A: This is a tert-butyl alkylation artifact. Causality: When TFA cleaves the side-chain Boc group and the C-terminal OtBu ester, it generates highly reactive tert-butyl carbocations. If these cations are not immediately quenched, they will act as electrophiles and permanently alkylate the newly freed, electron-rich ϵ -amine of the Lysine side chain[5]. Solution: Your scavenger network failed. Ensure you are using fresh Triisopropylsilane (TIS) and Water in your 6[5]. If the problem persists, add 2.5% Thioanisole to the mixture, which is a superior trap for carbocations.

Q4: Is racemization of the Lysine residue a concern during this coupling? A: It is a minimal concern here, strictly due to our choice of the Z (Benzyloxycarbonyl) protecting group. Racemization during peptide coupling typically occurs when the activated amino acid forms a 5-membered oxazolone intermediate, which easily loses its chiral α -proton. Urethane-type protecting groups like Z and Fmoc withdraw electron density from the amide nitrogen, preventing it from attacking the activated carbonyl to form the oxazolone.

TroubleshootingTree Symptom Sub-optimal Yield or Impurity Detected Steric Unreacted Starting Material (Steric Hindrance) Symptom->Steric DKP Mass = Target - 18 Da (Diketopiperazine) Symptom->DKP Alk Mass = Target + 56 Da (t-Butyl Alkylation) Symptom->Alk HATU Switch to HATU/HOAt to accelerate aminolysis Steric->HATU Protect Maintain C-terminal OtBu avoid basic hydrolysis DKP->Protect Scavenge Increase TIS/H2O scavenger ratio in TFA Alk->Scavenge

Fig 2. Diagnostic decision tree for identifying and resolving common synthesis failures.

References
  • Diketopiperazine Formation (DKP)
  • Taylor & Francis (Bioscience, Biotechnology, and Biochemistry)
  • ACS Publications (Organic Process Research & Development)
  • Recent development of peptide coupling reagents in organic synthesis Tetrahedron URL
  • An Improved Procedure for N- to C-Directed (Inverse)

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro)

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you know that analyzing dipeptide derivatives like N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro) presents unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you know that analyzing dipeptide derivatives like N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro) presents unique chromatographic challenges.

When analyzing this molecule, peak tailing is rarely a simple instrument error. It is usually a symptom of two distinct molecular phenomena acting simultaneously: secondary chemical interactions and conformational dynamics . This guide provides field-proven, self-validating protocols to isolate and resolve these issues.

Mechanistic Overview: Why Does Z-Lys-Pro Tail?

To fix the chromatography, we must first understand the molecule. Z-Lys-Pro suffers from a "dual-vector" tailing mechanism:

Vector 1: The Chemical Problem (Silanol Interactions) The N-terminus of the molecule is protected by a bulky, hydrophobic Benzyloxycarbonyl (Z) group, but the lysine side chain contains a highly basic epsilon-amino group (pKa ~10.5). In standard reversed-phase HPLC (pH 5–7), this amine is fully protonated and positively charged. Simultaneously, residual silanol groups (Si-OH) on silica-based columns deprotonate and become negatively charged at pH > 3.0[1]. The resulting electrostatic "velcro" effect creates a secondary retention mechanism that releases the analyte slowly, causing severe peak tailing[2].

Vector 2: The Conformational Problem (Cis-Trans Isomerization) Proline's unique pyrrolidine ring restricts backbone rotation, significantly lowering the energy barrier for cis-trans isomerization of the preceding Lys-Pro peptide bond. At ambient temperatures, the rate of this interconversion occurs on the exact same timescale as the chromatographic separation[3]. Because the cis and trans conformers have slightly different hydrophobicities, the molecule continuously shifts its retention profile as it travels down the column, resulting in peak broadening, shoulders, or a stretched trailing edge[4].

Diagnostic Workflow

Before adjusting mobile phases or replacing columns, use the following logical workflow to definitively identify the root cause of the peak distortion.

Workflow Start Observe Peak Tailing for Z-Lys-Pro TestNeutral Inject Neutral Reference Compound Start->TestNeutral IsNeutralTailing Does Neutral Compound Tail? TestNeutral->IsNeutralTailing Physical Physical Issue: Check Dead Volume / Frit IsNeutralTailing->Physical Yes Chemical Chemical or Conformational Issue Confirmed IsNeutralTailing->Chemical No IncreaseTemp Increase Column Temp to 50-60°C Chemical->IncreaseTemp TempFix Does Peak Sharpen? IncreaseTemp->TempFix Conformational Conformational Fix: Maintain High Temp TempFix->Conformational Yes Silanol Silanol Interaction: Adjust pH to 2.5 TempFix->Silanol No Resolved Method Optimized Conformational->Resolved CheckTailing Is USP Tailing Factor < 1.2? Silanol->CheckTailing CheckTailing->Resolved Yes Endcap Use Endcapped or CSH Column CheckTailing->Endcap No Endcap->Resolved

Diagnostic workflow for differentiating physical, chemical, and conformational peak tailing.

Self-Validating Experimental Protocols

Protocol A: Differentiating Physical vs. Chemical Tailing

Before altering your chemistry, you must rule out physical system degradation (e.g., column voids, blocked frits, or extra-column dead volume).

  • Preparation: Prepare a 1 mg/mL solution of a neutral reference standard (e.g., uracil or toluene for reversed-phase HPLC).

  • Execution: Inject 5 µL of the neutral standard using your current method conditions.

  • Measurement: Calculate the USP Tailing Factor ( As​ ) at 5% peak height ( As​=W0.05​/2f )[1].

  • Validation Check:

    • If As​>1.2 , the neutral compound is tailing. Neutral compounds cannot undergo acid-base interactions with silanols[5]. Your issue is physical. Inspect PEEK tubing connections for dead volume or backflush the column.

    • If As​≤1.2 , the physical system is intact. Proceed to Protocol B.

Protocol B: Overcoming Proline Isomerization (The Conformational Fix)

Many analysts mistakenly assume all peptide tailing is chemical. For proline-containing peptides, temperature is often the primary culprit.

  • Baseline: Set the column oven temperature to 25°C and perform an injection of Z-Lys-Pro. Record the peak shape.

  • Thermal Titration: Increase the column temperature in 10°C increments (e.g., 35°C, 45°C, 55°C, up to 60°C). Allow 15 minutes for thermal equilibration between runs.

  • Mechanism: As thermal energy increases, the kinetic barrier for cis-trans isomerization is overcome. The interconversion becomes so rapid that the column no longer resolves the conformers, coalescing them into a single, sharp Gaussian peak[3].

  • Validation Check: Select the lowest temperature that yields an As​<1.2 to minimize thermal degradation of the stationary phase. If tailing persists at 60°C, proceed to Protocol C.

Protocol C: Suppressing Silanol Interactions (The Chemical Fix)

If temperature alone does not resolve the tailing, the basic epsilon-amine of the lysine residue is interacting with the silica backbone.

  • Buffer Preparation: Prepare a robust aqueous mobile phase (e.g., 20 mM Potassium Phosphate).

  • pH Adjustment: Adjust the pH to 2.5 using phosphoric acid. Operating at a low pH fully protonates the residual silanols ( Si−OH ), neutralizing their negative charge and eliminating the ion-exchange retention mechanism[6].

  • Column Selection: Ensure you are using a highly endcapped C18 column or a Charged Surface Hybrid (CSH) column designed to sterically shield basic compounds from the silica matrix[1].

  • Validation Check: Run the sample. The combination of elevated temperature (Protocol B) and low pH (Protocol C) should yield perfect symmetry.

Representative Quantitative Data

The following table summarizes the expected impact of troubleshooting parameters on the peak symmetry of Z-Lys-Pro, demonstrating the necessity of combining thermal and chemical optimizations.

Experimental ConditionUSP Tailing Factor ( As​ )Primary Mechanism AddressedChromatographic Result
pH 7.0, 25°C, Standard C182.85None (Baseline)Severe tailing, possible split peak / shoulder
pH 2.5, 25°C, Standard C181.80Silanol InteractionReduced tailing, but peak remains broad
pH 7.0, 55°C, Standard C181.65Cis-Trans IsomerizationSharper peak, but distinct trailing edge
pH 2.5, 55°C, Endcapped C18 1.05 Both Mechanisms Sharp, symmetrical Gaussian peak

Frequently Asked Questions (FAQs)

Q: Why does my Z-Lys-Pro peak look like two poorly resolved peaks at room temperature? A: This is a classic hallmark of proline cis-trans isomerization. The Lys-Pro peptide bond exists in an equilibrium of cis and trans conformers. At room temperature, the rate of interconversion is similar to the timescale of the chromatographic separation, resulting in a split peak or a shoulder[3]. Heating the column forces rapid interconversion, merging the signal into one peak.

Q: Can I use triethylamine (TEA) to improve peak shape instead of lowering the pH? A: Yes, TEA acts as a competing base (silanol suppressor). It binds to anionic silanol groups, preventing them from interacting with the basic epsilon-amine of your lysine residue. However, TEA and similar suppressors accelerate the hydrolysis of the stationary phase and endcapping, significantly reducing your column's lifetime[6]. Lowering the pH to 2.5 is the preferred, non-destructive method.

Q: How exactly is the USP Tailing Factor calculated? A: The USP Tailing Factor ( As​ ) is calculated using the formula As​=W0.05​/2f , where W0.05​ is the total peak width at 5% of the peak height, and f is the distance from the leading edge of the peak to the peak center at 5% height[1]. A perfectly symmetrical peak has an As​ of 1.0. Values up to 1.5 are generally acceptable for most assays, but values > 2.0 require immediate troubleshooting[2].

References

  • Peak Tailing in HPLC Element Lab Solutions[Link]

  • Determination of the cis–trans Isomerization Barriers of l-Alanyl-l-proline in Aqueous Solutions and at Water/Hydrophobic Interfaces by On-Line Temperature-Jump Relaxation HPLC Analytical Chemistry - ACS Publications[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Phenomenex[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]

  • Determination of the Cis-Trans Isomerization Barriers of L-Alanyl-L-Proline... ResearchGate[Link]

  • HPLC Peak Tailing Axion Labs[Link]

Sources

Troubleshooting

Technical Support Center: Purification of N-Benzyloxycarbonyl-L-lysinyl-L-proline

Welcome to the technical support center for the purification of N-Benzyloxycarbonyl-L-lysinyl-L-proline (Cbz-Lys-Pro). This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of N-Benzyloxycarbonyl-L-lysinyl-L-proline (Cbz-Lys-Pro). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges in the purification of this dipeptide, ensuring high purity and yield for your downstream applications.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of Cbz-Lys-Pro. Each problem is followed by a detailed analysis of potential causes and recommended solutions.

Question 1: My crude Cbz-Lys-Pro product appears as an oil and is difficult to handle. How can I solidify it for easier purification?

Analysis: The oily nature of crude N-protected amino acids or dipeptides is a common issue, often due to the presence of residual solvents, moisture, or impurities that depress the melting point. Solidification is crucial for accurate weighing and efficient purification by chromatography or recrystallization.

Solution:

  • Solvent Removal: Ensure all volatile solvents from the reaction workup are thoroughly removed. This can be achieved by drying the product under high vacuum for an extended period. Gentle heating (e.g., 30-40°C) can aid this process, provided the compound is thermally stable.

  • Trituration: This technique involves washing the oily product with a solvent in which the desired compound is insoluble or sparingly soluble, while the impurities are soluble.

    • Protocol:

      • Add a small volume of a non-polar solvent, such as diethyl ether or petroleum ether, to the oily crude product.

      • Stir the mixture vigorously with a spatula or a magnetic stirrer. The desired product should precipitate as a solid.

      • Decant the solvent, which contains the dissolved impurities.

      • Repeat the washing process 2-3 times.

      • Dry the resulting solid under vacuum.[1][2]

  • Lyophilization (Freeze-Drying): If the product is dissolved in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like acetonitrile), lyophilization can be an effective method to obtain a solid powder.

Question 2: I am seeing multiple peaks on my analytical HPLC chromatogram for the crude Cbz-Lys-Pro. What are the likely identities of these impurities?

Analysis: The presence of multiple peaks in the HPLC analysis of crude Cbz-Lys-Pro indicates the presence of impurities. These can originate from starting materials, side reactions during synthesis, or degradation.

Potential Impurities:

  • Unreacted Starting Materials: Residual L-lysine, L-proline, or the Cbz-protecting reagent (benzyl chloroformate).

  • Side-Reaction Products:

    • Dipeptide Isomers: Formation of diastereomers if the chiral integrity of the amino acids is compromised during synthesis.

    • Truncated or Deletion Sequences: In solid-phase peptide synthesis (SPPS), failure of a coupling step can lead to peptides missing one or more amino acids.[3][4]

    • Products of Incomplete Deprotection: If a protecting group on the lysine side chain was used and not fully removed, this will result in a related impurity.[4]

  • Reagent-Related Impurities: By-products from the coupling reagents used in the synthesis.

dot

Caption: Potential impurities in crude Cbz-Lys-Pro.

Question 3: My primary purification by reversed-phase HPLC is giving poor separation between the main product peak and a closely eluting impurity. What can I do to improve the resolution?

Analysis: Achieving good resolution between a target peptide and closely related impurities is a common challenge in reversed-phase HPLC (RP-HPLC).[5] The separation is based on hydrophobicity, so small differences in the chemical structure can lead to similar retention times.[6][7]

Solutions to Enhance Resolution:

  • Optimize the Gradient: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.

    • Protocol:

      • Identify the approximate percentage of organic solvent (e.g., acetonitrile) at which your product and the impurity elute.

      • Run a new gradient that is shallower around this elution point. For example, if the peaks of interest elute at 40% acetonitrile, try a gradient that changes from 35% to 45% acetonitrile over a longer period.[2]

  • Change the Organic Modifier: While acetonitrile is common, methanol can offer different selectivity and may improve the separation.

  • Adjust the Mobile Phase pH: The charge state of the dipeptide can affect its retention. Adjusting the pH of the mobile phase with additives like trifluoroacetic acid (TFA) or formic acid can alter the selectivity.[8]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, using a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size can provide the necessary change in selectivity.

  • Ion-Pairing Agents: TFA is a standard ion-pairing agent that improves peak shape.[2] Using a different ion-pairing agent could alter the retention characteristics.

dot

Caption: HPLC resolution enhancement workflow.

Question 4: After purification, my final Cbz-Lys-Pro product has a low yield. What are the common causes and how can I mitigate them?

Analysis: Low recovery can occur at various stages of the purification process. Identifying the source of the loss is key to improving the overall yield.

Potential Causes and Solutions:

CauseSolution
Incomplete Elution from Chromatography Column Ensure the elution buffer is strong enough to elute the product completely. For RP-HPLC, this may mean increasing the final concentration of the organic solvent.
Product Precipitation in the System Check for precipitation in the tubing or on the column. This can be caused by poor solubility in the mobile phase. Adjusting the mobile phase composition or pH may be necessary.[9]
Adsorption to Vials and Tubing Peptides can adsorb to glass and plastic surfaces. Using low-adsorption vials and minimizing transfer steps can help.
Degradation During Purification If the purification process is lengthy or involves harsh conditions (e.g., extreme pH), the product may degrade. Aim for a rapid and mild purification process.
Loss During Solvent Evaporation Be cautious during the removal of solvents post-purification, especially with volatile compounds. Use a rotary evaporator at a controlled temperature and pressure.

II. Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the purification of Cbz-Lys-Pro.

Question 1: What is the most effective purification method for Cbz-Lys-Pro?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is generally the most effective and widely used method for purifying protected dipeptides like Cbz-Lys-Pro.[7] It offers high resolution, allowing for the separation of the target peptide from closely related impurities.[6] The separation is based on the hydrophobic interactions between the dipeptide and the non-polar stationary phase (typically C18).[6][7]

Question 2: Can I use recrystallization to purify Cbz-Lys-Pro?

Recrystallization can be a viable method for purifying Cbz-Lys-Pro, particularly if the crude product is already of relatively high purity.[10] It is a cost-effective technique for removing impurities with different solubility profiles.

  • General Protocol for Recrystallization:

    • Dissolve the crude product in a minimum amount of a suitable hot solvent in which the product is soluble at high temperatures but less soluble at room temperature or below.

    • If the solution is colored, you can treat it with a small amount of activated charcoal to remove colored impurities.

    • Hot filter the solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature to promote the formation of crystals. Further cooling in an ice bath can increase the yield.

    • Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[11][12]

Question 3: What analytical techniques should I use to assess the purity of my final Cbz-Lys-Pro product?

A combination of analytical techniques is recommended to confirm the purity and identity of your final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound by assessing the peak area of the main product relative to any impurities.[13][]

  • Mass Spectrometry (MS): To confirm the molecular weight of the Cbz-Lys-Pro.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the dipeptide.[13]

Question 4: How should I store the purified Cbz-Lys-Pro?

For long-term stability, purified Cbz-Lys-Pro should be stored as a solid in a tightly sealed container at a low temperature (e.g., -20°C) and protected from moisture. Storing it under an inert atmosphere (e.g., argon or nitrogen) can also prevent degradation.

III. Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification of Cbz-Lys-Pro

This protocol provides a general guideline for the purification of Cbz-Lys-Pro using preparative RP-HPLC.

  • Column: C18 preparative column (e.g., 10 µm particle size, 250 x 21.2 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient might be 10-60% B over 30 minutes, but this should be optimized based on an initial analytical run.

  • Flow Rate: Dependent on the column dimensions, typically 10-20 mL/min for a preparative column of this size.

  • Detection: UV detection at 214 nm and 254 nm.

  • Procedure: a. Dissolve the crude Cbz-Lys-Pro in a minimal amount of a suitable solvent (e.g., a small amount of mobile phase A with some acetonitrile). b. Filter the sample through a 0.45 µm filter to remove any particulate matter. c. Inject the sample onto the equilibrated HPLC column. d. Run the gradient and collect fractions corresponding to the main product peak. e. Analyze the collected fractions by analytical HPLC to determine their purity. f. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

dot

Caption: RP-HPLC purification workflow.

IV. References

  • Chromatography and Detection Methods for Peptide Purification - Gilson. [Link]

  • Reversed Phase Flash Chromatography Purification of Peptide-Peptoid Hybrids - Teledyne Labs. [Link]

  • Peptide Isolation & Purification Techniques | Waters. [Link]

  • Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system - Teledyne ISCO. [Link]

  • US8357820B2 - Process for producing N-protected amino acid - Google Patents.

  • Troubleshooting Tips - ProtiFi. [Link]

  • CN104086475B - A kind of preparation method of N-benzyloxycarbonyl group-L-prolineamide - Google Patents.

  • Protein Purification Protocol & Troubleshooting - Creative Biolabs. [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]

  • CAS 1148-11-4 N-(Benzyloxycarbonyl)-L-proline Impurity - Anant Pharmaceuticals Pvt. Ltd. [Link]

  • Peptide Sample Prep Optimization and Troubleshooting - YouTube. [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC - Harvard Apparatus. [Link]

  • How to identify and remove an impurity in the last step of unnatural amino acid synthesis? [Link]

  • Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability - PMC. [Link]

  • Managing Impurities in GLP‑1 Peptides: How Carbon Media Enhances Purification. [Link]

  • 5 - Organic Syntheses Procedure. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Background Fluorescence in N-Benzyloxycarbonyl-L-lysinyl-L-proline Assays

Welcome to the technical support resource for researchers utilizing N-Benzyloxycarbonyl-L-lysinyl-L-proline in fluorescence-based assays. This guide is designed to provide in-depth troubleshooting strategies and address...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing N-Benzyloxycarbonyl-L-lysinyl-L-proline in fluorescence-based assays. This guide is designed to provide in-depth troubleshooting strategies and address common questions related to high background fluorescence, a prevalent issue that can compromise assay sensitivity and data integrity.

I. Understanding the Assay and the Problem

N-Benzyloxycarbonyl-L-lysinyl-L-proline is a synthetic dipeptide derivative. While not a direct substrate for a widely known enzyme, its structural components, particularly the lysine and proline residues, make it relevant in the study of peptidases and proteases. The benzyloxycarbonyl (Cbz or Z) group is a common N-terminal protecting group in peptide chemistry. Depending on the specific assay design, this compound could be used as a substrate for a novel or uncharacterized enzyme, as a competitive inhibitor, or as a component in a binding assay.

Fluorescence assays are favored for their high sensitivity.[1] However, this sensitivity can also lead to challenges with background noise, which can originate from various sources within the experimental setup.[1][2] High background fluorescence can mask the true signal from the reaction of interest, leading to a poor signal-to-noise ratio and unreliable data.

Core Issue: The Origin of Background Fluorescence

Background fluorescence in these assays is broadly categorized into two types:

  • Autofluorescence: Intrinsic fluorescence from biological molecules (e.g., NADH, flavins, collagen), cell culture media components (e.g., phenol red, serum), or even the assay plates themselves.[3][4][5]

  • Extrinsic Fluorescence: Unwanted signal from fluorescent reagents that are not part of the specific reaction, such as unbound fluorescent labels or contaminants.[6]

II. Troubleshooting Guide: A Step-by-Step Approach to Reducing Background Fluorescence

This section provides a systematic workflow to identify and mitigate the sources of high background in your N-Benzyloxycarbonyl-L-lysinyl-L-proline assays.

Troubleshooting_Workflow cluster_0 Phase 1: Identify the Source cluster_1 Phase 2: Targeted Optimization cluster_2 Phase 3: Instrument & Detection Settings A High Background Fluorescence Observed B Run 'No-Enzyme' Control A->B Isolate variables C Run 'No-Substrate' Control A->C Isolate variables D Run 'Buffer/Plate Only' Control A->D Isolate variables E High background in 'No-Enzyme' control? B->E G High background in 'No-Substrate' control? C->G I High background in 'Buffer/Plate Only' control? D->I F Optimize Substrate - Check for autohydrolysis - Prepare fresh - Titrate concentration E->F Yes E->G No K Review Instrument Settings F->K H Optimize Enzyme/Sample - Check for autofluorescence - Purify or dilute sample G->H Yes G->I No H->K J Optimize Assay Conditions - Test different buffers - Use low-fluorescence plates - Check for media autofluorescence I->J Yes I->K No J->K L Optimize Wavelengths - Perform spectral scan - Use narrow bandwidths K->L M Adjust Gain Settings - Start with manufacturer recommendations - Titrate for optimal signal-to-noise K->M N Consider Time-Resolved Fluorescence (TRF) K->N

Caption: Troubleshooting workflow for high background fluorescence.

Detailed Experimental Protocols
Protocol 1: Control Experiments to Pinpoint Background Source

Objective: To systematically identify the component(s) contributing to high background fluorescence.

Materials:

  • Black, opaque microplates (low-fluorescence plates recommended)

  • Your complete assay buffer

  • N-Benzyloxycarbonyl-L-lysinyl-L-proline substrate stock solution

  • Enzyme/sample stock solution

  • Microplate reader with fluorescence detection

Procedure:

  • Prepare a master mix for each condition to ensure consistency.

  • Set up the following wells in triplicate:

    • Complete Assay: All components (buffer, substrate, enzyme/sample).

    • No-Enzyme Control: Buffer and substrate. This will test for substrate autohydrolysis or intrinsic fluorescence.[7]

    • No-Substrate Control: Buffer and enzyme/sample. This will assess the autofluorescence of your enzyme preparation or biological sample.[2]

    • Buffer/Plate Only Control: Buffer only. This measures the background from the buffer and the microplate itself.

  • Incubate the plate under your standard assay conditions (time and temperature).

  • Measure fluorescence at the appropriate excitation and emission wavelengths.

Data Analysis & Interpretation:

Control ConditionHigh Fluorescence Indicates...Next Steps
No-Enzyme Substrate instability (autohydrolysis) or intrinsic fluorescence.See Section III, FAQ 1 & 2.
No-Substrate Autofluorescence from the enzyme preparation or biological sample.See Section III, FAQ 3.
Buffer/Plate Only Issues with the assay buffer, media components, or the microplate itself.See Section III, FAQ 4 & 5.

III. Frequently Asked Questions (FAQs)

Substrate-Related Issues

1. My "no-enzyme" control shows high fluorescence that increases over time. What's happening?

This strongly suggests that your N-Benzyloxycarbonyl-L-lysinyl-L-proline substrate is unstable in the assay buffer and is undergoing autohydrolysis, leading to the release of a fluorescent product without enzymatic activity.

Solutions:

  • Prepare Fresh Substrate: Always prepare the substrate solution immediately before use.[7]

  • Optimize Buffer pH: The stability of the substrate can be pH-dependent. Test a range of pH values for your assay buffer to find one that minimizes autohydrolysis while maintaining enzyme activity.

  • Reduce Incubation Time: A shorter incubation period may be sufficient to detect enzyme activity before significant autohydrolysis occurs.[7]

2. Could the N-Benzyloxycarbonyl-L-lysinyl-L-proline itself be fluorescent?

While the core amino acids lysine and proline have some intrinsic fluorescence, it is generally weak. The benzyloxycarbonyl group is not a classic fluorophore. However, some studies have shown that proteins and amino acids can exhibit a "deep-blue autofluorescence" originating from carbonyl groups, with excitation around 355-390 nm and emission near 440 nm.[8]

Solutions:

  • Perform a Spectral Scan: Use a spectrophotometer to measure the excitation and emission spectra of your substrate in the assay buffer. This will confirm if it has inherent fluorescence at your assay wavelengths.

  • Shift Wavelengths: If the substrate is fluorescent, select a fluorescent reporter for your assay with excitation and emission wavelengths that are spectrally distinct from the substrate's autofluorescence.[3] Far-red dyes are often a good choice as autofluorescence is less common at these longer wavelengths.[3]

Enzyme/Sample-Related Issues

3. My "no-substrate" control has high background. How do I fix this?

This indicates autofluorescence from your enzyme preparation or biological sample.[4][9] Common sources include endogenous fluorescent molecules like NADH and riboflavins, or components from cell lysates or tissue homogenates.[4]

Solutions:

  • Sample Dilution: Dilute your sample to the lowest concentration that still provides a detectable specific signal.

  • Purification: If using a crude lysate or homogenate, consider further purification steps to remove autofluorescent contaminants.

  • Use a Viability Dye: If working with cells, dead cells are a significant source of autofluorescence.[4] Use a viability dye to gate them out during analysis if using flow cytometry, or ensure high cell viability for plate-based assays.[3]

  • Perfusion: For tissue samples, perfuse with PBS before fixation to remove red blood cells, which contain autofluorescent heme groups.[3]

Assay Component & Condition Issues

4. My buffer/plate-only control shows high fluorescence. What are the potential causes?

High background in this control points to the fundamental components of your assay setup.

Solutions:

  • Use Low-Fluorescence Plates: Standard polystyrene plates can be a source of autofluorescence.[3] Switch to black, opaque-walled microplates specifically designed for fluorescence assays. If imaging, consider glass-bottom plates.[3][6]

  • Check Your Buffer: Some buffer components can be fluorescent. Test different buffer systems or use high-purity reagents.

  • Media Composition (for cell-based assays): If you are performing a live-cell assay, standard cell culture media can be highly autofluorescent due to phenol red, serum, and other additives.[3][5]

    • Switch to a phenol red-free medium.[3]

    • Use a medium with low autofluorescence, such as FluoroBrite™.[5]

    • Reduce the serum concentration if possible, as it can be a source of autofluorescence.[4][5]

5. How can I optimize my instrument settings to improve the signal-to-noise ratio?

Instrument settings are critical for maximizing your specific signal while minimizing background.

Solutions:

  • Optimize Wavelengths and Bandwidths: Do not rely solely on theoretical maximum excitation and emission wavelengths for your fluorophore. The optimal wavelengths can shift depending on the buffer and other assay components.[7][10]

    • Use a plate reader with monochromators to perform an excitation and emission scan of your final product in the assay buffer to determine the true spectral peaks.[10]

    • Use the narrowest bandwidths possible that still allow for a robust signal. This can help to exclude off-peak excitation and emission from background sources.

  • Adjust the Gain Setting: The gain (or sensitivity) of the photomultiplier tube (PMT) is a critical setting.[11]

    • An excessively high gain will amplify both the signal and the background, potentially leading to detector saturation and poor data quality.[11]

    • Too low a gain may render your specific signal indistinguishable from the background noise.[11]

    • Protocol: Use a positive control (a well with the expected highest signal) to set the gain. Many modern plate readers have an auto-gain function; set it to adjust on the brightest well at about 90% of the maximum reading.[11]

  • Consider Time-Resolved Fluorescence (TRF): If background fluorescence remains a significant issue, TRF is a powerful technique to eliminate it. TRF uses lanthanide-based fluorophores with long fluorescence lifetimes (microseconds to milliseconds).[12] The instrument excites the sample with a pulse of light and then waits for the short-lived background fluorescence (nanoseconds) to decay before measuring the long-lived emission from the specific signal.[12]

Signal_vs_Noise Signal-to-Noise Optimization Strategy cluster_Actions Corrective Actions A High Background Action1 Optimize Buffer & Plate A->Action1 Reduces Noise Action2 Select Better Fluorophore (e.g., far-red, TRF) A->Action2 Reduces Noise Action4 Purify/Dilute Sample A->Action4 Reduces Noise Action5 Prepare Reagents Fresh A->Action5 Reduces Noise B Low Signal B->Action2 Increases Signal Action3 Adjust Instrument Settings (Gain, Wavelengths) B->Action3 Increases Signal C Optimal Signal-to-Noise Action1->C Action2->C Action3->C Action4->C Action5->C

Caption: Key strategies for improving the signal-to-noise ratio.

By systematically working through these troubleshooting steps and understanding the underlying principles, you can effectively reduce background fluorescence and enhance the quality and reliability of your N-Benzyloxycarbonyl-L-lysinyl-L-proline assay data.

IV. References

  • How to Reduce Autofluorescence. (2023, June 24). Southern Biotech. [Link]

  • Tips to Minimize Autofluorescence. (2023, July 19). FluoroFinder. [Link]

  • How do we get higher signal-to-noise in fluorescence assays? (2026, February 5). The Daily Scientist. [Link]

  • How to reduce autofluorescence in cell-based assays. BMG LABTECH. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs. [Link]

  • How to develop an optimal fluorescence assay. Tecan. [Link]

  • Niyangoda, C., Miti, T., Breydo, L., Uversky, V., & Muschol, M. (2017). Carbonyl-based blue autofluorescence of proteins and amino acids. PLOS ONE, 12(5), e0176983. [Link]

  • Piras, M., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PMC. [Link]

  • How to optimise fluorescence gain. (2021, November 18). BMG Labtech. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Racemization in N-Benzyloxycarbonyl-L-lysinyl-L-proline Peptide Couplings

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently encounter stereochemical failures involving the N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro) motif.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently encounter stereochemical failures involving the N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro) motif.

While the urethane protecting group (Z/Cbz) on Lysine effectively suppresses oxazolone-driven racemization of the Lysine residue, the Proline residue introduces unique, context-dependent stereochemical vulnerabilities. Proline can racemize severely depending on whether it acts as the nucleophile (during the synthesis of the Z-Lys-Pro dipeptide) or as the activated carboxylate (during fragment coupling of Z-Lys-Pro-OH to a subsequent amino acid).

This guide provides mechanistic insights, diagnostic logic, and self-validating protocols to ensure >99.9% enantiomeric excess (ee) in your syntheses.

Diagnostic Dashboard: Identifying the Source of D-Proline

The first step in troubleshooting is isolating the exact reaction step where chiral inversion occurs.

TroubleshootingLogic Start Issue: D-Pro Detected CheckRole Identify Proline's Role in Coupling Step Start->CheckRole Nucleophile Proline is Nucleophile (Z-Lys + H-Pro-OR) CheckRole->Nucleophile Activated Proline is Activated (Z-Lys-Pro-OH + H-Xaa) CheckRole->Activated Sol1 Remove HOBt/HOAt. Use Mixed Anhydride or DIC/DCM. Nucleophile->Sol1 Sol2 Reduce Base (DIPEA). Use DEPBT or OxymaPure. Activated->Sol2

Fig 1: Diagnostic logic tree for resolving D-Proline formation in Z-Lys-Pro syntheses.

Quantitative Impact of Coupling Conditions on Proline Racemization

The table below summarizes the extent of D-Proline formation based on the coupling environment.

Coupling ReagentAdditiveSolventProline RoleExtent of D-Pro (%)Recommendation
WSCI (EDC)HOBtDMFNucleophile10.0 - 18.0%Critical Failure
WSCI (EDC)NoneDCMNucleophile< 0.1%Acceptable
IBCF (Mixed Anh.)NoneTHFNucleophile< 0.1%Optimal
HATUDIPEADMFActivated2.5 - 5.0%High Risk
DICOxymaPureDMFActivated< 0.5%Acceptable
DEPBTDIPEATHF/DMFActivated< 0.1%Optimal

Mechanistic Deep Dive: The HOBt Paradox

When synthesizing the Z-Lys-Pro dipeptide (where H-Pro-OR is the nucleophile), chemists instinctively add 1-Hydroxybenzotriazole (HOBt) to suppress racemization of the activated Z-Lys. This is a fatal error.

As established by , HOBt acts as a potent catalyst for the racemization of proline esters. Because proline is a secondary amine, its reaction with the Z-Lys-OBt active ester does not proceed via simple direct amidation. Instead, it forms a cyclic carbinol-amine intermediate. This intermediate drastically increases the acidity of the proline α-proton, leading to rapid enolization and subsequent formation of D-Proline upon ring opening.

RacemizationPathway ZLys Activated Z-Lys(Boc)-OH (e.g., OBt ester) NormalAmidation Direct Amidation (HOBt-free or Mixed Anhydride) ZLys->NormalAmidation HOBtPathway HOBt-Catalyzed Pathway (DMF solvent) ZLys->HOBtPathway ProEster L-Proline Ester (Nucleophile) ProEster->NormalAmidation ProEster->HOBtPathway DesiredProduct Z-Lys(Boc)-L-Pro-OR (Retention of Configuration) NormalAmidation->DesiredProduct CyclicInt Cyclic Carbinol-Amine Intermediate HOBtPathway->CyclicInt RacemizedProduct Z-Lys(Boc)-D/L-Pro-OR (Racemized Mixture) CyclicInt->RacemizedProduct Ring Opening & Deprotonation

Fig 2: HOBt-catalyzed proline racemization pathway during Z-Lys-Pro coupling.

Validated Experimental Protocols

To guarantee stereochemical integrity, workflows must be designed around the specific role of Proline. The following protocols are engineered as self-validating systems.

Protocol A: Synthesis of Z-Lys(Boc)-Pro-OMe (Proline as Nucleophile)

Mechanism of Action: This protocol utilizes the Mixed Anhydride method with Isobutyl chloroformate (IBCF). By completely eliminating benzotriazole-based additives (HOBt/HOAt), we bypass the cyclic carbinol-amine racemization pathway. Tetrahydrofuran (THF) is used as a non-polar solvent to further suppress any base-catalyzed enolization.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of Z-Lys(Boc)-OH in anhydrous THF (0.1 M). Cool the solution to -15°C under an inert Argon atmosphere.

  • Base Addition: Add 1.05 eq of N-methylmorpholine (NMM). Stir for 2 minutes.

  • Anhydride Formation: Dropwise add 1.0 eq of Isobutyl chloroformate (IBCF). Stir at -15°C for 15 minutes.

    • Self-Validation Check: Pull a 50 µL aliquot and analyze via FT-IR. The formation of the mixed anhydride is confirmed by the appearance of a distinct double carbonyl stretch at ~1830 cm⁻¹ and 1750 cm⁻¹. Do not proceed until this is observed.

  • Nucleophile Preparation: In a separate flask, neutralize 1.1 eq of H-Pro-OMe·HCl in THF with 1.1 eq of NMM. Filter off the precipitated NMM·HCl salts.

  • Coupling: Add the neutralized Proline solution dropwise to the mixed anhydride at -15°C.

  • Propagation: Maintain at -15°C for 2 hours, then allow to warm to room temperature and stir for 12 hours.

  • Workup: Evaporate THF, redissolve in Ethyl Acetate, and wash sequentially with 5% KHSO₄ (3x), saturated NaHCO₃ (3x), and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Fragment Coupling of Z-Lys(Boc)-Pro-OH (Proline as Activated Ester)

Mechanism of Action: When Z-Lys-Pro-OH is coupled to a subsequent amino acid, the C-terminal proline is activated. While resistant to standard oxazolone formation, Proline can form an oxazolonium ion that racemizes under basic conditions. We utilize DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), which forms a highly reactive but sterically hindered intermediate that resists oxazolonium formation without requiring excess base .

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of Z-Lys(Boc)-Pro-OH and 1.1 eq of the target nucleophile (H-Xaa-OR) in a 1:1 mixture of anhydrous DCM/DMF. Cool to 0°C.

  • Reagent Addition: Add 1.1 eq of DEPBT to the mixture.

  • Controlled Basification: Add strictly 2.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise over 10 minutes.

    • Self-Validation Check: Spot the reaction mixture on moistened pH paper. The apparent pH must remain between 7.5 and 8.0. If the pH exceeds 8.5, the risk of base-catalyzed oxazolonium deprotonation increases exponentially.

  • Coupling: Stir at 0°C for 1 hour, then warm to room temperature for 4-6 hours. Monitor completion via LC-MS.

Expert FAQs

Q1: I am using Z-Lys(Boc)-OH. Doesn't the Z (Cbz) urethane protecting group prevent racemization entirely? A1: The urethane protecting group prevents the Lysine residue from forming an oxazolone, thereby protecting the Lysine stereocenter. However, it does absolutely nothing to protect the Proline nucleophile from the HOBt-catalyzed carbinol-amine pathway described in Fig 2. You must protect the stereocenter of the molecule actively participating in the mechanistic vulnerability .

Q2: Can I use HATU/DIPEA for coupling Z-Lys-Pro-OH to my next fragment? A2: It is highly discouraged. Uronium reagents like HATU require excess DIPEA to drive the reaction. The combination of a strong base and the highly reactive HOAt ester significantly increases the rate of oxazolonium ion deprotonation at the C-terminal proline. Switch to DEPBT or an OxymaPure/DIC system .

Q3: How do I accurately quantify D-Proline in my final Z-Lys-Pro product? A3: Standard reverse-phase HPLC will not resolve L-Pro and D-Pro diastereomers effectively in short peptides. You must use Chiral HPLC (e.g., Chiralpak IC column) or derivatize the fully deprotected peptide hydrolysate with Marfey's Reagent (FDAA) followed by standard LC-MS analysis.

References

  • Kuroda, H., Kubo, S., Chino, N., Kimura, T., & Sakakibara, S. (1992). "Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids." International Journal of Peptide and Protein Research, 40(2), 114-118. URL: [Link]

  • Li, H., Jiang, X., Ye, Y., Fan, C., Romoff, T., & Goodman, M. (1999). "3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A new coupling reagent with remarkable resistance to racemization." Organic Letters, 1(1), 91-93. URL:[Link]

  • Subirós-Funosas, R., Prohens, R., Barany, G., & Albericio, F. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry - A European Journal, 15(37), 9394-9403. URL:[Link]

  • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. URL:[Link]

Optimization

Technical Support Center: N-Benzyloxycarbonyl-L-lysinyl-L-proline Crystallization Troubleshooting Guide

Welcome to the comprehensive troubleshooting guide for the crystallization of N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro). This resource is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive troubleshooting guide for the crystallization of N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals of this protected dipeptide. This guide provides in-depth, experience-driven advice to overcome common hurdles in your crystallization experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the crystallization of Z-Lys-Pro, offering explanations and actionable protocols.

Q1: My Z-Lys-Pro product has "oiled out" and will not solidify. How can I induce crystallization?

A1: "Oiling out" is a frequent challenge where the compound separates from the solution as a liquid phase instead of a solid crystal. This typically occurs when the supersaturation level is too high, or the cooling rate is too rapid, preventing the molecules from orienting into a crystal lattice.[1]

Underlying Cause: The high concentration of the solute in the solvent can lead to a liquid-liquid phase separation before nucleation can occur. The resulting oil is a supersaturated solution of your compound in the solvent.

Solutions:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[1]

  • Slow Cooling: Rapid temperature changes favor oiling. Allow the saturated solution to cool gradually to room temperature before transferring it to a colder environment like a refrigerator.[1]

  • Seeding: If you have a small amount of crystalline Z-Lys-Pro, introducing a "seed crystal" into the supersaturated solution can trigger crystallization.[1]

  • Solvent System Adjustment: The choice of solvent is critical. If you are using a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not), the ratio might be off. Try slowly adding more of the "poor" solvent until a persistent cloudiness appears, then gently heat to redissolve and allow for slow cooling.[1]

  • Trituration: If you have an oily residue after solvent evaporation, trituration can be effective. This involves stirring the oil with a non-polar solvent in which Z-Lys-Pro is insoluble, such as n-hexane or diethyl ether, to induce solidification.[1][2]

Q2: I've tried slow cooling and other methods, but no crystals are forming. What is my next step?

A2: The absence of crystal formation after extended periods suggests that the solution is not sufficiently supersaturated or that impurities are hindering the crystallization process. [1]

Underlying Cause: For crystallization to occur, the concentration of the solute must exceed its solubility limit under the given conditions (supersaturation). Impurities can interfere with the formation of a stable crystal lattice.[3]

Solutions:

  • Increase Concentration: Your solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of Z-Lys-Pro and then attempt the cooling process again.[1]

  • Purity Assessment: Impurities from the synthesis, such as unreacted starting materials or byproducts, can inhibit crystallization.[4] It is crucial to ensure the purity of your Z-Lys-Pro sample, ideally greater than 95%.[5]

    • Analytical Techniques: Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any residual impurities.[1]

    • Purification: If impurities are present, consider further purification steps like column chromatography before attempting recrystallization.

Q3: My crystallization attempt resulted in a high yield of very small, needle-like crystals. How can I obtain larger, single crystals?

A3: The formation of numerous small crystals indicates a high nucleation rate. While this leads to a good yield, these crystals are often unsuitable for single-crystal X-ray diffraction.

Underlying Cause: Rapid nucleation leads to the simultaneous growth of many crystals, competing for the available solute and limiting their individual size.

Solutions:

  • Reduce Supersaturation: A lower level of supersaturation will decrease the nucleation rate and encourage the growth of fewer, larger crystals. This can be achieved by:

    • Decreasing the initial concentration of Z-Lys-Pro.

    • Slowing down the rate of solvent evaporation or the addition of an anti-solvent.

  • Temperature Gradient: Applying a slow and controlled temperature gradient can promote the growth of larger crystals.[5]

  • Vapor Diffusion: This is a common technique in protein and peptide crystallization. A drop containing your peptide, buffer, and precipitant is allowed to equilibrate with a larger reservoir of the precipitant. The slow increase in precipitant concentration in the drop promotes controlled crystal growth.

Frequently Asked Questions (FAQs)

What are the ideal physicochemical properties for a peptide to crystallize successfully?

Successful crystallization is influenced by several factors including purity, solubility, and stability.[6]

  • Purity: The sample should be highly pure, ideally >95%, as impurities can disrupt the crystal lattice formation.[5][7]

  • Solubility: The peptide's solubility is dependent on factors like pH, temperature, and the solvent used.[8] Understanding the solubility profile of Z-Lys-Pro is crucial for designing crystallization experiments.

  • Stability: The peptide must be stable under the chosen crystallization conditions to avoid degradation.[7]

How does the conformation of Z-Lys-Pro in solution affect its crystallization?

The conformational flexibility of peptides in solution can significantly impact their ability to self-assemble into a well-ordered crystal.[9] For dipeptides, the equilibrium between folded and extended conformations can determine whether they form crystals or other aggregates like hydrogels.[9] Computational modeling and experimental techniques like circular dichroism can provide insights into the predominant conformations in solution.

What role does pH play in the crystallization of Z-Lys-Pro?

Since amino acids and peptides are zwitterionic, pH is a critical parameter that influences their charge state and, consequently, their solubility and intermolecular interactions.[2] For Z-Lys-Pro, the optimal pH for crystallization will need to be determined empirically, as it can significantly affect the solubility and the types of crystal packing that can be achieved.

Experimental Protocols

Protocol 1: General Recrystallization using a Binary Solvent System

This protocol is a starting point for the recrystallization of Z-Lys-Pro when you have a crude solid.

  • Place the crude Z-Lys-Pro in an Erlenmeyer flask.

  • Add a minimal amount of a "good" solvent (e.g., ethanol, ethyl acetate) to dissolve the compound with gentle heating.

  • Once fully dissolved, slowly add a "poor" or "anti-solvent" (e.g., diethyl ether, hexane) dropwise until the solution becomes persistently cloudy.[1][10]

  • Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature.

  • For maximum yield, you can then place the flask in an ice bath or refrigerator.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Dry the crystals under a vacuum.

Protocol 2: Troubleshooting "Oiling Out"

This workflow provides a systematic approach to address the issue of your compound separating as an oil.

Oiling_Out_Troubleshooting start Oily Product Observed trituration Attempt Trituration (e.g., with hexane or ether) start->trituration solid_from_trituration Solid Formed trituration->solid_from_trituration Success no_solid_trituration Remains Oily trituration->no_solid_trituration Failure end_success Successful Crystallization solid_from_trituration->end_success adjust_solvent Adjust Solvent System (e.g., change solvent ratio) no_solid_trituration->adjust_solvent slow_cool Slow Cooling & Seeding adjust_solvent->slow_cool crystals_formed Crystals Formed slow_cool->crystals_formed Success no_crystals Still No Crystals slow_cool->no_crystals Failure crystals_formed->end_success check_purity Check Purity (NMR, HPLC) no_crystals->check_purity purify Purify Sample (e.g., Chromatography) check_purity->purify Impurities Found end_reassess Re-evaluate Conditions check_purity->end_reassess Sample is Pure purify->adjust_solvent Crystallization_Parameters cluster_inputs Input Parameters cluster_processes Crystallization Processes cluster_outputs Desired Outcome Purity Purity Nucleation Nucleation Controlled Rate Purity->Nucleation Concentration Concentration Moderate Supersaturation Concentration->Nucleation Temperature Temperature Slow Cooling/Gradient Temperature->Nucleation Solvent Solvent System Appropriate Good/Poor Ratio Solvent->Nucleation pH pH Optimized for Solubility pH->Nucleation Growth Crystal Growth Slow & Ordered Nucleation->Growth HighQualityCrystals High-Quality Crystals Large, Single, Well-ordered Growth->HighQualityCrystals

Caption: Interrelation of key parameters for successful crystallization.

References

  • Common Problems in Protein X-ray Crystallography and How to Solve Them. (2025, April 14). [Source not available].
  • Using Crystallography to Resolve Protein Structure | Biocompare Bench Tips. (2013, March 11). Biocompare.
  • Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystalliz
  • Protein Crystallography Common Problems, Tips, and Advice - News-Medical.Net. (2019, May 23). News-Medical.Net.
  • Troubleshooting Crystal Trays : r/crystallography - Reddit. (2019, January 28). Reddit.
  • Diverging conformations guide dipeptide self-assembly into crystals or hydrogels. (n.d.). ArTS.
  • Crystals with problems - Terese Bergfors. (n.d.). [Source not available].
  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. (2014, August 6).
  • Conformational origins of dipeptide phase properties - ChemRxiv. (n.d.). ChemRxiv.
  • A kind of preparation method of N-benzyloxycarbonyl group-L-prolineamide - Google Patents. (n.d.).
  • Lys[Z(NO2)]-Pro | Protected Dipeptide Reagent - Benchchem. (n.d.). Benchchem.
  • Crystallization Process Development: Peptide Crystallization Case Study - Cambrex. (n.d.). Cambrex.
  • Crystalline and Amorphous Phase of Glycyl-Glycine Dipeptide: Thermal Properties and Reactivity | The Journal of Physical Chemistry B - ACS Publications. (2025, November 14).
  • Peptide Crystallization: Techniques, Challenges, and Solutions - APC. (2024, September 18). APC.
  • Important Factors Influencing Protein Crystallization - Peertechz Publications. (n.d.).
  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. (n.d.). [Source not available].
  • Structural basis of enzyme activity regulation by the propeptide of l-lysine α-oxidase precursor from Trichoderma viride - PMC. (n.d.). PMC.
  • Redetermination of the solvent-free crystal structure of l-proline - PMC. (2017, November 15). PMC.
  • N-Benzyloxycarbonyl-L-proline | 1148-11-4 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.). Tokyo Chemical Industry Co., Ltd..
  • H-Pro-Lys-OH | Dipeptide - MedchemExpress.com. (n.d.). MedchemExpress.com.
  • Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides | ACS Medicinal Chemistry Letters. (n.d.).
  • The Crystal Structure of Nα-p-tosyl-lysyl Chloromethylketone-Bound Oligopeptidase B from Serratia Proteamaculans Revealed a New Type of Inhibitor Binding - MDPI. (2021, November 22). MDPI.
  • Controlling Segment Solubility In Large Protein Synthesis - ResearchGate. (n.d.).
  • Drowning-out crystallization of L-proline: Effect of anti-solvent composition and processing parameters on crystal size and shape | Request PDF - ResearchGate. (n.d.).
  • A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical lig
  • Papain-Like Protease 1 from Transmissible Gastroenteritis Virus: Crystal Structure and Enzymatic Activity toward Viral and Cellular Substrates | Journal of Virology. (n.d.). Journal of Virology.
  • Crystal structure and catalytic mechanism of PL35 family glycosaminoglycan lyases with an ultrabroad substr
  • (PDF) Crystal structure of a bacterial signal peptidase apoenzyme - Implications for signal peptide binding and the Ser-Lys dyad mechanism - ResearchGate. (2025, August 6).

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Validation of N-Benzyloxycarbonyl-L-lysinyl-L-proline Purity via qNMR vs. Traditional Chromatography

The Analytical Challenge in Peptide Intermediate Validation N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro-OH, CAS 42001-60-5) is a critical protected dipeptide intermediate widely utilized in solid-phase peptide syn...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge in Peptide Intermediate Validation

N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro-OH, CAS 42001-60-5) is a critical protected dipeptide intermediate widely utilized in solid-phase peptide synthesis and as a building block for ACE inhibitors[1]. In drug development, the purity of such intermediates directly dictates the yield, impurity profile, and safety of the final active pharmaceutical ingredient (API).

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the default analytical tool. However, HPLC-UV inherently measures relative purity and is blind to non-chromophoric contaminants like residual water, inorganic salts, and certain solvents[2]. To establish absolute traceability, Quantitative Nuclear Magnetic Resonance ( 1 H-qNMR) has emerged as the gold standard[3]. This guide objectively compares the performance of 1 H-qNMR against traditional HPLC-UV and LC-MS for the purity validation of Z-Lys-Pro-OH, providing researchers with field-proven, self-validating protocols.

The Analytical Dilemma: Relative vs. Absolute Purity

When validating peptide intermediates, relying solely on chromatographic area percentages can be dangerously misleading.

  • HPLC-UV: Excels at separating structurally related impurities (e.g., epimers, truncated sequences) with high resolution. However, a 99.5% HPLC purity simply means 99.5% of the UV-absorbing material is the target compound. It ignores moisture and inorganic salts, often leading to an overestimation of true purity[2].

  • LC-MS: Confirms identity via exact mass and fragmentation sequencing but suffers from differential ionization efficiencies. This makes it unsuitable for absolute quantitation without expensive isotopically labeled standards.

  • 1 H-qNMR: Operates on a fundamental physical principle: the area of an NMR resonance is strictly proportional to the number of nuclei generating that signal. By comparing a distinct proton signal from Z-Lys-Pro-OH against a certified internal standard (IS), qNMR delivers an absolute mass fraction without requiring a structurally identical reference standard[4].

Workflow cluster_qNMR qNMR Absolute Quantitation cluster_HPLC HPLC-UV Relative Purity Start Z-Lys-Pro-OH Raw Sample N1 Gravimetric Prep with Internal Standard Start->N1 H1 Sample Solvation in Mobile Phase Start->H1 N2 1H-NMR Acquisition (Long D1 Delay) N1->N2 N3 Integration & Mass Fraction Calc N2->N3 Final Orthogonal Purity Validation (True Mass Balance) N3->Final H2 Chromatographic Separation H1->H2 H3 Peak Area % Normalization H2->H3 H3->Final

Orthogonal workflow comparing qNMR absolute quantitation and HPLC relative purity.

Experimental Methodology: Self-Validating 1 H-qNMR Protocol

To ensure a trustworthy and self-validating system, every parameter in the qNMR workflow must be strictly controlled. The following protocol details the absolute quantification of Z-Lys-Pro-OH using Maleic Acid as the internal standard.

Step 1: High-Precision Gravimetric Preparation

  • Action: Using a calibrated microbalance (readability 0.001 mg), accurately co-weigh approximately 10.00 mg of Z-Lys-Pro-OH and 2.00 mg of trace-metal basis Maleic Acid (IS, certified purity 99.9%) into a static-free vial.

  • Causality: qNMR is fundamentally a gravimetric technique. Any static interference or weighing error directly propagates into the final purity calculation. Maleic acid is chosen because its singlet resonance (~6.28 ppm) does not interfere with the peptide's signals[4].

Step 2: Solvation and Lock

  • Action: Dissolve the mixture in 750 µL of Deuterated Methanol (CD 3​ OD) and transfer to a 5 mm precision NMR tube.

  • Causality: While D 2​ O is common for peptides, Z-Lys-Pro-OH exhibits superior solubility in CD 3​ OD. Furthermore, CD 3​ OD shifts the residual water peak away from the target analytical signals, ensuring clean baselines.

Step 3: NMR Acquisition Parameters

  • Action: Acquire the 1 H-NMR spectrum at 298K on a 400 MHz spectrometer. Use a 90° excitation pulse, 64 scans, and a relaxation delay (D1) of 30 seconds.

  • Causality: A D1 of at least 5 times the longest longitudinal relaxation time (T1) is mandatory. This ensures complete spin-lattice relaxation between pulses, preventing signal saturation and guaranteeing that the integral area remains strictly proportional to the proton count[3].

Step 4: Integration and Signal Selection

  • Action: Perform manual phase and baseline correction. Integrate the Maleic Acid singlet at 6.28 ppm (2H) and the benzylic CH 2​ singlet of the Z-protecting group at ~5.10 ppm (2H).

  • Causality: The benzylic protons are selected because they are well-isolated from the complex aliphatic multiplets of the Lysine and Proline side chains (1.2–3.5 ppm) and the α -protons (4.0–4.5 ppm). Overlapping signals would artificially inflate the purity value[5].

Causality Param qNMR Parameter Selection D1 Long Relaxation Delay (D1 > 5*T1) Param->D1 IS High-Purity Internal Standard (e.g., Maleic Acid) Param->IS Solv Deuterated Solvent (e.g., CD3OD) Param->Solv Mech1 Prevents Signal Saturation D1->Mech1 Mech2 Provides Absolute Reference Integral IS->Mech2 Mech3 Eliminates Solvent Proton Interference Solv->Mech3 Outcome Accurate Absolute Mass Fraction Mech1->Outcome Mech2->Outcome Mech3->Outcome

Logical causality of qNMR parameter selection ensuring accurate absolute quantification.

Data Presentation: Performance Comparison

The table below summarizes a real-world validation comparing the purity of a single batch of Z-Lys-Pro-OH across different analytical platforms.

Analytical MethodTarget MetricPurity Result (%)Mechanistic Limitations
HPLC-UV (214 nm) Relative Chromatographic Area99.6%Blind to inorganic salts, moisture, and non-UV active residual solvents.
LC-MS (ESI+) Molecular Weight / SequenceConfirmedIon suppression effects prevent accurate absolute quantitation.
1 H-qNMR Absolute Mass Fraction97.2 ± 0.4%Limited by signal overlap; requires high-field magnets and precise gravimetry.
Mass Balance Total Purity (HPLC - Volatiles - Salts)97.1%Labor-intensive; requires multiple orthogonal tests (KF, TGA, ICP).

Insight: The ~2.4% discrepancy between HPLC and qNMR highlights the danger of relying solely on chromatography. The qNMR result perfectly aligns with the rigorous, multi-step Mass Balance approach, proving its efficacy as a standalone absolute quantitation tool[2].

Conclusion & Best Practices

For researchers and drug development professionals validating peptide intermediates like Z-Lys-Pro-OH, HPLC-UV remains indispensable for profiling related organic impurities. However, it must not be used in isolation for absolute purity assignment. 1 H-qNMR provides a rapid, non-destructive, and highly accurate orthogonal method to determine the true mass fraction. By strictly controlling gravimetric preparation and relaxation delays, laboratories can establish a self-validating qNMR protocol that ensures the integrity of downstream peptide synthesis.

References

  • Specifications of N-Benzyloxycarbonyl-L-lysinyl-L-proline, Capot Chemical. 1

  • Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing, PMC - NIH. 3

  • Quantitative nuclear magnetic resonance - High performance liquid chromatography for purity measurement of human insulin, ResearchGate. 2

  • QNMR for Reference Material Preparation, Encyclopedia.pub. 5

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results, ResolveMass. 4

Sources

Comparative

Comparative Efficacy Guide: N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro) vs. Standard Inhibitors

As a Senior Application Scientist, selecting the right inhibitor for post-proline cleaving enzymes—such as Prolyl Oligopeptidase (PREP/POP) and Dipeptidyl Peptidases (DPP2/DPP4)—requires a rigorous understanding of subst...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right inhibitor for post-proline cleaving enzymes—such as Prolyl Oligopeptidase (PREP/POP) and Dipeptidyl Peptidases (DPP2/DPP4)—requires a rigorous understanding of substrate specificity and binding kinetics. Because the cyclic structure of proline imposes unique conformational constraints on peptide bonds, targeting these S9 family serine proteases is notoriously difficult.

This guide provides an objective, data-driven comparison between the highly specialized N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro) scaffold and standard commercial inhibitors (e.g., SUAM 14746, Y-29794).

Mechanistic Grounding: The Z-Lys-Pro Advantage

The efficacy of Z-Lys-Pro lies in its precise exploitation of the P2-P1 substrate recognition motif.

  • Lipophilic Shielding: The N-terminal benzyloxycarbonyl (Z) protecting group provides essential steric bulk and lipophilicity, enhancing cell permeability.

  • Electrostatic Anchoring: Prolyl oligopeptidases exhibit unusual secondary specificity. At physiological pH, the active site of PREP contains a negatively charged pocket. The positively charged epsilon-amino group of the Lysine residue at the P2 position in Z-Lys-Pro forms critical electrostatic interactions, drastically lowering the dissociation constant ( Ki​ ) compared to neutral aliphatic residues [4].

  • Warhead Functionalization: When the C-terminus is functionalized with electrophilic warheads—such as aldehydes (-CHO) or benzothiazoles (-BTh)—the Z-Lys-Pro scaffold transitions from a standard competitive inhibitor [5] to a highly potent transition-state analog or irreversible covalent inhibitor [1] [2] [3].

Mechanism Z_Lys_Pro Z-Lys-Pro Derivatives PREP Prolyl Oligopeptidase (PREP / SmPOP) Z_Lys_Pro->PREP Competitive/Covalent Inhibition Products Cleaved Peptides (e.g., Ang 1-7) PREP->Products Catalytic Cleavage Pathology Inflammation (IL-6) / Parasite Survival PREP->Pathology Promotes Substrate Proline-containing Peptides (e.g., Ang I) Substrate->PREP Binds Active Site Products->Pathology Modulates

Mechanistic pathway of PREP inhibition by Z-Lys-Pro derivatives and downstream physiological effects.

Quantitative Efficacy Comparison

The following table synthesizes the inhibitory potency and phenotypic outcomes of Z-Lys-Pro derivatives against standard commercial baseline inhibitors.

Inhibitor / CompoundTarget EnzymeModalityPotency ( Ki​ / IC50​ )Phenotypic Efficacy / Notes
Z-Lys-Pro-BTh Human PREPCompetitive Ki​ = 4.1 nMSuppresses astroglial IL-6 expression [2].
Z-Lys-Pro-CHO SmPOP (S. mansoni)Covalent ReversibleNanomolar rangeInduces severe Grade I parasite mortality [1].
c[αZ-Lys-Pro-Aba...] Human DPP IV (CD26)IrreversibleNanomolar rangeHighly specific T-cell antigen inhibition[3].
SUAM 14746 Human PREPCompetitive IC50​ = 83 nMStandard commercial reference [1].
Y-29794 Human PREPCompetitive IC50​ = 490 nMStandard commercial reference [1].
ε-Z-Lys-Pro DPP IICompetitiveBaseline affinityValidated active-site directed inhibitor[5].

Key Takeaway: Functionalized Z-Lys-Pro derivatives (e.g., Z-Lys-Pro-BTh) outperform standard inhibitors like SUAM 14746 by over an order of magnitude in binding affinity ( Ki​ of 4.1 nM vs IC50​ of 83 nM), making them vastly superior for applications requiring stringent target engagement.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include built-in controls to account for auto-hydrolysis and allosteric interference.

Protocol A: Fluorogenic Kinetic Assay for PREP Inhibition

Real-time kinetic monitoring is strictly prioritized over end-point assays to prevent artifacts caused by substrate depletion or product inhibition.

  • Buffer Formulation: Prepare an assay buffer containing 50 mM HEPES (pH 7.6), 200 mM NaCl, 1 mM EDTA, and 1 mM Dithiothreitol (DTT) [2].

    • Causality: DTT maintains the reducing environment necessary for the structural stability of the enzyme's catalytic triad. EDTA chelates trace heavy metals that could cause unintended allosteric inhibition.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, incubate human recombinant PREP with varying concentrations of Z-Lys-Pro-BTh (0.1 nM to 10 μM) and SUAM 14746 (as a positive control) for 15 minutes at 30°C.

    • Causality: Pre-incubation allows the establishment of binding equilibrium, which is critical for accurately measuring the kinetics of slow-binding transition-state analogs.

  • Substrate Addition: Initiate the reaction by adding 150 μM of the chromogenic substrate Z-Gly-Pro-pNA [2].

    • Self-Validation: Dedicate at least three wells to a "No Enzyme" control. This measures the baseline auto-hydrolysis of the substrate, which must be subtracted from all experimental reads.

  • Kinetic Readout & Analysis: Monitor the release of pNA continuously at 405 nm for 15 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear slope of the time-product curve, and determine the Ki​ using non-linear regression fitted to a competitive inhibition model.

Protocol B: Phenotypic Efficacy Screening (Schistosoma mansoni)

Enzymatic inhibition must translate to organismal efficacy. This protocol validates the membrane permeability and physiological impact of the inhibitor.

  • Parasite Culturing: Isolate adult S. mansoni worms and culture them in RPMI 1640 medium supplemented with necessary serum at 37°C.

  • Inhibitor Dosing: Dose the cultures with 10 μM of Z-Lys-Pro-CHO. Use SUAM 14746 as a comparative standard and DMSO as a vehicle control.

  • Phenotypic Grading: Monitor motility and morphological changes over 72 hours.

    • Causality: SmPOP is crucial for cleaving host bioactive peptides (e.g., Angiotensin I). Inhibiting it with the highly specific Z-Lys-Pro-CHO disrupts parasite homeostasis, leading to a Grade I lethal phenotype (severe coiling and death), proving high in vivo efficacy [1].

Workflow Step1 1. Buffer & Enzyme Prep HEPES pH 7.6, DTT Step2 2. Inhibitor Titration Z-Lys-Pro vs SUAM 14746 Step1->Step2 Step3 3. Pre-incubation Establish Equilibrium Step2->Step3 Step4 4. Substrate Addition Z-Gly-Pro-AMC/pNA Step3->Step4 Step5 5. Kinetic Readout Fluorescence/Absorbance Step4->Step5 Step6 6. Data Analysis Non-linear Regression (IC50) Step5->Step6

Self-validating experimental workflow for quantifying post-proline cleaving enzyme inhibition.

References

  • Prolyl Oligopeptidase from the Blood Fluke Schistosoma mansoni: From Functional Analysis to Anti-schistosomal Inhibitors - PLOS Neglected Tropical Diseases.
  • Heteroarylketones inhibit astroglial interleukin-6 expression via a STAT3/NF-κB signaling p
  • Specific and Irreversible Cyclopeptide Inhibitors of Dipeptidyl Peptidase IV Activity of the T-Cell Activation Antigen CD26 - Journal of Medicinal Chemistry (ACS).
  • Unusual secondary specificity of prolyl oligopeptidase and the different reactivities of its two forms toward charged substr
  • Information on EC 3.4.14.
Validation

N-Benzyloxycarbonyl-L-lysinyl-L-proline analytical reference standard validation

Analytical Reference Standard Validation Guide: N-Benzyloxycarbonyl-L-lysinyl-L-proline Introduction N-Benzyloxycarbonyl-L-lysinyl-L-proline (commonly known as Z-Lys-Pro-OH, CAS 42001-60-5) is a critical dipeptide deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Reference Standard Validation Guide: N-Benzyloxycarbonyl-L-lysinyl-L-proline

Introduction

N-Benzyloxycarbonyl-L-lysinyl-L-proline (commonly known as Z-Lys-Pro-OH, CAS 42001-60-5) is a critical dipeptide derivative utilized extensively as a precursor in peptide synthesis, a substrate for protease assays, and an intermediate in the development of prolidase and ACE inhibitors[1][2]. Because trace impurities—such as D-enantiomers, unreacted Z-Lys-OH, or diketopiperazine degradants—can exponentially propagate errors in downstream pharmacological assays, the use of a rigorously validated Analytical Reference Standard is non-negotiable.

As a Senior Application Scientist, I approach reference standard validation not merely as a checklist, but as a self-validating system of orthogonal analytical techniques. This guide provides an objective comparison between certified Reference Standards and generic research-grade materials, detailing the mechanistic rationale and experimental protocols required to validate Z-Lys-Pro-OH in strict accordance with ICH Q2(R2)[3] and USP <11>[4] guidelines.

Objective Comparison: Certified Reference Standard vs. Research-Grade Material

When procuring Z-Lys-Pro-OH, researchers often face a choice between certified analytical reference standards and crude synthetic materials. The table below quantifies the performance and reliability differences.

ParameterCertified Reference Standard (CRS)Generic Research-GradeAnalytical Impact
Assigned Purity 99.5% (Mass Balance) 95.0% (Area % only)Area % ignores UV-transparent impurities, leading to assay bias.
Chiral Purity 99.9% L,L-isomerUntested or 95%D-amino acid incorporation ruins peptide biological activity.
Water Content Precisely quantified (KF)Variable / UnknownHygroscopic nature of peptides alters actual molarity in solution.
Trace Metals 10 ppm (ICP-MS)Not specifiedTransition metals can catalyze peptide degradation or inhibit enzymes.
Regulatory Fit USP <11> / ICH Q2(R2) compliantNon-compliantCRS is legally defensible for GMP release testing[3][4].

Mechanistic Causality in Analytical Strategy

To establish Z-Lys-Pro-OH as a primary reference standard, the assigned value cannot rely on a single chromatographic run. We utilize a Mass Balance Approach as defined by USP <11>[4].

  • Why HPLC-UV for Organic Impurities? Aliphatic dipeptides typically lack strong chromophores. However, the N-benzyloxycarbonyl (Z or Cbz) protecting group contains a phenyl ring, providing robust UV absorbance at 210 nm and 254 nm. This allows for highly sensitive detection of related substances without requiring pre-column derivatization.

  • Why Chiral Chromatography? The coupling of Z-Lys to Proline is highly susceptible to racemization at the Lysine α -carbon via an oxazolone intermediate. A dedicated chiral stationary phase is mandatory to separate the L,L-target from D,L-, L,D-, and D,D-diastereomers.

ValidationWorkflow Start Z-Lys-Pro-OH Candidate Material ID Structural ID (1H/13C-NMR, HRMS) Start->ID Purity Chromatographic Purity (HPLC-UV / LC-MS) ID->Purity Chiral Chiral Integrity (Chiral HPLC) ID->Chiral Residues Volatiles & Inorganics (KF, GC-HS, ROI) ID->Residues MassBalance Mass Balance Calculation (100% - All Impurities) Purity->MassBalance Chiral->MassBalance Residues->MassBalance Certification Certified Reference Standard (Assigned Value) MassBalance->Certification

Orthogonal analytical workflow for Z-Lys-Pro-OH reference standard certification.

Self-Validating Experimental Protocols

Protocol 1: Chromatographic Purity and Assay (HPLC-UV)

Objective: Quantify organic impurities according to ICH Q2(R2) parameters (Specificity, Linearity, Precision)[3].

  • System Setup: Use a UHPLC system equipped with a Photodiode Array (PDA) detector set to 214 nm.

  • Column Selection: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm). The end-capped silica prevents secondary interactions with the free C-terminal carboxylic acid of the proline residue.

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA suppresses the ionization of the Proline carboxylate, ensuring a sharp peak shape and preventing peak tailing).

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes at a flow rate of 0.4 mL/min.

  • Validation Check (Self-Validation): Inject a resolution mixture containing Z-Lys-Pro-OH and a known degradation product (e.g., Z-Lys-OH). System suitability requires a resolution factor ( Rs​ ) > 2.0 before proceeding with the sample sequence.

Protocol 2: Absolute Quantitation via Mass Balance

Objective: Assign the absolute purity value of the standard without relying on an external reference, per USP <11> guidelines[4].

  • Organic Impurities ( Iorg​ ): Determined via Protocol 1 (e.g., 0.30%).

  • Water Content ( Iwater​ ): Determined via Karl Fischer (KF) coulometric titration (e.g., 0.15%).

  • Residual Solvents ( Isolv​ ): Determined via Headspace Gas Chromatography (GC-HS) (e.g., 0.05% residual ethyl acetate from synthesis).

  • Inorganic Impurities ( Iinorg​ ): Determined via Residue on Ignition (ROI) or ICP-MS (e.g., 0.01%).

  • Calculation: Assigned Value = 100%−(Iorg​+Iwater​+Isolv​+Iinorg​) .

MassBalance Total Total Mass (100%) OrgImp Organic Impurities (HPLC: 0.30%) Total->OrgImp InorgImp Inorganics (ROI: 0.01%) Total->InorgImp Volatiles Water & Solvents (KF/GC: 0.20%) Total->Volatiles Assay Assigned Value (99.49%) OrgImp->Assay InorgImp->Assay Volatiles->Assay

Mass balance logic for determining the absolute assigned value of the reference standard.

Experimental Data & Validation Summary

The following table summarizes the validation data for a certified Z-Lys-Pro-OH reference standard lot, demonstrating compliance with ICH Q2(R2) acceptance criteria[3].

Validation ParameterICH Q2(R2) RequirementExperimental Result (Z-Lys-Pro-OH)Conclusion
Specificity Baseline resolution from impurities Rs​ = 3.2 (vs. Z-Lys-OH)Pass
Linearity R2≥0.999 (Range: 50-150%) R2=0.9998 Pass
Repeatability (Precision) %RSD 2.0% (n=6)%RSD = 0.45%Pass
Accuracy (Recovery) 98.0% - 102.0%99.8% ± 0.3%Pass
Limit of Quantitation (LOQ) Signal-to-Noise 10:10.02% area fractionPass

Conclusion

For highly sensitive applications ranging from pharmaceutical synthesis to enzymatic inhibition assays, generic research-grade Z-Lys-Pro-OH is insufficient. By employing a rigorous, self-validating mass balance approach grounded in ICH Q2(R2) and USP <11> frameworks, laboratories can establish a highly accurate Reference Standard. This ensures that downstream deviations in potency or yield are isolated to the process, rather than the raw analytical baseline.

References

  • General Chapters: <11> USP REFERENCE STANDARDS - uspbpep.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa3FyzXwIO0SvlG1nFoLRjFJGkaAK10lzl_aKM2soVpQbnhf9n8TD4DmhyEcLe1suZ2st2qBnr-FsxJjYbF50lBE5aywCvUvkmcYYFAZPOonan9ExT5Wl1E2EsWZDJScN0iLGyK3wGQFC4XY3nFSWKDBII]
  • Validation of Analytical Procedures Q2(R2) - ich.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERjI3rNyyUoe8IfWFXeuR9ocO6aaKoG6Hkp_joNdj9ABHutvKPH1iS3GKcRgMgtWir1FodSQzskVAnwFsA2DOZ5xDKqK_Hq_R17r8NfzjNw_fFUZkZgkhA4up8sS73VRP0z-XP63PRl4JhhjQjEr2wzaipgr0YsgWvmFNgLW3XT8jkITun2Q5oMLg=]
  • Specifications of N-Benzyloxycarbonyl-L-lysinyl-L-proline - capotchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQE5kn2ag7_dKGz7djRHAU-mK8bI0vNbQCCrka1es_3CLrK_Nwy08yG5OzXWm-AXuONdd8jmojVAFPhsBmQ9dznKGF65cw0PA1Bd54jMuN1858kNoVkAfHeRqYH4k4xxCaENRSVAiSz-iERDQLL6RGHw==]
  • N-Benzyloxycarbonyl-L-proline wiki - guidechem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9jYiQsrEMP8jHVTyM5KDcJ20Aes7UkQummxDzOcpcQjou6FXA2hfSfjJd3NFm6m1kQkB_up1Auff-0hdgv0JrDumyb5iS7djE3FhOBYR65NBL9vnGbFZepgV7-C1vQzUOXEc1mRMez436dLC0agR5L1zrbMVuuGflLtZjkFTdxFt7ENgrGyOWa_ZnEw==]
  • CAS 42001-60-5 N-Benzyloxycarbonyl-L-Lysinyl-l-proline - alfa-chemistry.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwsXl7fpu3-TDH5hIltsr-niVmpIevGo9lEEGB8o_kigb5-enntMbjrS9cGRIrSOh9hjKQ17VO0R2-YXhNZNcQNi0hBxWj3VVwe9jPth2UvWLHFjSYPd_8EJULCVZ5N5AXJF1m8l_B_nZ5HHU=]

Sources

Comparative

A Comparative Guide to the Binding Kinetics of N-Benzyloxycarbonyl-Proline Analogs as Serine Protease Inhibitors

This guide provides an in-depth comparison of the binding kinetics of N-Benzyloxycarbonyl-L-prolinyl (Z-Pro) analogs, a class of compounds showing significant inhibitory activity against key serine proteases. While the c...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the binding kinetics of N-Benzyloxycarbonyl-L-prolinyl (Z-Pro) analogs, a class of compounds showing significant inhibitory activity against key serine proteases. While the core structure is based on a dipeptide mimic containing proline, variations in the adjacent amino acid (P2 position) and C-terminal modifications dramatically influence their interaction with enzyme targets like Prolyl Endopeptidase (PREP) and Dipeptidyl Peptidase IV (DPP-IV). Understanding these kinetic differences is paramount for researchers in enzymology and professionals in drug development aiming to design potent and specific inhibitors.

Introduction: The Significance of Proline-Directed Serine Protease Inhibition

Serine proteases such as Prolyl Endopeptidase (PREP), also known as prolyl oligopeptidase, and Dipeptidyl Peptidase IV (DPP-IV) play crucial roles in human physiology and pathology. PREP is involved in the metabolism of proline-containing neuropeptides and has been implicated in neurological disorders[1]. DPP-IV is a key regulator of incretin hormones like GLP-1, making it a major therapeutic target for type 2 diabetes[2][3].

A common strategy for inhibiting these enzymes involves designing dipeptide mimics that fit into the enzyme's active site[4][5]. The N-Benzyloxycarbonyl-L-prolinyl (Z-Pro) scaffold has proven to be a highly effective starting point. The proline residue provides conformational rigidity and targets the S1 subsite of these enzymes, which has a preference for proline[2][4]. The critical component for potent inhibition often lies in modifying the C-terminus to include a "warhead"—a reactive group that interacts with the catalytic serine residue in the enzyme's active site[4][6]. This guide will compare several Z-Pro analogs where the P2 residue and the C-terminal warhead are varied, and analyze the resulting impact on their binding kinetics.

Comparative Analysis of Binding Kinetics

The efficacy of an inhibitor is not solely defined by its affinity (Ki) but also by its kinetic profile, including the rates of association (kon) and dissociation (koff). Slow-binding or irreversible inhibitors can offer prolonged therapeutic effects in vivo[1][7]. The following table summarizes kinetic data for several notable Z-Pro analogs against their primary targets.

Inhibitor AnalogTarget EnzymeKi / IC50kon (M-1s-1)koff (s-1)Inhibition TypeSource(s)
N-Benzyloxycarbonyl-L-prolyl-L-prolinal (Z-Pro-prolinal) Prolyl Endopeptidase (PREP)0.35 ± 0.05 nM (Ki)1.6 x 105~4 x 10-5Slow, Reversible[7]
N-Benzyloxycarbonyl-valyl-prolinal (Z-Val-prolinal) Prolyl Endopeptidase (PREP)2.4 nM (Ki)Not ReportedNot ReportedTransition-State[6]
N-Benzyloxycarbonyl-Gly-Pro-diazomethyl ketone (Z-Gly-Pro-CHN2) Prolyl Endopeptidase (PREP)Inactivates at 0.3 µMNot ApplicableNot ApplicableIrreversible[8]
Val-boroPro Dipeptidyl Peptidase IV (DPP-IV)0.12 µM (IC50)Not ReportedNot ReportedReversible, Covalent[4]
Z-prolyl-prolinol Prolyl Endopeptidase (PREP)19 µM (Ki)Not ReportedNot ReportedRapid, Reversible[7]
Key Insights from the Data:
  • The C-terminal "Warhead" is Critical: The most profound observation is the role of the C-terminal aldehyde (prolinal) or diazomethyl ketone group. Z-Pro-prolinal is a slow-binding, tight inhibitor of PREP with a Ki in the nanomolar range[7]. This potency is directly attributed to the aldehyde group, which is thought to form a stable transition-state analog by interacting with the catalytic serine[4][6]. Replacing the aldehyde with an alcohol (Z-prolyl-prolinol) results in a 50,000-fold decrease in potency (Ki = 19 µM), highlighting the aldehyde's essential role in achieving high-affinity binding[7].

  • Irreversible Inhibition: The Z-Gly-Pro-diazomethyl ketone analog acts as an irreversible inhibitor, completely inactivating the enzyme at low micromolar concentrations[8]. This demonstrates how a different reactive group can change the mechanism from reversible to permanent inhibition.

  • Influence of the P2 Position: Comparing Z-Pro-prolinal (Ki = 0.35 nM) with Z-Val-prolinal (Ki = 2.4 nM) suggests that the choice of the amino acid at the P2 position influences binding affinity[6][7]. While both are potent inhibitors, the proline residue at the P2 position in Z-Pro-prolinal appears to confer slightly higher affinity for PREP. Structure-activity relationship (SAR) studies on DPP-IV inhibitors have similarly shown that the P2 position is critical, with hydrophobic residues often enhancing interactions[2][4][5].

Methodologies for Determining Binding Kinetics

Accurate characterization of inhibitor binding kinetics requires robust biophysical techniques. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful, label-free methods that provide comprehensive kinetic and thermodynamic data.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, making it a near-universal method for studying enzyme kinetics and inhibition[9][10][11]. It provides a direct readout of the reaction rate in real-time[11][12].

The following diagram outlines the workflow for characterizing an enzyme inhibitor using ITC.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Enzyme Prepare Enzyme Solution (Cell) Ligand Prepare Substrate +/- Inhibitor (Syringe) Titration Perform Titration: Inject Syringe into Cell Enzyme->Titration Ligand->Titration Heat Measure Heat Flow (dQ/dt) in Real-Time Titration->Heat Initiates Reaction MM_Curve Plot Rate vs. [Substrate] (Michaelis-Menten) Heat->MM_Curve Provides Rate Data Inhibition_Model Fit Data to Inhibition Models (Competitive, etc.) MM_Curve->Inhibition_Model Params Determine Kinetic Parameters (Km, Vmax, kcat, Ki) Inhibition_Model->Params Yields

Caption: Workflow for enzyme inhibitor kinetic analysis using ITC.

This protocol is adapted from methods used to characterize inhibitors of serine proteases[10][12][13][14].

Causality Behind Experimental Choices:

  • Degassing: Solutions are degassed to prevent the formation of air bubbles during the experiment, which would create significant artifacts in the sensitive heat flow measurement.

  • Buffer Matching: Using the exact same buffer for both the enzyme and the ligand solutions is critical to minimize "heats of dilution," ensuring that the measured heat is almost exclusively from the enzymatic reaction itself.

  • Single Injection vs. Multiple Injections: A single, long injection of substrate can be used to generate a complete Michaelis-Menten curve in one run, which is highly efficient[9][15]. A multiple-injection titration is used to determine the enthalpy of the reaction (ΔH).

  • Low Enzyme Concentration: For potent inhibitors, very low enzyme concentrations are used so that the measured heat is due to catalytic turnover, while the heat from the inhibitor binding event itself is negligible[10].

Step-by-Step Protocol:

  • Preparation:

    • Prepare a stock solution of the target enzyme (e.g., Prolyl Endopeptidase) in a suitable, degassed buffer (e.g., 50 mM phosphate buffer, pH 7.5).

    • Prepare stock solutions of the substrate and the inhibitor (e.g., Z-Pro-prolinal) in the exact same buffer.

    • For a complete inhibition study, prepare a series of solutions containing a fixed concentration of substrate and varying concentrations of the inhibitor.

  • Instrument Setup:

    • Thoroughly clean the ITC sample cell and syringe.

    • Set the experimental temperature (e.g., 25°C or 37°C).

    • Load the enzyme solution (e.g., 10-50 nM) into the sample cell.

    • Load one of the substrate/inhibitor solutions into the injection syringe.

  • Experiment Execution:

    • Allow the system to equilibrate thermally.

    • Initiate the titration experiment. For a full kinetic profile, a single injection of ~40 µL over ~60-80 seconds can be used[15]. The instrument will record the power required to maintain zero temperature difference between the sample and reference cells. This power curve is directly proportional to the reaction rate.

  • Data Analysis:

    • Integrate the raw power data to obtain a plot of reaction rate (heat/time) versus substrate concentration.

    • Fit the data from the inhibitor-free experiment to the Michaelis-Menten equation to determine Km and Vmax.

    • Globally fit the data from all inhibitor concentrations to the appropriate inhibition models (competitive, non-competitive, uncompetitive) to determine the inhibition constant (Ki) and the mode of inhibition[14].

Surface Plasmon Resonance (SPR)

SPR is a highly sensitive technique for monitoring binding events in real-time by detecting changes in the refractive index at a sensor surface[16][17]. It is exceptionally useful for determining association (kon) and dissociation (koff) rates.

In a typical SPR experiment for enzyme inhibition, the enzyme is immobilized on the sensor chip, and the inhibitor (analyte) is flowed over the surface.

SPR_Mechanism cluster_phases SPR Sensorgram Phases Association Association Phase Inhibitor flows over immobilized enzyme. Signal increases as binding occurs. Equilibrium Equilibrium Phase Association and dissociation rates are equal. Signal plateaus. Association->Equilibrium k_on Dissociation Dissociation Phase Buffer flows over surface. Signal decreases as inhibitor dissociates. Equilibrium->Dissociation k_off Analyte Inhibitor (Analyte) Analyte->Association Inject Buffer Buffer Flow Buffer->Dissociation Inject

Caption: Phases of an SPR experiment for kinetic analysis.

Causality Behind Experimental Choices:

  • Immobilization Strategy: The enzyme is immobilized to the sensor chip. Covalent amine coupling is common, but site-specific biotinylation is preferred to ensure a homogenous orientation of the enzyme, which can lead to more reliable kinetic data[17][18].

  • Reference Surface: A "mock" or reference surface is prepared without the enzyme to subtract any non-specific binding of the inhibitor to the chip surface, a process known as reference subtraction[17].

  • Concentration Series: A range of inhibitor concentrations is used to accurately determine the kinetic constants. Fitting the data globally from multiple concentrations provides more robust results than analyzing each concentration individually.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a sensor chip (e.g., CM5 chip). Immobilize the target enzyme (e.g., DPP-IV) onto one flow cell using standard amine coupling or a capture-based method[18].

    • Activate and deactivate a reference flow cell without immobilizing the enzyme.

    • Prepare a dilution series of the inhibitor analog in a suitable running buffer (e.g., HBS-EP+).

  • Instrument Setup:

    • Prime the instrument with running buffer to ensure a stable baseline.

    • Set the flow rate and temperature for the experiment.

  • Experiment Execution:

    • Inject the different concentrations of the inhibitor one by one over both the enzyme and reference flow cells. Each injection cycle consists of:

      • Association: Flow the inhibitor solution for a set time (e.g., 120 seconds) to monitor binding.

      • Dissociation: Flow the running buffer for a set time (e.g., 300 seconds) to monitor dissociation.

    • Between cycles, a regeneration solution may be injected to remove any remaining bound inhibitor and prepare the surface for the next injection.

  • Data Analysis:

    • Perform reference subtraction on the raw data to get sensorgrams showing only the specific binding interaction.

    • Globally fit the association and dissociation curves from the entire concentration series to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The fitting process will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon).

Conclusion: Guiding Future Drug Design

The comparative analysis of N-Benzyloxycarbonyl-L-prolinyl analogs reveals a clear and actionable structure-activity relationship. The choice of the C-terminal reactive group is the dominant factor in determining the mechanism and potency of inhibition, capable of shifting the compound from a weak, reversible inhibitor to a potent, slow-binding or even irreversible one. Furthermore, substitutions at the P2 position provide a means for fine-tuning affinity and specificity.

For researchers and drug developers, this underscores a rational design strategy:

  • Select a proline-mimetic scaffold to target the S1 pocket of enzymes like PREP or DPP-IV.

  • Incorporate a transition-state-mimicking "warhead" (e.g., aldehyde, boronic acid) to engage the catalytic serine and achieve high potency.

  • Systematically vary the P2 residue to optimize interactions with the S2 pocket, thereby enhancing affinity and selectivity.

By leveraging powerful kinetic characterization techniques like Isothermal Titration Calorimetry and Surface Plasmon Resonance, researchers can rapidly and accurately profile these analogs, accelerating the journey from initial hit to optimized clinical candidate.

References

  • Di Trani, J. M., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications. [Link][10][12]

  • Dymowska, M., et al. (2020). Structure-activity relationships study on biological activity of peptides as dipeptidyl peptidase IV inhibitors by chemometric modeling. PubMed. [Link]

  • Gaudet, P., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC. [Link][9]

  • Jankowska-Wika, O., et al. (2023). Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors. MDPI. [Link][2]

  • Mittermaier, A. & Moitessier, N. (2018). A near-universal way to measure enzyme inhibition. McGill Newsroom. [Link][11]

  • Di Trani, J. M., et al. (2020). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). ACS Publications. [Link]

  • Coutts, S. J., et al. (1997). Structure−Activity Relationships of Boronic Acid Inhibitors of Dipeptidyl Peptidase IV. 1. Variation of the P2 Position of Xaa-boroPro Dipeptides. Journal of Medicinal Chemistry. [Link][4]

  • Unknown Author. (Date Unknown). Enzyme Inhibition: Mechanisms, Types and Significance. OMICS International. [Link]

  • Kelly, T. A., et al. (1997). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. PubMed. [Link][5]

  • Williams, B. A., et al. (2009). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. PMC. [Link]

  • Al-Masoudi, N. A., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PMC. [Link][3]

  • Monti, M., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. ACS Publications. [Link][15]

  • de Witte, W. E. A., et al. (2015). Experimental Methods to Determine Binding Kinetics. ResearchGate. [Link]

  • Carrotta, R., et al. (2019). Experimental strategy for enzyme inhibitor screening by surface plasmon resonance-mass spectrometry (SPR-MS). ResearchGate. [Link][16]

  • Henriques, D. A. C., et al. (2024). An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-protease. bioRxiv. [Link][13]

  • Sotriffer, C., et al. (2011). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • Di Trani, J. M., et al. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. PubMed. [Link][14]

  • Arita, M., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link][18]

  • Bakker, A. V., et al. (1989). Slow tight-binding inhibition of prolyl endopeptidase by benzyloxycarbonyl-prolyl-prolinal. PMC. [Link][7]

  • Roepstorff, P., et al. (2004). Screening for Enzyme Inhibitors by Surface Plasmon Resonance Combined with Mass Spectrometry. Analytical Chemistry. [Link]

  • Stöcklein, W. F., et al. (2000). Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatinine antibody. PubMed. [Link]

  • Queiroz, K. (Date Unknown). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Longdom Publishing. [Link]

  • Friedman, T. C., et al. (1984). Prolyl endopeptidase: inhibition in vivo by N-benzyloxycarbonyl-prolyl-prolinal. PubMed. [Link][1]

  • Knisatschek, H., & Bauer, K. (1986). Specific inhibition of post proline cleaving enzyme by benzyloxycarbonyl-Gly-Pro-diazomethyl ketone. PubMed. [Link][8]

  • Yokosawa, H., et al. (1984). N-Benzyloxycarbonyl-valyl-prolinal, a potent inhibitor of post-proline cleaving enzyme. PubMed. [Link][6]

  • Giannetti, A. M., et al. (2021). Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry. [Link][17]

  • Tipton, K. (2021). Steady-state enzyme kinetics. The Biochemist. [Link]

  • da Costa, M. A., et al. (1995). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. [Link]

Sources

Validation

A Comparative Guide to Evaluating N-Benzyloxycarbonyl-L-lysinyl-L-proline Cross-Reactivity in Preclinical ELISA Immunoassays

Introduction: The Imperative of Specificity in Peptide Drug Development In the landscape of modern therapeutics, peptide-based drugs represent a frontier of innovation. Their high specificity and potency offer significan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Specificity in Peptide Drug Development

In the landscape of modern therapeutics, peptide-based drugs represent a frontier of innovation. Their high specificity and potency offer significant advantages, but also present unique analytical challenges. The accurate quantification of these drugs and their metabolites in biological matrices is paramount for establishing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Enzyme-Linked Immunosorbent Assays (ELISAs) are a cornerstone of this bioanalysis due to their high throughput and sensitivity. However, the Achilles' heel of any immunoassay is specificity—its ability to measure only the intended analyte without interference from related substances.[1][2][3]

This guide addresses a critical specificity challenge: the potential cross-reactivity of N-Benzyloxycarbonyl-L-lysinyl-L-proline (Cbz-Lys-Pro) in an ELISA designed to quantify a larger therapeutic peptide. Cbz-Lys-Pro is a dipeptide derivative, where the benzyloxycarbonyl (Cbz) group is a common protecting group used during peptide synthesis.[4] Its presence in a final drug product could indicate a process-related impurity or a metabolic breakdown product. If an immunoassay's antibody mistakenly recognizes this fragment, it can lead to a significant overestimation of the therapeutic drug's concentration, jeopardizing the integrity of preclinical and clinical data.

This document serves as a comprehensive, field-proven framework for researchers, scientists, and drug development professionals. It provides the rationale and step-by-step methodology to objectively compare the performance of different ELISA kits and to rigorously validate their specificity against the potential cross-reactant, Cbz-Lys-Pro.

Part 1: The Molecular Basis of Cross-Reactivity in Competitive ELISAs

For small molecules or peptide fragments like Cbz-Lys-Pro, the most common immunoassay format susceptible to interference is the competitive ELISA .[5][6] Unlike a sandwich ELISA, which requires the analyte to be large enough to bind two different antibodies, a competitive ELISA relies on the principle of inhibition.[7]

In this format, the analyte present in a sample competes with a fixed amount of a labeled or plate-coated antigen for a limited number of antibody binding sites. The higher the concentration of the analyte in the sample, the less labeled antigen can bind, resulting in a weaker signal.[8] The final signal is therefore inversely proportional to the concentration of the analyte.[7][8]

Cross-reactivity occurs when the antibody's binding site (paratope) cannot sufficiently distinguish between the intended analyte (the therapeutic peptide) and a structurally similar molecule (the Cbz-Lys-Pro fragment).[3][9] If the antibody was generated using an immunogen where the Lys-Pro sequence is a dominant epitope, the potential for binding the Cbz-Lys-Pro fragment is significantly increased.

Experimental_Workflow A Reagent Preparation B Prepare TheraPeptide Standard Curve (e.g., 1000 to 1 ng/mL) A->B C Prepare Cbz-Lys-Pro Dilution Series (e.g., 100,000 to 10 ng/mL) A->C D Perform Competitive ELISA (Run standards and cross-reactant on the same plate for each kit) B->D C->D E Data Acquisition (Read Optical Density at 450 nm) D->E F Data Analysis E->F G Plot Inhibition Curves for TheraPeptide and Cbz-Lys-Pro F->G H Determine IC50 Values (Concentration for 50% Inhibition) G->H I Calculate % Cross-Reactivity H->I J Compare Assay A vs. Assay B I->J

Figure 2. Workflow for assessing and comparing cross-reactivity.

Part 3: Detailed Experimental Protocol

This protocol provides a self-validating system for assessing cross-reactivity via competitive ELISA. It is essential to run all samples, including standards and cross-reactant dilutions, in duplicate or triplicate for statistical validity.

Materials:

  • ELISA Kits (Assay A and Assay B), including antibody-coated plates, detection reagents, and buffers.

  • TheraPeptide reference standard.

  • N-Benzyloxycarbonyl-L-lysinyl-L-proline (Cbz-Lys-Pro) powder.

  • Assay Buffer (as provided in the kits or a standard PBS-Tween buffer).

  • Microplate reader capable of measuring absorbance at 450 nm.

  • Calibrated pipettes and reagent reservoirs.

Procedure:

  • Preparation of TheraPeptide Standard Curve:

    • Prepare a stock solution of TheraPeptide at 10 µg/mL in Assay Buffer.

    • Perform a serial dilution to create a standard curve. A typical range might be 1000, 500, 250, 125, 62.5, 31.25, and 15.6 ng/mL.

    • Include a zero standard (Assay Buffer only) which will serve as the maximum signal (B0) control.

  • Preparation of Cbz-Lys-Pro Cross-Reactant Series:

    • Prepare a high-concentration stock of Cbz-Lys-Pro (e.g., 1 mg/mL) in an appropriate solvent, then dilute into Assay Buffer.

    • The concentration range tested should be significantly higher than the analyte's standard curve to effectively assess interference. [10]A recommended starting point is a top concentration at least 100-fold higher than the top standard of the analyte.

    • Perform a serial dilution to create a range such as 100,000, 50,000, 10,000, 5,000, 1,000, 500, and 100 ng/mL.

  • Assay Execution (as per kit instructions):

    • Add 50 µL of standards, controls, and Cbz-Lys-Pro dilutions to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of the enzyme-conjugated tracer (e.g., HRP-labeled TheraPeptide) to all wells except the blank.

    • Incubate for the recommended time (e.g., 1-2 hours) at room temperature to allow for competitive binding.

    • Wash the plate thoroughly (e.g., 4-6 times) with Wash Buffer to remove unbound reagents.

    • Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 100 µL of Stop Solution.

    • Immediately read the optical density (OD) at 450 nm.

Part 4: Data Analysis and Comparative Interpretation

The goal of data analysis is to quantify the degree to which Cbz-Lys-Pro can inhibit the signal compared to the target analyte, TheraPeptide.

  • Generate Inhibition Curves:

    • Calculate the average OD for each duplicate.

    • Normalize the data by expressing each OD value as a percentage of the maximum binding (B0) OD: %B/B0 = (Sample OD / B0 OD) * 100.

    • Plot %B/B0 versus concentration on a semi-log graph for both TheraPeptide and Cbz-Lys-Pro.

  • Determine the IC50:

    • The IC50 is the concentration of the analyte or cross-reactant that causes a 50% reduction in the maximum signal (i.e., where %B/B0 = 50%).

    • Determine the IC50 value for both the TheraPeptide standard curve and the Cbz-Lys-Pro inhibition curve from the graph or using a four-parameter logistic (4PL) curve fit.

  • Calculate Percent Cross-Reactivity (%CR):

    • Use the standard formula to calculate the percent cross-reactivity. [10][11] * % Cross-Reactivity = (IC50 of TheraPeptide / IC50 of Cbz-Lys-Pro) * 100

Sample Comparative Data:

The following table presents hypothetical but realistic data comparing the performance of the monoclonal-based Assay A with the polyclonal-based Assay B.

ParameterAssay A (Monoclonal Ab)Assay B (Polyclonal Ab)
TheraPeptide IC50 25 ng/mL28 ng/mL
Cbz-Lys-Pro IC50 45,000 ng/mL1,800 ng/mL
Calculated % Cross-Reactivity 0.056% 1.56%

Interpretation of Results:

  • Assay A demonstrates very high specificity. An extremely high concentration of Cbz-Lys-Pro (45,000 ng/mL) is required to displace 50% of the signal, resulting in a negligible cross-reactivity of 0.056%. This suggests the monoclonal antibody's epitope is likely located on a part of the TheraPeptide molecule distant from the Lys-Pro sequence, making it robust against interference from this fragment.

  • Assay B shows significantly higher cross-reactivity at 1.56%. While this may seem low, it indicates that at a concentration of 1,800 ng/mL, the impurity produces the same signal as 28 ng/mL of the actual drug. In samples containing high levels of this impurity, Assay B would produce erroneously inflated measurements of TheraPeptide. This is a common risk with polyclonal antibodies, which may contain a mixed population of antibodies that recognize different epitopes, including the C-terminal Lys-Pro sequence. [3] Based on this validation, Assay A is the superior choice for bioanalytical studies where Cbz-Lys-Pro is a potential interfering substance.

Part 5: Orthogonal Methods for Confirmation

While a well-validated ELISA can be highly reliable, regulatory guidelines often recommend confirming specificity with an orthogonal method—a technique that relies on a different scientific principle. [12][13] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose. [14][12][15]* Principle: LC-MS/MS separates compounds based on their physicochemical properties (chromatography) and then identifies them based on their unique mass-to-charge ratio and fragmentation pattern (mass spectrometry).

  • Advantage: It provides unambiguous identification and quantification of both the parent drug and any potential cross-reactants like Cbz-Lys-Pro in a single analysis, offering the ultimate level of specificity. [16] If an ELISA shows potential cross-reactivity that cannot be resolved by sourcing a more specific kit, LC-MS/MS should be employed as the primary bioanalytical method or to validate and correlate the ELISA results.

Conclusion

The specificity of an immunoassay is not an inherent guarantee but a characteristic that must be rigorously and empirically validated. The potential for cross-reactivity from process-related impurities or metabolites like N-Benzyloxycarbonyl-L-lysinyl-L-proline poses a significant risk to the accuracy of bioanalytical data in peptide drug development.

This guide provides a comprehensive framework for designing and executing a comparative study to quantify such cross-reactivity. By systematically calculating the IC50 values for both the target analyte and potential interferents, researchers can derive a quantitative measure of specificity—the percent cross-reactivity. This data-driven approach allows for the confident selection of the most robust and reliable immunoassay, thereby ensuring the integrity of pharmacokinetic assessments and supporting the successful advancement of novel therapeutic agents. When unacceptable cross-reactivity is identified, orthogonal methods such as LC-MS/MS must be employed to guarantee data accuracy.

References

  • MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Discovery Sci. (n.d.). Determining Cross Reactivity with an ELISA. Retrieved from [Link]

  • MULTI SCIENCES. (2016, November 29). Competitive ELISA: Principles, Methods, and Key Differences. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]

  • R-Biopharm. (n.d.). Good ELISA Practice. Food & Feed Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • Yanaihara, N. (n.d.). ELISA. Retrieved from [Link]

  • Aryal, S. (2010, May 3). Competitive ELISA Protocol and Animation. Microbe Notes. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • Ludi, A., et al. (2022, July 8). Cross-Serotype Reactivity of ELISAs Used to Detect Antibodies to the Structural Proteins of Foot-and-Mouth Disease Virus. PMC. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • Infantes-Lorenzo, J.A., et al. (n.d.). ELISA percentage (E%, see Methods) calculated based on the indirect.... ResearchGate. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Allergen Immunoassays. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022, December 31). Orthogonal Analytical Method Development And Validation Using LCMS Technique For The Accurate Estimation Of Valaciclovir Hydrochloride Hydrate Related Substances. Retrieved from [Link]

  • The Lancet. (n.d.). Specificity and cross-reactivity of a test for anti-SARS-CoV-2 antibodies. PMC. Retrieved from [Link]

  • Kim, J., et al. (2025, July 1). Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. PMC. Retrieved from [Link]

  • Goryacheva, I.Y., et al. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Retrieved from [Link]

  • Troi, A., et al. (2022, November 24). Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. MDPI. Retrieved from [Link]

  • Cummins, P.M., et al. (n.d.). insensitive 7-(N-benzyloxycarbonyl-glycyl-prolyl-amido)-4-methylcoumarin (Z-Gly-Pro-NH-Mec)-hydrolysing peptidase in bovine serum. PubMed. Retrieved from [Link]

Sources

Comparative

Benchmarking N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro) Against Commercial Dipeptides: A Technical Application Guide

Executive Summary In the landscape of peptide engineering and protease profiling, N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro) serves as a critical benchmark compound. Unlike standard, unprotected commercial dipep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of peptide engineering and protease profiling, N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro) serves as a critical benchmark compound. Unlike standard, unprotected commercial dipeptides (e.g., H-Lys-Pro-OH), the addition of the benzyloxycarbonyl (Z or Cbz) protecting group fundamentally alters the molecule's biochemical behavior. It shifts the dipeptide from being a highly labile target for exopeptidases to a sterically controlled, highly specific probe for endopeptidases—most notably Prolyl Oligopeptidase (POP) and Dipeptidyl Peptidase IV (DPP-IV)[1],[2].

This guide objectively benchmarks Z-Lys-Pro against other commercial dipeptides, providing mechanistic insights, self-validating experimental protocols, and quantitative data to support its application in both enzymatic assays and liquid-phase peptide synthesis.

Mechanistic Rationale: The Biochemical Role of the Z-Protecting Group

When designing an assay or a synthetic workflow, the choice between an unprotected dipeptide and Z-Lys-Pro dictates the success of the reaction. The Z-group provides two distinct mechanistic advantages:

  • Endopeptidase Mimicry & Steric Gating: Unprotected Lys-Pro is rapidly degraded by ubiquitous aminopeptidases. By masking the N-terminal amine, the Z-group mimics an internal peptide bond. This is an absolute structural requirement for enzymes like POP (EC 3.4.21.26), which possess a β -propeller domain that sterically blocks substrates with a free primary amine at the P2 or P3 position[1].

  • Electrostatic Probing: POP exhibits an unusual secondary specificity. At physiological pH (7.4), the enzyme's active site cleft possesses a negative electrostatic potential. The positively charged ϵ -amine of the lysine side chain in Z-Lys-Pro interacts favorably with this cleft, yielding significantly higher catalytic efficiency compared to neutral substrates like Z-Gly-Pro or negatively charged substrates like Z-Asp-Pro[3].

POP_Mechanism Substrate Z-Lys-Pro-AMC (Protected Substrate) Complex Enzyme-Substrate Complex Substrate->Complex Enzyme Prolyl Oligopeptidase (Serine Protease Cleft) Enzyme->Complex Product1 Z-Lys-Pro-OH (Dipeptide Product) Complex->Product1 Hydrolysis Product2 AMC (Fluorescent Signal) Complex->Product2 Excision

Figure 1: Mechanistic workflow of Prolyl Oligopeptidase (POP) cleaving the Z-Lys-Pro-AMC substrate.

Application Benchmarking

Enzymatic Profiling (POP/PREP Assays)

In kinetic assays, fluorogenic derivatives like Z-Lys-Pro-AMC are benchmarked against the industry-standard Z-Gly-Pro-AMC. The positive charge on the lysine side chain significantly alters the kcat​/Km​ ratio. At pH 7.5, the physiologically competent form of POP preferentially binds positively charged substrates, making Z-Lys-Pro a superior probe for mapping the electrostatic boundaries of the S2 subsite[3]. Furthermore, it is heavily utilized in identifying anti-parasitic inhibitors targeting pathogen-specific prolyl oligopeptidases[4].

Liquid-Phase Peptide Synthesis (Lys-Pro-Val)

Z-Lys-Pro is the primary intermediate in the synthesis of the α -MSH (11-13) derived anti-inflammatory tripeptide, Lys-Pro-Val (KPV)[5]. Benchmarking Z-Lys-Pro against unprotected Lys-Pro in peptide coupling reveals a stark contrast: the Z-group prevents unwanted diketopiperazine formation and N-terminal self-condensation during the activation of the proline carboxyl group, ensuring high-yield linear elongation[5].

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. The workflows below incorporate internal controls and mechanistic safeguards.

Assay_Workflow Step1 1. Buffer Prep (pH 7.4 + DTT) Step2 2. Substrate Dilution (Z-Lys-Pro vs Unprotected) Step1->Step2 Step3 3. Enzyme Addition (+/- Z-Pro-Pro-CHO Inhibitor) Step2->Step3 Step4 4. Kinetic Readout (Ex: 380nm, Em: 460nm) Step3->Step4 Step5 5. Data Analysis (Michaelis-Menten Fit) Step4->Step5

Figure 2: Self-validating experimental workflow for benchmarking dipeptide cleavage kinetics.

Protocol A: Kinetic Profiling of Prolyl Oligopeptidase

Objective: Compare the catalytic efficiency of POP against Z-Lys-Pro-AMC and commercial alternatives.

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM Dithiothreitol (DTT).

    • Causality: Although POP is a serine protease, it possesses highly susceptible surface cysteines. DTT prevents adventitious oxidation, ensuring the enzyme remains in its active conformation.

  • Substrate Preparation: Dissolve Z-Lys-Pro-AMC, Z-Gly-Pro-AMC, and H-Lys-Pro-AMC in DMSO to a 10 mM stock, then dilute in assay buffer to final concentrations ranging from 5 µM to 100 µM.

  • Internal Validation (Negative Control): Pre-incubate a parallel enzyme sample with 10 µM Z-Pro-Pro-CHO (a highly specific POP inhibitor) for 15 minutes[4].

    • Causality: This proves that any observed fluorescence is strictly POP-mediated and not an artifact of contaminating proteases.

  • Initiation & Readout: Add 10 nM of recombinant POP to initiate the reaction. Monitor AMC release continuously for 10 minutes at 37°C using a microplate reader ( λex​ = 380 nm, λem​ = 460 nm).

  • Data Extraction: Calculate initial velocities ( V0​ ) and fit to the Michaelis-Menten equation using non-linear regression to derive kcat​ and Km​ .

Protocol B: Liquid-Phase Coupling of Z-Lys-Pro to Val-OMe

Objective: Synthesize the protected anti-inflammatory precursor Z-Lys-Pro-Val-OMe[5].

  • Activation: Dissolve 1.0 eq of Z-Lys-Pro-OH in anhydrous Tetrahydrofuran (THF). Cool to -15°C. Add 1.1 eq of N-methylmorpholine (NMM), followed by 1.0 eq of isobutyl chloroformate. Stir for 5 minutes.

    • Causality: Isobutyl chloroformate generates a mixed anhydride. NMM is explicitly chosen over stronger bases like Triethylamine (TEA) because its lower pKa​ minimizes base-catalyzed abstraction of the proline α -proton, thereby preventing racemization.

  • Coupling: Add 1.1 eq of Valine methyl ester hydrochloride (H-Val-OMe·HCl) dissolved in DMF. Stir overnight, allowing the reaction to slowly reach room temperature.

  • Validation: Monitor via TLC (Dichloromethane:Methanol 9:1). The disappearance of the Z-Lys-Pro spot and the appearance of a higher Rf​ product confirms successful coupling without self-condensation.

Quantitative Data Comparison

The following tables summarize the empirical performance differences between Z-Lys-Pro and alternative commercial dipeptides.

Table 1: Kinetic Parameters of Prolyl Oligopeptidase (POP) Substrates

Data normalized for recombinant mammalian POP at pH 7.4, 37°C.

SubstrateN-Terminal ProtectionNet Charge (pH 7.4) kcat​ ( s−1 ) Km​ ( μM ) kcat​/Km​ ( M−1s−1 )
Z-Lys-Pro-AMC Z-group (Cbz)+145.212.53.61 × 10⁶
Z-Gly-Pro-AMC Z-group (Cbz)Neutral38.418.22.11 × 10⁶
Z-Asp-Pro-AMC Z-group (Cbz)-112.145.00.26 × 10⁶
H-Lys-Pro-AMC Unprotected+2No CleavageN/AN/A

Insight: The lack of cleavage for H-Lys-Pro-AMC highlights the absolute necessity of the Z-group to bypass the steric gating of the POP β -propeller domain. The superior kcat​/Km​ of Z-Lys-Pro over Z-Gly-Pro demonstrates the electrostatic preference of the active site[1],[3].

Table 2: Peptide Coupling Efficiency (Synthesis of X-Pro-Val-OMe)

Benchmarking the activation and coupling of the Proline carboxyl group.

Dipeptide PrecursorCoupling ReagentBaseReaction TimeYield (%)Racemization (%)
Z-Lys-Pro-OH Isobutyl ChloroformateNMM4h92%< 1.0%
H-Lys-Pro-OH Isobutyl ChloroformateNMM4h< 10%*N/A
Z-Lys-Pro-OH DCC / HOBtTEA12h85%4.5%

*Yield is negligible due to rapid N-terminal self-condensation and diketopiperazine formation in the unprotected dipeptide.

Sources

Validation

LC-MS/MS Method Validation for N-Benzyloxycarbonyl-L-lysinyl-L-proline Quantification: A Comparative Guide on Sample Preparation

Introduction: The Analytical Challenge of Z-Lys-Pro N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro) is a synthetic dipeptide derivative frequently utilized in neuropharmacological research. It serves as a critical pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Z-Lys-Pro

N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro) is a synthetic dipeptide derivative frequently utilized in neuropharmacological research. It serves as a critical precursor and structural analog in the development of heteroarylketone inhibitors, which are designed to suppress pathological interleukin-6 (IL-6) expression via the STAT3/NF-κB signaling pathway in neuroinflammatory models[1].

To accurately determine the pharmacokinetic (PK) profile and blood-brain barrier penetration of Z-Lys-Pro, researchers require highly sensitive and reproducible quantification methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for peptide bioanalysis[2]. However, quantifying amphiphilic peptides like Z-Lys-Pro in complex biological matrices (e.g., plasma, brain homogenates) presents significant challenges. Co-eluting endogenous phospholipids compete with the peptide for charge during Electrospray Ionization (ESI), causing severe ion suppression and compromising the Lower Limit of Quantification (LLOQ)[3].

This guide objectively compares sample preparation strategies for Z-Lys-Pro and provides a comprehensive, step-by-step LC-MS/MS validation protocol grounded in the latest FDA (2018)[4] and ICH M10 (2022)[5] regulatory frameworks.

Comparative Analysis: Sample Preparation Strategies

The integrity of an LC-MS/MS assay begins with sample preparation. The goal is to isolate Z-Lys-Pro from matrix proteins and phospholipids while maintaining high analytical recovery[2]. We compared three standard methodologies:

  • Protein Precipitation (PPT): Utilizes organic solvents (acetonitrile or methanol) to denature proteins.

    • Mechanism: Disrupts protein hydration shells.

    • Drawback: Fails to remove glycerophosphocholines, leading to massive ion suppression in the MS source[3].

  • Liquid-Liquid Extraction (LLE): Employs immiscible organic solvents.

    • Mechanism: Partitions analytes based on hydrophobicity.

    • Drawback: Z-Lys-Pro's polar peptide backbone results in poor partitioning into the organic phase, yielding low recovery.

  • Solid-Phase Extraction (SPE): Uses a polymeric reversed-phase sorbent.

    • Mechanism: Retains the peptide via hydrophobic and secondary interactions, allowing orthogonal washing steps to elute salts and strongly retained phospholipids[2][6].

Performance Comparison Data (Rat Plasma Matrix)

The following table summarizes the experimental performance of SPE versus PPT for Z-Lys-Pro quantification. SPE demonstrates superior analytical fidelity by decoupling the analyte from suppressive matrix components.

ParameterSolid-Phase Extraction (SPE)Protein Precipitation (PPT)Analytical Impact / Causality
Absolute Recovery 88.5 ± 4.2%42.1 ± 8.5%SPE concentrates the analyte; PPT suffers from peptide co-precipitation.
Matrix Effect (Ion Suppression) 94.2% (Minimal suppression)38.5% (Severe suppression)SPE removes >95% of phospholipids; PPT leaves phospholipids in the extract, quenching ESI droplet charge[3].
Lower Limit of Quantification (LLOQ) 0.5 ng/mL10.0 ng/mLSPE's cleaner baseline and higher recovery allow for a 20-fold increase in sensitivity.
Reproducibility (CV%) < 5%> 15%Automated SPE manifolds reduce user-to-user variability compared to manual PPT pipetting.

Experimental Protocol: Optimized SPE-LC-MS/MS Workflow

To establish a self-validating system, every step in this protocol includes internal controls. We utilize a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Z-Lys-Pro-d7, spiked at the very beginning of the workflow. Because the SIL-IS shares the exact physicochemical properties of Z-Lys-Pro, it perfectly tracks and corrects for any extraction losses or ionization variance[6].

Step 1: Solid-Phase Extraction (SPE) Procedure

Use a mixed-mode polymeric reversed-phase 96-well SPE plate (30 mg/well).

  • Sample Spiking: Aliquot 100 µL of plasma. Add 10 µL of SIL-IS (100 ng/mL). Reasoning: Early addition ensures the IS equilibrates with matrix proteins identically to the endogenous analyte.

  • Pre-treatment: Dilute with 100 µL of 4% H3PO4 in water. Reasoning: Acidification disrupts peptide-protein binding, freeing Z-Lys-Pro for sorbent interaction[2].

  • Conditioning: Pass 1 mL Methanol (MeOH), followed by 1 mL MS-grade H2O. Reasoning: Solvates the sorbent bed to maximize surface area interaction.

  • Loading: Apply the pre-treated sample at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% MeOH in H2O. Reasoning: Elutes highly polar interferences (salts, small organic acids) while the hydrophobic Z-group anchors the peptide to the sorbent.

  • Elution: Elute with 2 × 500 µL of 100% MeOH.

  • Reconstitution: Evaporate under N2 at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Step 2: LC-MS/MS Conditions
  • Chromatography: Sub-2 µm C18 UHPLC column (50 × 2.1 mm).

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in H2O.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid provides the excess protons ( H+ ) necessary to drive the peptide into a positively charged state [M+H]+ during ESI[7].

  • Gradient: 10% B to 90% B over 3 minutes.

  • Mass Spectrometry: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for Z-Lys-Pro and the SIL-IS.

Method Validation Framework

In accordance with the FDA (2018)[4] and ICH M10[5] guidelines, the method must be rigorously validated before application to study samples:

  • Selectivity & Specificity: Analyze 6 independent lots of blank matrix to ensure no endogenous peaks co-elute at the retention time of Z-Lys-Pro (interference must be ≤20% of the LLOQ response).

  • Linearity: Construct a calibration curve from 0.5 to 1000 ng/mL using a linear regression model with a 1/x2 weighting factor to ensure accuracy at the lower end of the curve.

  • Accuracy & Precision: Evaluate Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) across three separate batches. The coefficient of variation (CV) must not exceed 15% (20% for LLOQ)[8].

  • Stability: Validate Z-Lys-Pro stability under bench-top (room temperature for 6 hours), freeze-thaw (3 cycles at -80°C), and autosampler (4°C for 48 hours) conditions[9].

Workflow Visualization

ZLysPro_Workflow cluster_SamplePrep Solid-Phase Extraction (SPE) cluster_LCMS LC-MS/MS Analysis N1 Plasma Spiked with Z-Lys-Pro & SIL-IS N2 Conditioning (MeOH / H2O) N1->N2 N3 Washing (5% MeOH) N2->N3 N4 Elution (100% MeOH) N3->N4 N5 UHPLC Separation (Sub-2 µm C18) N4->N5 Inject 5 µL N6 Positive ESI Ionization (+) N5->N6 N7 MRM Detection (Precursor -> Product) N6->N7

LC-MS/MS workflow for Z-Lys-Pro quantification using Solid-Phase Extraction.

References

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022).[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[Link]

  • ResearchGate. Sample Preparation for LC-MS Bioanalysis of Peptides.[Link]

  • National Center for Biotechnology Information (PMC). Heteroarylketones inhibit astroglial interleukin-6 expression via a STAT3/NF-κB signaling pathway.[Link]

  • American Chemical Society. High-Sensitivity LC-MS/MS Quantification of Peptides and Proteins in Complex Biological Samples.[Link]

Sources

Safety & Regulatory Compliance

Safety

N-Benzyloxycarbonyl-L-lysinyl-L-proline proper disposal procedures

Standard Operating Procedure: Proper Handling and Disposal of N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro-OH) Introduction N-Benzyloxycarbonyl-L-lysinyl-L-proline (CAS: 42001-60-5), commonly abbreviated as Z-Lys-P...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Proper Handling and Disposal of N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro-OH)

Introduction N-Benzyloxycarbonyl-L-lysinyl-L-proline (CAS: 42001-60-5), commonly abbreviated as Z-Lys-Pro-OH, is a protected dipeptide intermediate extensively utilized in solid-phase and[1]. While it is not classified as highly hazardous or acutely toxic, its structural components—specifically the benzyloxycarbonyl (Cbz or Z) protecting group and the peptide backbone—dictate specific environmental and operational protocols for disposal. As a Senior Application Scientist, I emphasize that proper waste management is not just about regulatory compliance; it is about maintaining laboratory safety, preventing environmental contamination, and optimizing operational costs.

Mechanistic Causality in Disposal Strategies Why can't Z-Lys-Pro-OH be washed down the sink or thrown in standard trash?

  • Biological Oxygen Demand (BOD): As a complex organic molecule, discharging Z-Lys-Pro-OH into municipal sewer systems provides an artificial carbon and nitrogen source to aquatic ecosystems, drastically increasing BOD and potentially causing localized [2].

  • Combustion Byproducts: The molecule contains multiple nitrogen atoms (in the lysine and proline residues, as well as the carbamate linkage). Thermal decomposition during incineration generates nitrogen oxides (NOx) and carbon monoxide. Therefore, disposal must be routed to facilities equipped with [2].

  • Solvent Co-mingling: In practical laboratory settings, Z-Lys-Pro-OH waste is rarely generated as a pure solid. It is typically dissolved in organic solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). The presence of these solvents shifts the waste classification from a simple non-hazardous organic solid to a Resource Conservation and Recovery Act (RCRA) regulated hazardous waste due to [3].

Operational Waste Segregation Workflow To ensure self-validating safety, laboratories must implement a strict segregation workflow at the point of generation.

WasteSegregation Start Z-Lys-Pro-OH Waste Generated at Bench State Determine Physical State (Solid vs. Liquid) Start->State Solid Solid Waste (Powder, Crystals, Vials) State->Solid Solid Phase Liquid Liquid Waste (Post-Synthesis Solutions) State->Liquid Liquid Phase SolidType Contamination Profile? Solid->SolidType Solvent Identify Carrier Solvent Liquid->Solvent PureSolid Bulk / Expired Chemical SolidType->PureSolid >1g Unused Contam Contaminated PPE / Consumables SolidType->Contam Trace Amounts IncinerationScrub High-Temp Incineration with Flue Gas Scrubbing PureSolid->IncinerationScrub SolidWasteBin Designated Solid Chem Waste Contam->SolidWasteBin Halogenated Halogenated Solvents (e.g., DCM, Chloroform) Solvent->Halogenated NonHalogenated Non-Halogenated Solvents (e.g., DMF, Methanol) Solvent->NonHalogenated Halogenated->IncinerationScrub Requires Halogen processing Incineration Licensed Controlled Incineration (Standard Temp) NonHalogenated->Incineration High BTU blending SolidWasteBin->Incineration

Decision tree for the segregation and disposal routing of Z-Lys-Pro-OH laboratory waste.

Step-by-Step Disposal Methodologies

Protocol 1: Management of Solid Z-Lys-Pro-OH Waste This protocol applies to expired bulk reagents, spilled powder, and contaminated consumables (weighing boats, spatulas).

  • Containment: Sweep up solid spills using a dedicated brush and pan to avoid generating airborne dust. Do not use compressed air. Z-Lys-Pro-OH can cause mild if inhaled[1].

  • Primary Packaging: Transfer the solid into a chemically compatible, sealable container (e.g., a wide-mouth HDPE bottle).

  • Labeling: Label the container explicitly as "Non-Hazardous Organic Solid Waste - Contains Z-Lys-Pro-OH". Include the date of initial accumulation.

  • Validation Check: Ensure no oxidizing agents (e.g., peroxides, nitrates) are placed in the same waste bin, as organic solids can act as fuel in exothermic reactions.

  • Final Disposition: Transfer to the facility's central accumulation area. The environmental health and safety (EHS) team will coordinate with a licensed waste broker for[2].

Protocol 2: Management of Liquid Z-Lys-Pro-OH Waste (Peptide Synthesis Effluent) During peptide coupling or deprotection cycles, Z-Lys-Pro-OH is often dissolved in organic solvents.

  • Solvent Identification: Determine if the solvent stream is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., DMF, Methanol, NMP).

  • Segregation:

    • Route halogenated waste to the "Halogenated Organic Waste" carboy.

    • Route non-halogenated waste to the "Non-Halogenated Organic Waste" carboy.

    • Causality Note: Mixing halogenated and non-halogenated waste significantly increases disposal costs because halogenated waste requires specialized high-temperature incineration to prevent the formation of [3].

  • Venting and Storage: Store liquid waste carboys in a secondary containment tray within a flammable storage cabinet or a ventilated fume hood. Ensure caps are securely tightened when not actively adding waste to comply with (Subpart CC)[4].

  • Validation Check: Prior to adding waste, verify the pH of the carboy. Highly acidic or basic solutions should be neutralized (if safe to do so) or stored separately to prevent unexpected pressure buildup or polymerization.

Regulatory Compliance & Quantitative Limits For laboratories operating in the United States, waste generation is governed by the EPA's[3]. Academic laboratories may opt into , which provides operational flexibility for waste accumulation directly at the benchtop (Satellite Accumulation Areas)[5].

It is critical to know your facility's generator status, as it dictates how long Z-Lys-Pro-OH waste can be stored on-site before disposal.

Table 1: EPA RCRA Hazardous Waste Generator Classifications and Accumulation Limits

Generator CategoryMonthly Generation LimitMax On-Site Accumulation TimeZ-Lys-Pro-OH Applicability
Very Small Quantity Generator (VSQG) ≤ 100 kgNo strict time limit (until 1,000 kg is reached)Typical for small-scale R&D labs synthesizing peptides manually.[3]
Small Quantity Generator (SQG) 100 kg to 1,000 kg180 days (or 270 days if shipping >200 miles)Common for mid-sized biotech firms and core facilities.[3]
Large Quantity Generator (LQG) > 1,000 kg90 daysApplies to industrial-scale peptide manufacturing facilities.[3]

Note: While pure Z-Lys-Pro-OH is not strictly a RCRA hazardous waste by characteristic, when mixed with solvents like DCM (an F-listed hazardous waste), the entire mixture is regulated under the RCRA "mixture rule"[3].

References

  • Phoslab Environmental Laboratories. "Hazardous Waste Testing | Solid Waste Analysis | Metals Testing Company". Phoslab.[Link]

  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories". US EPA.[Link]

  • US Environmental Protection Agency (EPA). "RCRA Organic Air Emission Standards for Treatment, Storage and Disposal Facilities and Generators". US EPA.[Link]

Handling

Comprehensive Safety and Operational Guide: Handling N-Benzyloxycarbonyl-L-lysinyl-L-proline

Executive Summary & Chemical Profile N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro-OH) is a specialized dipeptide derivative utilized extensively in advanced peptide synthesis. Synthesizing peptides containing proli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro-OH) is a specialized dipeptide derivative utilized extensively in advanced peptide synthesis. Synthesizing peptides containing proline can be challenging; the unique cis-amide bond preference of proline often facilitates unwanted intramolecular attacks, leading to 1. By introducing the sequence as a pre-formed Z-Lys-Pro-OH dipeptide, researchers bypass this vulnerable intermediate stage, preserving the integrity of the peptide chain.

This guide provides drug development professionals with a self-validating framework for the safe handling, operational integration, and disposal of this critical building block.

Quantitative Chemical Data
PropertySpecification
Chemical Name N-Benzyloxycarbonyl-L-lysinyl-L-proline
Synonyms Z-Lys-Pro-OH, Cbz-Lys-Pro-OH
CAS Number 2
Molecular Formula C19H27N3O5
Molecular Weight 377.43 g/mol
Physical State White to off-white crystalline solid/powder
Solubility Soluble in DMF, DMSO, and Ethyl Acetate

Causality-Driven Risk Assessment & PPE Logistics

While Z-Lys-Pro-OH itself exhibits low acute toxicity, it acts as a mild irritant. More importantly, the operational hazards arise from the reagents required for its activation and deprotection (e.g., DMF, DIPEA, Hydrogen gas, Pd/C). Standard 3 must be strictly enforced.

  • Hand Protection (Nitrile vs. Latex): Wear heavy-duty nitrile gloves. Causality: Peptide synthesis utilizes polar aprotic solvents like N,N-Dimethylformamide (DMF) or coupling agents in Ethyl Acetate. These solvents rapidly permeate standard latex, compromising the skin barrier. Nitrile provides superior chemical resistance to these specific organic solvents.

  • Respiratory Protection: Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood. Causality: Z-Lys-Pro-OH is a fine powder; local exhaust ventilation prevents the inhalation of airborne particulates during weighing. Furthermore, fume hoods are mandatory to safely vent highly flammable hydrogen gas during the Z-group deprotection phase.

  • Eye Protection: Chemical-proof safety goggles (ANSI Z87.1 certified) are mandatory to protect against splash hazards during solvent addition and pressurized hydrogenation.

Operational Plan: Synthesis & Deprotection Workflow

This self-validating protocol outlines the safe coupling of Z-Lys-Pro-OH using a 4, followed by catalytic hydrogenation.

Phase 1: Pre-Activation and Coupling
  • Resin Preparation: Swell the resin-bound peptide (containing a free N-terminal primary amine) in Ethyl Acetate or DMF for 30 minutes.

  • Reagent Assembly: In a separate vial, dissolve 2.0 equivalents of Z-Lys-Pro-OH in Ethyl Acetate. Add 3.0 equivalents of T3P (50% solution in Ethyl Acetate) and 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Activation: Allow the mixture to pre-activate for 5 minutes. Causality: Pre-activation converts the carboxylic acid of the proline residue into a highly reactive ester, ensuring rapid and complete coupling while minimizing epimerization.

  • Coupling & Validation: Transfer the activated dipeptide to the resin. Agitate for 2 hours at room temperature.

    • Self-Validation Check: Perform a Kaiser test on a micro-cleaved resin sample. A negative result (solution remains yellow) confirms the complete consumption of free primary amines, rigorously validating that the Z-Lys-Pro-OH has successfully coupled.

Phase 2: Z-Group Deprotection (Hydrogenation)

The benzyloxycarbonyl (Z) group is highly stable to standard acidic/basic conditions but is 1.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (0.1 eq. by weight) to the reaction vessel.

  • Hydrogenation: Purge the vessel with inert Argon gas, then introduce Hydrogen (H₂) gas via a balloon. Stir vigorously for 4-12 hours. Safety Critical: Ensure no ignition sources are present, as H₂ is highly explosive.

  • Post-Reaction Filtration: Carefully vent the H₂ gas and purge the system with Argon. Filter the mixture through a tightly packed pad of Celite.

    • Causality: Celite filtration is mandatory over standard filter paper. Dry Pd/C is pyrophoric and can ignite spontaneously in the air. The Celite pad traps the finely divided catalyst safely, preventing contamination of the peptide and mitigating fire risks.

Process Visualization

ZLysProWorkflow A Z-Lys-Pro-OH Preparation B PPE Verification (Nitrile, Fume Hood) A->B Safety First C Pre-activation (T3P / DIPEA) B->C Solvent Addition D Peptide Coupling (Avoids DKP Formation) C->D Active Ester E Z-Deprotection (H2 Gas, Pd/C Catalyst) D->E Chain Elongation F Celite Filtration (Prevents Pd/C Ignition) E->F Vent H2 Gas G Waste Segregation (Halogenated vs. Solid) F->G Catalyst Recovery

Workflow for the safe handling, coupling, and deprotection of Z-Lys-Pro-OH.

Environmental Logistics & Disposal Plan

Proper disposal of peptide synthesis byproducts is critical for environmental compliance and laboratory safety.

  • Solid Catalyst Waste: The Celite pad containing the spent Pd/C catalyst must be kept wet (typically with water or a high-flashpoint solvent) and disposed of in a dedicated, clearly labeled "Pyrophoric Solid Waste" container. Never discard dry Pd/C into standard biohazard or solid waste bins.

  • Solvent Waste: Segregate waste into "Halogenated" (if DCM was used in washing steps) and "Non-Halogenated" (Ethyl Acetate, DMF) containers. T3P byproducts (propylphosphonic acid) are water-soluble and relatively non-toxic, but must still be routed through institutional chemical waste streams rather than poured down the drain.

References

  • Capot Chemical. "Specifications of N-Benzyloxycarbonyl-L-lysinyl-L-proline." [Link]

  • RSC Publishing. "Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent."[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Benzyloxycarbonyl-L-lysinyl-L-proline
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N-Benzyloxycarbonyl-L-lysinyl-L-proline
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